molecular formula C7H5FO4S B1208289 4-(Fluorosulfonyl)benzoic acid CAS No. 455-26-5

4-(Fluorosulfonyl)benzoic acid

Numéro de catalogue: B1208289
Numéro CAS: 455-26-5
Poids moléculaire: 204.18 g/mol
Clé InChI: DJUJJHDCOUPERR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(Fluorosulfonyl)benzoic acid is a a xenobiotic substrate analogue which on incubation with 4-4 isozyme of rat liver glutathione S-transferase results in a time-dependent inactivation of the enzyme.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-fluorosulfonylbenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUJJHDCOUPERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00196533
Record name 4-(Fluorosulfonyl)benzoic acid
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Molecular Weight

204.18 g/mol
Source PubChem
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CAS No.

455-26-5
Record name 4-(Fluorosulfonyl)benzoic acid
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Record name 4-(Fluorosulfonyl)benzoic acid
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Record name 4-(Fluorosulfonyl)benzoic acid
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Record name 4-(fluorosulphonyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Fluorosulfonyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a sulfonyl fluoride group. This unique structure makes it a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent inhibitor and affinity label for proteins. Its reactivity, particularly the susceptibility of the sulfonyl fluoride moiety to nucleophilic attack by amino acid residues, allows for the specific and irreversible modification of target proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in studying protein structure and function.

Chemical Properties

This compound is a white solid at room temperature.[1] Its chemical structure combines the acidic nature of a carboxylic acid with the electrophilic reactivity of a sulfonyl fluoride.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₅FO₄S
Molecular Weight 204.18 g/mol
Melting Point 272-273 °C
Appearance Solid
CAS Number 455-26-5
Predicted pKa 3.29 ± 0.10N/A
Solubility

Qualitative solubility information indicates that this compound is a solid. Quantitative solubility data in various organic solvents is not extensively documented in the available literature. Based on the properties of the analogous compound 4-fluorobenzoic acid, it is expected to be moderately soluble in polar organic solvents like ethanol and acetone and very slightly soluble in cold water.[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following are predicted and comparative data based on analogous compounds.

1.3.1. ¹H NMR Spectroscopy

Predicting the ¹H NMR spectrum for this compound in a solvent like DMSO-d₆, one would expect signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effects of both the carboxylic acid and sulfonyl fluoride groups. The carboxylic acid proton would be a broad singlet, typically further downfield (>10 ppm).

For comparison, the ¹H NMR spectrum of the related compound 4-fluorobenzoic acid in DMSO-d₆ shows a multiplet around 8.01 ppm and a triplet around 7.32 ppm for the aromatic protons, with the carboxylic acid proton appearing as a singlet at approximately 13.06 ppm.[3]

1.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the substituents.

For comparison, the ¹³C NMR spectrum of 4-fluorobenzoic acid in DMSO shows signals at approximately 166.8, 164.1, 132.6, 127.8, and 116.0 ppm.[3]

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹

  • S=O stretch (sulfonyl fluoride): Strong bands in the regions of 1410-1380 cm⁻¹ (asymmetric) and 1200-1175 cm⁻¹ (symmetric)

  • S-F stretch: A band in the region of 850-750 cm⁻¹

  • C-C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

An experimental FT-IR spectrum is available for p-(fluorosulfonyl)benzoic acid, confirming the presence of these key functional groups.[4]

1.3.4. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the fluorine atom, the sulfonyl fluoride group, and the carboxylic acid group. For the related compound 3-(fluorosulfonyl)benzoic acid, the mass spectrum is available.[5]

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl fluoride group. This group is susceptible to nucleophilic attack, particularly by the side chains of certain amino acids, making it a valuable tool for protein modification.

Covalent Inhibition of Glutathione S-Transferase (GST)

A primary application of this compound is as an affinity label and covalent inhibitor of Glutathione S-Transferase (GST). It acts as a xenobiotic substrate analogue, binding to the active site of the enzyme. The sulfonyl fluoride moiety then reacts with nucleophilic tyrosine residues within the active site, leading to irreversible inactivation of the enzyme.[6]

GST_Inactivation FSBA This compound Binding Non-covalent Binding (Affinity Labeling) FSBA->Binding GST Glutathione S-Transferase (GST) (Active) GST->Binding Reaction Nucleophilic Attack by Active Site Tyrosine Binding->Reaction Proximity and Favorable Orientation Inactive_GST Inactive GST-FSB Adduct Reaction->Inactive_GST Covalent Bond Formation

SuFEx Click Chemistry

The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a type of "click chemistry". This reaction involves the facile and specific reaction of a sulfonyl fluoride with a silyl ether or other nucleophiles under mild conditions. While the direct application of this compound in SuFEx has not been extensively detailed, its sulfonyl fluoride moiety makes it a potential building block for creating more complex molecules through this efficient ligation chemistry.

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_0 Diazotization cluster_1 Sulfonylation cluster_2 Hydrolysis & Purification A 4-Aminobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl C Sulfonyl Fluoride Intermediate B->C SO₂, CuCl, KF D This compound C->D Acidic Hydrolysis

3.1.1. General Procedure (Hypothetical)

  • Diazotization: 4-Aminobenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

  • Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, in the presence of a copper(I) salt catalyst and a fluoride source (e.g., KF). This step introduces the sulfonyl fluoride group onto the aromatic ring.

  • Hydrolysis and Purification: The resulting intermediate is hydrolyzed under acidic conditions to yield this compound. The crude product can be purified by recrystallization from an appropriate solvent system.

Disclaimer: This is a generalized protocol based on known chemical transformations. The specific reaction conditions would require optimization.

Affinity Labeling of Glutathione S-Transferase

The following is a generalized protocol for the affinity labeling of GST with this compound, based on published studies.

3.2.1. Materials

  • Purified Glutathione S-Transferase (GST)

  • This compound

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Quenching solution (e.g., a solution containing a high concentration of a thiol, such as dithiothreitol)

  • Protein analysis reagents (e.g., for SDS-PAGE and mass spectrometry)

3.2.2. Procedure

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate a known concentration of GST with a molar excess of this compound in the reaction buffer at a controlled temperature (e.g., 37 °C).

  • Monitor the enzyme activity at various time points to determine the rate of inactivation.

  • At desired time points, quench the reaction by adding the quenching solution.

  • Analyze the protein sample by SDS-PAGE to confirm covalent modification (a shift in molecular weight may be observed).

  • To identify the site(s) of modification, the labeled protein can be subjected to proteolytic digestion followed by mass spectrometry analysis (peptide mapping).

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] It should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a versatile chemical probe for studying protein structure and function. Its ability to covalently modify specific amino acid residues, particularly tyrosine, makes it an invaluable tool for identifying and characterizing active sites and binding pockets of enzymes like Glutathione S-Transferase. Further research into its applications, particularly in the context of SuFEx click chemistry, may open up new avenues for the development of novel therapeutics and diagnostic agents.

References

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Fluorosulfonyl)benzoic acid, also known as 4-carboxybenzenesulfonyl fluoride, is a bifunctional aromatic compound of significant interest in chemical biology, drug discovery, and materials science. Its unique structure, featuring a carboxylic acid and a reactive fluorosulfonyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its structure, physicochemical properties, and reactivity, with a focus on its applications in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent modifier of proteins. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Structure and Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a fluorosulfonyl group at position 4.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Fluorobenzoic acid (for comparison)
Molecular Formula C₇H₅FO₄SC₇H₅FO₂
Molecular Weight 204.18 g/mol 140.11 g/mol
CAS Number 455-26-5456-22-4
Melting Point 272-273 °C182-184 °C
Appearance White to off-white solidWhite crystalline solid[1]
pKa Not experimentally determined (estimated to be slightly lower than 4-fluorobenzoic acid due to the electron-withdrawing sulfonyl group)4.14[2]
Aqueous Solubility Not experimentally determined (expected to have low solubility in water)Very slightly soluble in cold water, freely soluble in hot water[1]
Organic Solvent Solubility ---Soluble in alcohol, ethanol, methanol, acetone, and ether[1]
SMILES String O=C(O)c1ccc(cc1)S(F)(=O)=OO=C(O)c1ccc(F)cc1

Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the fluorosulfonyl moiety. The carboxylic acid can undergo standard reactions such as esterification and amidation. The fluorosulfonyl group is a key player in SuFEx chemistry and covalent protein modification.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The fluorosulfonyl group of this compound is an excellent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx is a powerful "click chemistry" transformation that allows for the efficient formation of robust covalent bonds under mild conditions. The S(VI)-F bond, while stable, can be activated to react with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages. This reaction is characterized by its high yield, broad functional group tolerance, and simple, often water-friendly, reaction conditions.[3]

The general mechanism involves the nucleophilic attack on the sulfur atom of the fluorosulfonyl group, with the fluoride ion acting as a leaving group.

SuFEx_Reaction Reactants This compound + Nucleophile (e.g., R-OH, R-NH2) TransitionState Transition State Reactants->TransitionState Activation Products Sulfonate Ester or Sulfonamide + HF TransitionState->Products Fluoride displacement

SuFEx Reaction Pathway
Covalent Protein Modification

This compound serves as a valuable tool for the covalent modification of proteins, acting as an affinity label. The fluorosulfonyl group can react with nucleophilic amino acid residues on the protein surface, forming stable covalent bonds. This property is particularly useful for identifying and characterizing protein binding sites, as well as for the development of covalent inhibitors.

The primary targets for modification by sulfonyl fluorides are the side chains of tyrosine, lysine, serine, and histidine residues.[4][5]

Protein_Modification Molecule This compound Covalent_Complex Covalently Modified Protein Molecule->Covalent_Complex Covalent Bond Formation Protein Protein with Nucleophilic Residue (Tyr, Lys, Ser, His) Protein->Covalent_Complex

Covalent Protein Modification Workflow

A notable application is the inactivation of glutathione S-transferases (GSTs). This compound acts as a xenobiotic substrate analogue, binding to the active site of GST and subsequently reacting with a tyrosine residue, leading to irreversible inhibition.

Experimental Protocols

Synthesis of this compound

Reaction:

4-(Chlorosulfonyl)benzoic acid + KF → this compound + KCl

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Potassium fluoride (KF), anhydrous

  • Acetonitrile, anhydrous

  • Phase-transfer catalyst (e.g., 18-crown-6)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a stirred suspension of anhydrous potassium fluoride (2-3 equivalents) and a catalytic amount of a phase-transfer catalyst in anhydrous acetonitrile, add 4-(chlorosulfonyl)benzoic acid (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess KF and the KCl byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

Protocol for SuFEx Click Chemistry

This protocol provides a general guideline for the reaction of this compound with a generic nucleophile (e.g., a primary amine or a phenol).

Materials:

  • This compound

  • Nucleophile (e.g., aniline or phenol derivative)

  • Base (e.g., triethylamine, DBU, or an organic base catalyst like BTMG)[6]

  • Solvent (e.g., acetonitrile, dichloromethane, or a biphasic system)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the nucleophile (1-1.2 equivalents) in the chosen solvent.

  • Add the base (1-1.5 equivalents or a catalytic amount for specific catalysts).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the base and any salts.

  • The product can be isolated and purified by standard techniques such as column chromatography or recrystallization.

Protocol for Covalent Protein Labeling

This protocol outlines a general procedure for labeling a protein with this compound. Optimization of reaction conditions (e.g., pH, temperature, and reagent concentrations) is crucial for each specific protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5)

  • This compound stock solution (e.g., in DMSO)

  • Reaction tubes

  • Incubator or water bath

  • Method for removing excess reagent (e.g., dialysis, size-exclusion chromatography)

  • Method for analyzing protein modification (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Prepare a solution of the target protein at a known concentration in the reaction buffer.

  • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a molar excess of the reagent). The final concentration of DMSO should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction time should be optimized based on the reactivity of the protein.

  • Quench the reaction by adding a small molecule nucleophile (e.g., Tris buffer or β-mercaptoethanol) if necessary.

  • Remove the unreacted this compound and byproducts using dialysis or size-exclusion chromatography.

  • Analyze the extent of protein modification using appropriate analytical techniques.

Conclusion

This compound is a versatile and powerful chemical tool for researchers in various scientific disciplines. Its dual functionality allows for its incorporation into a wide range of molecules and biomolecules through both standard organic reactions and the robust SuFEx click chemistry. Its ability to act as a covalent modifier of proteins provides a valuable method for probing protein structure and function, as well as for the development of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists looking to utilize this important compound in their research endeavors.

References

An In-Depth Technical Guide to the Synthesis of 4-(Fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(fluorosulfonyl)benzoic acid, a key building block in the development of therapeutic agents and chemical probes. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic workflows.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and chemical biology. The fluorosulfonyl group can act as a covalent modifier of biological targets, making it a valuable moiety for designing targeted therapeutics and activity-based probes. This guide outlines two principal synthetic routes for the preparation of this important compound, starting from readily available precursors: p-toluenesulfonic acid and 4-aminobenzoic acid.

Synthesis Pathway 1: From p-Toluenesulfonic Acid

This well-established, two-stage pathway involves the initial oxidation of p-toluenesulfonic acid to potassium 4-carboxybenzenesulfonate, followed by chlorosulfonation and subsequent fluorination to yield the final product.

Experimental Protocol

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This step involves a two-part process: the oxidation of p-toluenesulfonic acid and the subsequent chlorosulfonation of the resulting intermediate.

  • Part A: Oxidation of p-Toluenesulfonic Acid

    • In a reaction vessel, dissolve 10 mmol (1.7 g) of 4-methylphenylsulfonic acid and 12 mmol (0.68 g) of potassium hydroxide (KOH) in 15 mL of water.

    • Heat the solution to 80°C.

    • Slowly add a solution of 1.6 g of potassium permanganate (KMnO4) in 13 mL of water dropwise to the heated solution.

    • After the reaction is complete, pour the mixture into 20 mL of ethanol (EtOH) and filter to remove manganese dioxide.

    • Concentrate the filtrate to yield approximately 1.2 g of potassium 4-carboxybenzenesulfonate. This intermediate is used directly in the next step without further purification.[1]

  • Part B: Chlorosulfonation of Potassium 4-Carboxybenzenesulfonate

    • At room temperature, slowly add 4 mL of chlorosulfonic acid to the 1.2 g of potassium 4-carboxybenzenesulfonate obtained in the previous step with stirring.

    • Continue stirring the reaction mixture for 2 hours.

    • Pour the reaction mixture into crushed ice.

    • Collect the resulting solid product by filtration and wash with water.

    • This yields approximately 0.22 g of 4-(chlorosulfonyl)benzoic acid as a white solid.[1]

Step 2: Fluorination of 4-(Chlorosulfonyl)benzoic Acid

  • In a suitable reaction vessel, suspend the 4-(chlorosulfonyl)benzoic acid in an appropriate solvent such as acetonitrile.

  • Add an excess of a fluorinating agent, such as potassium fluoride (KF). The use of a phase-transfer catalyst (e.g., 18-crown-6) can facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the conversion is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated to yield this compound.

Quantitative Data
ParameterValueReference
Step 1: Oxidation
Starting Materialp-Toluenesulfonic acid[1]
ReagentsKOH, KMnO4, H2O, EtOH[1]
Temperature80°C[1]
Intermediate YieldNot explicitly stated, but used directly[1]
Step 1: Chlorosulfonation
Starting MaterialPotassium 4-carboxybenzenesulfonate[1]
ReagentChlorosulfonic acid[1]
Reaction Time2 hours[1]
Product Yield20%[1]
Step 2: Fluorination
Starting Material4-(Chlorosulfonyl)benzoic acid
ReagentPotassium Fluoride (KF)
SolventAcetonitrile
Catalyst (optional)18-crown-6
Typical YieldHigh (specific yield depends on conditions)

Synthesis Workflow

G pTSA p-Toluenesulfonic Acid KCBS Potassium 4-Carboxybenzenesulfonate pTSA->KCBS  KMnO4, KOH, H2O, 80°C   CSBA 4-(Chlorosulfonyl)benzoic Acid KCBS->CSBA  Chlorosulfonic Acid, RT, 2h   FSBA 4-(Fluorosulfonyl)benzoic Acid CSBA->FSBA  KF, Acetonitrile  

Synthesis of this compound from p-Toluenesulfonic Acid.

Synthesis Pathway 2: From 4-Aminobenzoic Acid via a Sandmeyer-Type Reaction

This modern approach offers a copper-free, one-pot synthesis of sulfonyl fluorides directly from aromatic amines through in situ diazotization and subsequent fluorosulfonylation.[2]

Experimental Protocol
  • In a reaction vessel, dissolve 4-aminobenzoic acid in a suitable solvent system for diazotization (e.g., aqueous HCl or HBF4).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) to form the aryldiazonium salt in situ.

  • In a separate vessel, prepare a mixture of a sulfur dioxide source, such as sodium metabisulfite (Na2S2O5), and a fluorine source, like Selectfluor.[2]

  • Add the freshly prepared diazonium salt solution to the SO2/fluorine source mixture.

  • Allow the reaction to proceed, often with stirring at room temperature, until the evolution of nitrogen gas ceases.

  • The reaction mixture is then worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford this compound.

Quantitative Data
ParameterValueReference
Starting Material4-Aminobenzoic Acid[2]
Diazotization
ReagentsNaNO2, Acid (e.g., HCl, HBF4)[3]
Temperature0-5°C[3]
Fluorosulfonylation
SO2 SourceSodium Metabisulfite (Na2S2O5)[2]
Fluorine SourceSelectfluor[2]
CatalystNone (Copper-free)[2]
Typical YieldGood to excellent (specific yield for this substrate not detailed but generally high for the method)[2]

Synthesis Workflow

G ABA 4-Aminobenzoic Acid ADS Aryldiazonium Salt (in situ) ABA->ADS  NaNO2, Acid, 0-5°C   FSBA 4-(Fluorosulfonyl)benzoic Acid ADS->FSBA  Na2S2O5, Selectfluor  

One-Pot Synthesis of this compound from 4-Aminobenzoic Acid.

Conclusion

This guide has presented two robust synthetic pathways for the preparation of this compound. The traditional route, starting from p-toluenesulfonic acid, is a well-documented method, though it involves multiple steps. The more recent Sandmeyer-type reaction from 4-aminobenzoic acid offers a streamlined, one-pot alternative with high efficiency and broad functional group tolerance. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and laboratory capabilities. Both methods provide reliable access to this important chemical building block for applications in drug discovery and chemical biology.

References

The Role of 4-(Fluorosulfonyl)benzoic Acid in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (FSBA) is a valuable chemical tool in biochemistry and drug discovery, primarily utilized as a site-directed, irreversible inhibitor and affinity label for a variety of proteins. Its utility stems from the electrophilic nature of the fluorosulfonyl moiety, which can form stable covalent bonds with nucleophilic amino acid residues within a protein's active or binding site. This technical guide provides an in-depth overview of the applications of FSBA, focusing on its use in the study of Glutathione S-transferases (GSTs), and includes quantitative data, experimental protocols, and mechanistic diagrams to facilitate its use in a research setting.

Core Application: Affinity Labeling of Glutathione S-transferases

FSBA serves as a xenobiotic substrate analogue for Glutathione S-transferases, a family of enzymes pivotal in detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.[1] By mimicking the substrate, FSBA specifically targets the active site of certain GST isozymes, leading to time-dependent, irreversible inactivation.[1] This targeted inactivation allows researchers to elucidate the structure and function of these enzymes and to identify key amino acid residues involved in substrate binding and catalysis.

Mechanism of Action

The key to FSBA's reactivity is the fluorosulfonyl group. This group acts as a reactive "warhead" that covalently modifies specific amino acid residues. While sulfonyl fluorides can react with several nucleophilic residues such as tyrosine, lysine, serine, and histidine, studies with GSTs have prominently shown modification of tyrosine residues.[2][3][4] The reaction proceeds via a nucleophilic attack from the amino acid side chain on the sulfur atom of the fluorosulfonyl group, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl ester linkage. This covalent modification permanently blocks the active site, thereby inactivating the enzyme.

Quantitative Data: Inhibition of Glutathione S-transferase

The interaction of FSBA with GSTs has been quantitatively characterized. The following table summarizes the kinetic parameters for the inactivation of rat liver Glutathione S-transferase isozyme 4-4 by FSBA.

ParameterValueConditionsReference
kmax 0.082 min-1pH 7.5, 25 °C[1]
KI 1.95 mMpH 7.5, 25 °C[1]
Stoichiometry of Incorporation ~1 mol of FSBA per mol of enzyme subunitFor maximal inactivation[1]
  • kmax : The maximum rate of inactivation at saturating concentrations of the inhibitor.

  • KI : The concentration of the inhibitor that gives half the maximal rate of inactivation.

Upon modification with FSBA, the kinetic properties of the enzyme are significantly altered. For instance, the apparent Km for glutathione remains unchanged, while the apparent Km for the hydrophobic substrate 1-chloro-2,4-dinitrobenzene (CDNB) increases dramatically from 193 µM to 1690 µM, indicating that FSBA modification primarily affects the binding of the xenobiotic substrate.[1]

Experimental Protocols

Affinity Labeling of Glutathione S-transferase with FSBA

This protocol provides a general framework for the inactivation of a GST isozyme using FSBA. Specific concentrations and incubation times may need to be optimized for different enzymes.

Materials:

  • Purified Glutathione S-transferase

  • This compound (FSBA)

  • Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Enzyme substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB)

  • Glutathione (GSH)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified GST in the reaction buffer to a final concentration suitable for activity assays (e.g., 0.1-1.0 µM).

  • Inhibitor Preparation: Prepare a stock solution of FSBA in an appropriate solvent (e.g., DMSO or ethanol) and dilute it to various concentrations in the reaction buffer immediately before use.

  • Inactivation Reaction:

    • Initiate the inactivation by adding a specific concentration of FSBA to the enzyme solution. The final concentration of FSBA can range from 0.50 to 8.0 mM.[1]

    • Incubate the mixture at a controlled temperature (e.g., 25 °C).[1]

    • At various time points, withdraw aliquots of the reaction mixture.

  • Measurement of Residual Activity:

    • Immediately dilute the aliquots into an assay mixture containing the substrates (e.g., CDNB and GSH) to determine the remaining enzyme activity.

    • Monitor the reaction progress spectrophotometrically by measuring the formation of the product at the appropriate wavelength (e.g., 340 nm for the CDNB-GSH conjugate).

  • Data Analysis:

    • Plot the natural logarithm of the residual enzyme activity against the incubation time.

    • The apparent first-order rate constant of inactivation (kobs) can be determined from the negative slope of this plot.

    • To determine kmax and KI, plot kobs against the concentration of FSBA and fit the data to the Michaelis-Menten equation.

Identification of the Modified Amino Acid Residue

Following inactivation, identifying the specific amino acid residue modified by FSBA is crucial. This typically involves proteolytic digestion of the modified protein followed by mass spectrometry.

Procedure:

  • Inactivate the enzyme with FSBA to a high degree (e.g., >95% inactivation).

  • Remove excess, unreacted FSBA by dialysis or buffer exchange chromatography.

  • Denature and digest the protein with a specific protease (e.g., trypsin).

  • Separate the resulting peptides using high-performance liquid chromatography (HPLC).

  • Analyze the peptide fragments by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to identify the peptide containing the FSBA modification and to pinpoint the exact amino acid residue that has been modified. A successful modification will result in a specific mass shift in the identified peptide.

Visualizations

Signaling Pathways and Experimental Workflows

G Mechanism of Tyrosine Modification by FSBA cluster_0 Enzyme Active Site Tyr Tyrosine Residue (Tyr-OH) Covalent_Adduct Sulfonyl Ester Adduct (Tyr-O-SO2-C6H4-COOH) Tyr->Covalent_Adduct Nucleophilic Attack FSBA This compound FSBA->Covalent_Adduct Reaction HF Hydrogen Fluoride (HF) Covalent_Adduct->HF Byproduct

Caption: Covalent modification of a tyrosine residue by this compound.

G Workflow for Identifying FSBA Modification Site Start Purified Protein Incubation Incubate with FSBA Start->Incubation Inactivation Confirm Enzyme Inactivation Incubation->Inactivation Digestion Proteolytic Digestion (e.g., Trypsin) Inactivation->Digestion Separation Peptide Separation (HPLC) Digestion->Separation Analysis Mass Spectrometry (MS/MS) Analysis Separation->Analysis Identification Identify Modified Peptide and Residue Analysis->Identification

Caption: Experimental workflow for identifying the site of protein modification by FSBA.

Conclusion

This compound is a powerful tool for biochemists and chemical biologists. Its ability to act as a mechanism-based inactivator for enzymes like Glutathione S-transferases has been instrumental in defining the roles of specific amino acid residues in substrate binding and catalysis. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize FSBA in their own investigations, paving the way for new discoveries in enzyme function and drug development.

References

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid (CAS: 455-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Fluorosulfonyl)benzoic acid (FSBA), a valuable chemical probe and building block in chemical biology and drug discovery. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis and purification, and elaborates on its primary application as an affinity label for studying protein structure and function, with a specific focus on Glutathione S-Transferases (GSTs). Safety information, spectroscopic data, and a mechanistic overview of its reactivity are also presented.

Chemical and Physical Properties

This compound is a solid, bifunctional organic compound containing both a carboxylic acid and a sulfonyl fluoride group. These reactive moieties make it a versatile tool for covalently modifying proteins and other biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 455-26-5[1]
Molecular Formula C₇H₅FO₄S[1]
Molecular Weight 204.18 g/mol [1]
Melting Point 272-273 °C[1]
Appearance Solid[1]
Assay ≥95%[1]

Table 2: Chemical Identifiers for this compound

IdentifierValueReference(s)
InChI 1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)[1]
InChIKey DJUJJHDCOUPERR-UHFFFAOYSA-N[1]
SMILES OC(=O)c1ccc(cc1)S(F)(=O)=O[1]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from 4-sulfobenzoic acid. The first step is the conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by a halogen exchange reaction to yield the final sulfonyl fluoride.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid (from 4-Sulfobenzoic acid)

  • To a stirred solution of 4-sulfobenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile, add thionyl chloride (SOCl₂) (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of 4-(chlorosulfonyl)benzoic acid is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Synthesis of this compound

  • In a fume hood, dissolve the crude 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent like acetonitrile or tetrahydrofuran.

  • Add an excess of a fluorinating agent, such as potassium fluoride (KF) (2-4 equivalents). The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or ¹⁹F NMR spectroscopy until the starting material is consumed.

  • Once the reaction is complete, filter the mixture to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.[2][3][4][5][6]

Protocol for Recrystallization:

  • Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of ethanol and water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons will appear as two doublets in the region of δ 8.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (δ > 10 ppm).
¹³C NMR Expect signals for the carboxyl carbon (~165-170 ppm), the aromatic carbons (δ 125-150 ppm), including the carbon attached to the sulfonyl group which will be shifted downfield.
FT-IR (cm⁻¹) Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch (~1700), S=O stretches (~1400 and ~1200), and the S-F stretch (~800).[7][8][9][10]
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 204.18, along with characteristic fragmentation patterns.

Application in Affinity Labeling

This compound is widely utilized as an affinity label to identify and characterize the active sites of enzymes, particularly Glutathione S-Transferases (GSTs).[11][12][13] The sulfonyl fluoride moiety acts as a mild electrophile that can covalently react with nucleophilic amino acid residues, such as tyrosine, lysine, or serine, within the protein's binding pocket.

Mechanism of GST Inhibition

FSBA acts as a xenobiotic substrate analogue for GSTs. It binds to the active site and subsequently reacts with a nearby nucleophilic amino acid residue, leading to irreversible inactivation of the enzyme.[11][12] This covalent modification allows for the identification of key residues involved in substrate binding and catalysis.

GST_Inhibition GST Glutathione S-Transferase (GST) (Active Enzyme) Complex GST-FSBA Non-covalent Complex GST->Complex Binding FSBA This compound (FSBA) FSBA->Complex Inactive_GST Covalently Modified GST (Inactive Enzyme) Complex->Inactive_GST Covalent Bond Formation Nucleophilic_Attack Nucleophilic attack by active site residue (e.g., Tyr) Complex->Nucleophilic_Attack Nucleophilic_Attack->Inactive_GST

Mechanism of GST inhibition by FSBA.
Experimental Protocol: Affinity Labeling of Glutathione S-Transferase

This protocol provides a general workflow for the affinity labeling of GST with FSBA.

  • Protein Preparation: Purify the target GST enzyme using standard chromatographic techniques. Ensure the protein is in a suitable buffer at a known concentration.

  • Incubation: Incubate the purified GST with varying concentrations of FSBA (e.g., 0.5 to 10 mM) in a suitable buffer (e.g., pH 7.5) at a controlled temperature (e.g., 25 °C).[12]

  • Monitoring Inactivation: At specific time intervals, take aliquots of the reaction mixture and assay for GST activity using a standard substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

  • Determination of Kinetic Parameters: Plot the remaining enzyme activity against time to determine the rate of inactivation. Non-linear regression can be used to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

  • Stoichiometry of Labeling: To determine the stoichiometry of labeling, radiolabeled FSBA can be used, or the modified protein can be analyzed by mass spectrometry to determine the mass shift corresponding to the covalent adduction of FSBA.

  • Identification of Labeled Residues:

    • Digest the covalently modified GST with a protease (e.g., trypsin).

    • Separate the resulting peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Identify the modified peptide(s) by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

    • Sequence the modified peptide to identify the specific amino acid residue that was covalently modified by FSBA.

Affinity_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_GST Purify GST Enzyme Incubate Incubate GST with FSBA Purify_GST->Incubate Prepare_FSBA Prepare FSBA Solution Prepare_FSBA->Incubate Monitor_Activity Monitor Enzyme Activity Incubate->Monitor_Activity Proteolysis Proteolytic Digestion Incubate->Proteolysis Stop Reaction & Denature HPLC Peptide Separation (RP-HPLC) Proteolysis->HPLC MS Mass Spectrometry Analysis HPLC->MS Identify_Residue Identify Labeled Residue(s) MS->Identify_Residue

Experimental workflow for affinity labeling.

Safety Information

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

Table 4: GHS Hazard Information for this compound

CategoryInformationReference(s)
Pictogram GHS05 (Corrosion)[1]
Signal Word Danger[1]
Hazard Statement H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.[1]

Conclusion

This compound is a powerful tool for chemical biologists and drug discovery scientists. Its bifunctional nature allows for its use as a covalent probe to investigate the structure and function of protein active sites, as exemplified by its extensive use in studying Glutathione S-Transferases. This guide provides essential information for the safe handling, synthesis, and application of this versatile compound in a research setting.

References

In-Depth Technical Guide to the Physical Properties of 4-carboxybenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-carboxybenzenesulfonyl fluoride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for its application in synthesis, screening, and formulation.

Core Physical and Chemical Properties

4-carboxybenzenesulfonyl fluoride, also known as p-(Fluorosulfonyl)benzoic acid, is a bifunctional molecule containing both a carboxylic acid and a sulfonyl fluoride group. This unique structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly as a covalent modifier of proteins and a synthon for more complex molecules. A summary of its key identifiers and physical properties is presented below.

PropertyValueReference
Molecular Formula C₇H₅FO₄S
Linear Formula FSO₂C₆H₄CO₂H
Molecular Weight 204.18 g/mol
CAS Number 455-26-5
Appearance Solid
Melting Point 272-273 °C (lit.)
InChI 1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
InChI Key DJUJJHDCOUPERR-UHFFFAOYSA-N
SMILES O=C(O)c1ccc(S(=O)(=O)F)cc1

Spectroscopic Data

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of p-(fluorosulfonyl)benzoic acid is available and provides key information about its functional groups.[1][2]

Key IR Absorption Bands (Expected):

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500O-H (Carboxylic Acid)Stretching, broad
1700-1680C=O (Carboxylic Acid)Stretching
1450-1300S=O (Sulfonyl)Asymmetric Stretching
1250-1100S=O (Sulfonyl)Symmetric Stretching
1100-1000C-O (Carboxylic Acid)Stretching
800-700S-F (Sulfonyl Fluoride)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for 4-carboxybenzenesulfonyl fluoride are not publicly available. However, the expected chemical shifts can be predicted based on the analysis of analogous compounds such as 4-fluorobenzoic acid and other arylsulfonyl fluorides.[3][4]

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl fluoride group will be deshielded and appear further downfield compared to the protons ortho to the carboxylic acid group.

  • Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (typically δ 10-13 ppm), which may be solvent-dependent.

Expected ¹³C NMR Spectral Data:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-175 ppm.

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the sulfonyl fluoride group (ipso-carbon) will be significantly influenced by the fluorine atom, and its chemical shift can be predicted based on established substituent effects. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

Expected ¹⁹F NMR Spectral Data:

  • The fluorine atom in the sulfonyl fluoride group is expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift for arylsulfonyl fluorides typically falls in the range of +40 to +80 ppm relative to CFCl₃.[5]

Mass Spectrometry (MS)

A mass spectrum for 4-carboxybenzenesulfonyl fluoride is not publicly available. The expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at m/z 204. Fragmentation would likely involve the loss of fluorine, the sulfonyl fluoride group, and the carboxylic acid group.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to determine the physical properties of organic compounds like 4-carboxybenzenesulfonyl fluoride.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[4][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of 4-carboxybenzenesulfonyl fluoride is finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][7]

Apparatus:

  • Fourier Transform Infrared (FT-IR) spectrometer

  • Sample holder (e.g., ATR crystal, KBr pellet press, or salt plates)

  • Spatula

  • Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (for ATR-IR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 4-carboxybenzenesulfonyl fluoride sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[8][9]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh an appropriate amount of the 4-carboxybenzenesulfonyl fluoride sample (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Use a vortex mixer if necessary to ensure complete dissolution.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Cap the NMR tube and place it in the NMR spectrometer.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, shimming, and setting appropriate acquisition parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[3][10]

Apparatus:

  • Mass spectrometer (with an appropriate ionization source, e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

  • Sample introduction system (e.g., direct insertion probe, GC, or LC)

  • Vial and solvent for sample preparation

Procedure (for Direct Insertion EI-MS):

  • Dissolve a small amount of the 4-carboxybenzenesulfonyl fluoride sample in a volatile solvent.

  • Apply a small amount of the solution to the tip of the direct insertion probe.

  • Allow the solvent to evaporate.

  • Insert the probe into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample into the ion source.

  • Acquire the mass spectrum as the sample is ionized and fragmented.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound such as 4-carboxybenzenesulfonyl fluoride.

G Workflow for Physical Property Characterization cluster_synthesis Sample Preparation cluster_phys_char Physical Characterization cluster_spec_char Spectroscopic Characterization cluster_data_analysis Data Analysis & Reporting synthesis Synthesis & Purification of 4-Carboxybenzenesulfonyl Fluoride mp Melting Point Determination synthesis->mp solubility Solubility Testing synthesis->solubility nmr NMR Spectroscopy (1H, 13C, 19F) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms analysis Data Interpretation & Structure Confirmation mp->analysis solubility->analysis nmr->analysis ir->analysis ms->analysis report Technical Guide Preparation analysis->report

Caption: A logical workflow for the physical and spectroscopic characterization of 4-carboxybenzenesulfonyl fluoride.

References

Reactivity of the Sulfonyl Fluoride Group with Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl fluoride (SO₂F) moiety has emerged as a privileged electrophile in chemical biology and drug discovery. Its unique combination of stability in aqueous environments and tunable reactivity toward a range of nucleophilic amino acid residues makes it an invaluable tool for forging covalent bonds with protein targets. This reactivity, often harnessed in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the development of highly specific covalent inhibitors, chemical probes for activity-based protein profiling (ABPP), and tools for target identification and validation.[1][2] This technical guide provides a comprehensive overview of the reactivity of the sulfonyl fluoride group with key amino acid residues, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways.

Reactivity Profile of Sulfonyl Fluorides with Amino Acid Residues

Sulfonyl fluorides exhibit a broad reactivity profile, targeting several nucleophilic amino acid side chains within a protein's binding pocket. The specific reactivity is highly context-dependent, influenced by the local microenvironment which can enhance the nucleophilicity of the target residue and stabilize the transition state of the reaction.[3] The primary amino acid targets for sulfonyl fluorides include serine, threonine, tyrosine, lysine, and histidine.[1][4][5] Notably, while sulfonyl fluorides can react with cysteine, the resulting thioester adduct is often unstable, limiting its utility for durable covalent inhibition of this residue.[6][7]

The general mechanism of reaction proceeds through a nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated or sulfonamidated adduct.

Quantitative Analysis of Reactivity

The reactivity of sulfonyl fluorides can be quantitatively assessed by determining the second-order rate constants for their reaction with N-acetylated amino acid mimics. This data provides a basis for comparing the intrinsic reactivity of different sulfonyl fluoride derivatives and their selectivity towards various amino acid residues. The reactivity can be modulated by the electronic properties of the substituent on the aryl ring of the sulfonyl fluoride.[6]

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Aryl Sulfonyl Fluorides with N-α-Acetyl-L-lysine [8][9]

Aryl Sulfonyl FluorideSubstituentk₂ (M⁻¹s⁻¹)
4-Carboxybenzenesulfonyl fluoride4-COOH0.23
4-Nitrobenzenesulfonyl fluoride4-NO₂Higher than 4-COOH
4-Methoxybenzenesulfonyl fluoride4-OCH₃Lower than 4-COOH

Note: Specific values for nitro and methoxy derivatives with N-α-Acetyl-L-lysine were not found in the provided search results, but the qualitative trend of electron-withdrawing groups increasing reactivity and electron-donating groups decreasing it is well-established.

Table 2: Hydrolytic Stability of Aryl Sulfonyl Fluorides [10][11][12]

Aryl Sulfonyl FluoridepHHalf-life (t₁/₂)
Phenylmethylsulfonyl fluoride (PMSF)7.5110 min
Phenylmethylsulfonyl fluoride (PMSF)8.035 min
4-Carboxybenzenesulfonyl fluoride7.4~6.4 hours

Table 3: Qualitative Reactivity and Adduct Stability with Various Amino Acid Residues [1][6][7][13]

Amino Acid ResidueReactivityAdduct Stability
Serine (Ser) ModerateStable (Sulfonate ester)
Threonine (Thr) ModerateStable (Sulfonate ester)
Tyrosine (Tyr) HighStable (Sulfonate ester)
Lysine (Lys) ModerateStable (Sulfonamide)
Histidine (His) ModerateModerately Stable
Cysteine (Cys) HighUnstable (Thiosulfonate ester)

Experimental Protocols

This section provides detailed methodologies for key experiments involving sulfonyl fluoride probes.

Protocol 1: General Procedure for In Vitro Protein Labeling with a Sulfonyl Fluoride Probe

This protocol describes the labeling of a purified protein with a sulfonyl fluoride probe to confirm covalent modification.

Materials:

  • Purified target protein

  • Sulfonyl fluoride probe stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)

  • SDS-PAGE loading buffer

  • LC-MS grade water, acetonitrile, and formic acid

Procedure:

  • Prepare the protein solution in the reaction buffer to a final concentration of 1-10 µM.

  • Add the sulfonyl fluoride probe from the stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). A vehicle control (DMSO only) should be run in parallel.

  • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-4 hours).

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 10 mM.

  • Analyze the reaction products by SDS-PAGE followed by Coomassie staining or in-gel fluorescence scanning if the probe contains a fluorophore. A shift in the molecular weight or the appearance of a fluorescent band will indicate covalent labeling.

  • For confirmation of covalent modification and determination of the labeling site, submit the sample for intact protein mass spectrometry or proteomic analysis (see Protocol 3).

Protocol 2: In-Cell Protein Labeling using a Clickable Sulfonyl Fluoride Probe

This protocol outlines the labeling of proteins in living cells using a sulfonyl fluoride probe equipped with a bioorthogonal handle (e.g., an alkyne) for subsequent click chemistry.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Clickable sulfonyl fluoride probe (e.g., with a terminal alkyne)

  • DMSO (for probe stock solution)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore)

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, and sodium ascorbate for CuAAC)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the clickable sulfonyl fluoride probe at the desired concentration (e.g., 1-10 µM) in serum-free or complete medium for a specified time (e.g., 1-4 hours) at 37°C. A vehicle control (DMSO) should be included.

  • Wash the cells three times with cold PBS to remove excess probe.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Perform the click reaction by adding the azide-functionalized reporter tag and click chemistry reagents to the cell lysate. Incubate at room temperature for 1 hour.

  • The labeled proteins can now be visualized by in-gel fluorescence (if a fluorescent tag was used) or enriched using streptavidin beads (if a biotin tag was used) for subsequent proteomic analysis.

Protocol 3: Identification of Modification Sites by Mass Spectrometry

This protocol describes the general workflow for identifying the specific amino acid residue(s) modified by a sulfonyl fluoride probe.[14][15][16]

Materials:

  • Labeled protein sample (from in vitro or in-cell labeling)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other protease)

  • LC-MS/MS system

Procedure:

  • Denature the protein sample by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M.

  • Digest the protein into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.

  • Acidify the peptide mixture with formic acid to stop the digestion.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the resulting MS/MS data against a protein database, specifying the mass shift corresponding to the sulfonyl fluoride adduct on the potential target amino acid residues (Ser, Thr, Tyr, Lys, His). The identification of a peptide with this mass modification confirms the site of covalent labeling.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway where sulfonyl fluoride probes are applied.

Experimental Workflows

experimental_workflow_1 cluster_0 Target Identification Workflow start Treat Cells/Lysate with Clickable SF Probe click Click Chemistry with Reporter Tag (e.g., Biotin) start->click enrich Enrichment of Labeled Proteins (e.g., Streptavidin Beads) click->enrich digest On-Bead or In-Solution Proteolytic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification ms->identify

Target Identification Workflow using a Clickable Sulfonyl Fluoride Probe.

experimental_workflow_2 cluster_1 Competitive ABPP for Target Engagement start Pre-incubate Cells/Lysate with Inhibitor probe Add Clickable SF Probe start->probe click Click Chemistry with Reporter Tag probe->click analyze Analyze Probe Labeling (Gel or MS) click->analyze quantify Quantify Target Engagement analyze->quantify

Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Signaling Pathway Example: EGFR Signaling

Sulfonyl fluoride-based covalent probes have been instrumental in studying kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, by targeting specific lysine or tyrosine residues in the kinase domain.[4][17]

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Probe Sulfonyl Fluoride Probe Probe->EGFR Covalent Inhibition SOS SOS Dimerization->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

EGFR Signaling Pathway and Covalent Inhibition by a Sulfonyl Fluoride Probe.

Conclusion

The sulfonyl fluoride group represents a powerful and versatile tool in the arsenal of chemical biologists and drug discovery scientists. Its ability to form stable covalent bonds with a range of amino acid residues, coupled with its tunable reactivity and stability, allows for the rational design of sophisticated chemical probes and inhibitors. The quantitative data, detailed protocols, and workflow visualizations provided in this guide offer a solid foundation for researchers to effectively utilize sulfonyl fluoride chemistry in their endeavors to elucidate biological processes and develop novel therapeutics. As our understanding of the contextual reactivity of sulfonyl fluorides continues to grow, so too will their impact on the fields of chemical biology and medicine.

References

4-(Fluorosulfonyl)benzoic Acid: An In-depth Technical Guide to its Application as an Electrophilic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (4-FSB) is a valuable chemical probe used in chemical biology and drug discovery for the covalent modification of proteins. As a bifunctional reagent, it possesses a sulfonyl fluoride moiety, which acts as an electrophilic "warhead," and a benzoic acid group that can mimic endogenous molecules, providing affinity for specific protein binding sites. This guide provides a comprehensive overview of 4-FSB, including its chemical properties, mechanism of action, and detailed protocols for its application in protein science.

The sulfonyl fluoride group of 4-FSB is a key feature, enabling it to react with nucleophilic amino acid residues beyond the commonly targeted cysteine. This reactivity profile, primarily targeting tyrosine, lysine, and serine, allows for the exploration of a broader range of the proteome for covalent ligand development.[1] This makes 4-FSB and other sulfur(VI) fluorides (SFs) powerful tools for "beyond cysteine" covalent targeting strategies in drug discovery.

Physicochemical Properties and Reactivity

This compound is a white crystalline solid with the chemical formula C₇H₅FO₄S and a molecular weight of 204.18 g/mol .[2][3] It is characterized by the presence of a carboxylic acid and a fluorosulfonyl functional group.[2][4]

PropertyValueReference
Synonyms 4-Carboxybenzenesulfonyl fluoride, p-(Fluorosulfonyl)benzoic acid[2][4]
CAS Number 455-26-5[2][3][4]
Molecular Formula C₇H₅FO₄S[3]
Molecular Weight 204.18 g/mol [2][3]
Melting Point 272-273 °C[2][4]
Form Solid[2][4]
Functional Groups Carboxylic acid, Sulfonyl fluoride[2][4]

The reactivity of 4-FSB is centered on the electrophilic sulfonyl fluoride moiety. This group reacts with nucleophilic side chains of amino acids such as tyrosine, lysine, and serine, forming a stable covalent sulfonate or sulfonamide bond. This reaction leads to the irreversible inactivation of the target protein, making 4-FSB an effective affinity label. The benzoic acid portion of the molecule can provide initial non-covalent binding affinity to the target protein's binding site, increasing the efficiency and specificity of the covalent modification.

Mechanism of Covalent Modification

The covalent modification of proteins by 4-FSB proceeds through a two-step mechanism. Initially, the probe reversibly binds to the protein's active or allosteric site, driven by non-covalent interactions involving the benzoic acid moiety. This binding event positions the electrophilic sulfonyl fluoride group in close proximity to a nucleophilic amino acid residue. In the second step, the nucleophilic residue attacks the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable covalent bond. This process is often referred to as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

G cluster_0 cluster_1 Reversible Binding cluster_2 Covalent Modification Protein Protein Protein_4FSB_Complex Non-covalent Protein::4-FSB Complex Protein->Protein_4FSB_Complex Ki 4-FSB 4-FSB Covalent_Adduct Covalent Protein-4-FSB Adduct Protein_4FSB_Complex->Covalent_Adduct kinact

Quantitative Data on Protein Inhibition

4-FSB has been extensively studied as an inhibitor of Glutathione S-Transferases (GSTs). The following table summarizes key kinetic parameters for the inactivation of rat liver glutathione S-transferase isozyme 4-4 by 4-FSB.

Target ProteinParameterValueConditionsReference
Rat Liver Glutathione S-Transferase 4-4k_max0.082 min⁻¹pH 7.5, 25°C[4]
K_I1.95 mMpH 7.5, 25°C[4]
Stoichiometry of Incorporation~1 mol of 4-FSB per mol of enzyme subunitMaximally inactivated enzyme[4]
Modified ResidueTyr115[4]
Pig Lung Glutathione S-Transferase PiModified ResiduesTyr7 (69%), Tyr106 (31%)[1]

Experimental Protocols

Protocol 1: Affinity Labeling of Glutathione S-Transferase with this compound

This protocol describes the procedure for the time-dependent inactivation of Glutathione S-Transferase (GST) by 4-FSB.

Materials:

  • Purified GST isozyme

  • This compound (4-FSB)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Substrate for GST activity assay (e.g., 1-chloro-2,4-dinitrobenzene, CDNB)

  • Glutathione (GSH)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified GST in 100 mM potassium phosphate buffer, pH 7.5. The final concentration in the reaction mixture should be in the low micromolar range.

  • Inhibitor Preparation: Prepare a stock solution of 4-FSB in a suitable organic solvent (e.g., DMSO) and dilute it to various concentrations in the potassium phosphate buffer immediately before use.

  • Inactivation Reaction:

    • Pre-incubate the GST solution at 25°C for 5 minutes.

    • Initiate the inactivation reaction by adding different concentrations of 4-FSB to the enzyme solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.

    • At various time points, withdraw aliquots of the reaction mixture.

  • Activity Assay:

    • Immediately dilute the aliquots into an assay mixture containing 100 mM potassium phosphate buffer (pH 6.5), GSH, and CDNB.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Data Analysis:

    • Determine the residual enzyme activity at each time point for each inhibitor concentration.

    • Plot the natural logarithm of the percent residual activity versus time. For an irreversible inhibitor following pseudo-first-order kinetics, this plot should be linear, and the negative of the slope gives the observed rate constant of inactivation (k_obs).

    • Plot the k_obs values against the corresponding 4-FSB concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

G Prepare_Reagents Prepare GST and 4-FSB Solutions Incubate_Enzyme Pre-incubate GST at 25°C Prepare_Reagents->Incubate_Enzyme Start_Reaction Initiate Inactivation with 4-FSB Incubate_Enzyme->Start_Reaction Time_Course Take Aliquots at Timed Intervals Start_Reaction->Time_Course Assay_Activity Measure Residual GST Activity Time_Course->Assay_Activity Data_Analysis Calculate kinact and KI Assay_Activity->Data_Analysis

Protocol 2: Identification of 4-FSB Modified Peptides by Mass Spectrometry

This protocol outlines the general workflow for identifying the site of covalent modification by 4-FSB on a target protein using mass spectrometry.

Materials:

  • 4-FSB-modified protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting column

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature the 4-FSB-modified protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 1 hour.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Inject the sample into an LC-MS/MS system.

    • Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile in 0.1% formic acid.

    • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the mass shift corresponding to the addition of the 4-sulfonylbenzoic acid moiety (C₇H₄O₃S, +168.99 Da) as a variable modification on tyrosine, lysine, and serine residues.

    • Validate the identified modified peptides by manual inspection of the MS/MS spectra to confirm the presence of fragment ions that support the modification site.

G Denaturation Denaturation, Reduction, Alkylation Digestion Tryptic Digestion Denaturation->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Data_Analysis Database Search and Site Identification LCMS->Data_Analysis

Application in Studying Signaling Pathways

While direct evidence of 4-FSB modulating the NF-κB signaling pathway is limited, electrophilic compounds, in general, have been shown to interact with components of this pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases. The pathway involves a series of protein-protein interactions and post-translational modifications, presenting multiple potential targets for covalent probes.

The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. An electrophilic probe like 4-FSB could potentially target nucleophilic residues on key proteins within this cascade, such as IKK or NF-κB subunits, thereby modulating the pathway's activity.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkBa_NFkB IκBα-p50/p65 (Inactive Complex) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa p50_p65 p50/p65 (Active Dimer) Ub_IkBa Ub-IκBα p_IkBa->Ub_IkBa Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

Conclusion

This compound is a versatile and powerful tool for chemical biologists and drug discovery scientists. Its ability to covalently modify a range of nucleophilic amino acid residues provides a means to probe protein function and identify novel targets for therapeutic intervention. The detailed protocols and data presented in this guide offer a practical resource for researchers looking to employ 4-FSB in their studies. As the field of covalent drug discovery continues to expand, the utility of "beyond cysteine" electrophilic probes like 4-FSB is set to become increasingly important.

References

Theoretical Investigations and Applications of 4-(Fluorosulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4-(Fluorosulfonyl)benzoic acid (4-FSB). It is a valuable tool for researchers in medicinal chemistry and drug discovery. The document details the molecule's physicochemical properties, theoretical underpinnings, and its significant role as a covalent inhibitor, particularly in the context of glutathione S-transferases (GSTs). This guide synthesizes available data to present a detailed understanding of 4-FSB's reactivity, potential therapeutic applications, and the experimental methodologies for its study.

Introduction

This compound (4-FSB) is a bifunctional organic compound featuring both a carboxylic acid and a sulfonyl fluoride group. This unique structure makes it a valuable probe in chemical biology and a potential scaffold in drug design.[1][2][3] The sulfonyl fluoride moiety acts as a latent electrophile, capable of forming stable covalent bonds with nucleophilic residues in proteins, such as tyrosine, lysine, and serine.[1][3] This property has led to its use as a targeted covalent inhibitor, a class of drugs gaining renewed interest for their potential to achieve high potency and prolonged duration of action.[3][4] This guide explores the theoretical studies that underpin our understanding of 4-FSB's reactivity and its application as an affinity label for enzymes like glutathione S-transferase.

Physicochemical and Theoretical Data

While specific theoretical studies exclusively focused on this compound are not abundant in the public domain, we can infer its properties from studies on closely related fluorinated and sulfonated benzoic acid derivatives. Density Functional Theory (DFT) is a powerful computational method used to predict molecular geometries, vibrational frequencies, and electronic properties.[5][6][7][8][9][10]

Molecular Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 455-26-5
Molecular Formula C₇H₅FO₄S
Molecular Weight 204.18 g/mol
Melting Point 272-273 °C
Appearance White to off-white solid
SMILES O=C(O)c1ccc(cc1)S(F)(=O)=O
InChI 1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Theoretical Spectroscopic Data (Based on Analogous Compounds)

The following tables present predicted vibrational frequencies for key functional groups of benzoic acid derivatives, calculated using DFT (B3LYP method). These serve as a reference for the experimental characterization of 4-FSB.

Table 2.1: Predicted Wavenumbers for O-H and C=O Vibrations

Vibrational ModePredicted Wavenumber (cm⁻¹) (Monomer)Predicted Wavenumber (cm⁻¹) (Dimer)
O-H Stretch~3500 - 3600~2900 - 3100 (broad)
C=O Stretch~1750 - 1780~1700 - 1730

Table 2.2: Predicted Wavenumbers for Sulfonyl Group Vibrations

Vibrational ModePredicted Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch~1350 - 1400
SO₂ Symmetric Stretch~1150 - 1200
S-F Stretch~800 - 850

Note: These values are estimations based on DFT studies of similar molecules and may vary for this compound.

Role as a Covalent Inhibitor

The sulfonyl fluoride group of 4-FSB is a "warhead" that can react with nucleophilic amino acid residues within a protein's binding site.[1][3] This reaction forms a stable covalent bond, leading to irreversible inhibition of the protein's function.[1]

Mechanism of Covalent Modification

The general mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of tyrosine or the amine group of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage.

covalent_inhibition Protein_Target Protein Target (e.g., GST) Non_covalent_complex Non-covalent Binding Complex Protein_Target->Non_covalent_complex Binding 4_FSB This compound 4_FSB->Non_covalent_complex Covalent_adduct Covalently Modified Protein (Inactive) Non_covalent_complex->Covalent_adduct Nucleophilic Attack (e.g., by Tyrosine) GST_Inhibition cluster_GST GST Active Site Tyr7 Tyrosine 7 Inactive_GST Inactive GST-4-FSB Adduct Tyr7->Inactive_GST Tyr106 Tyrosine 106 Tyr106->Inactive_GST 4_FSB This compound 4_FSB->Tyr7 Covalent Bonding 4_FSB->Tyr106 Covalent Bonding synthesis_workflow Start 4-(Chlorosulfonyl)benzoic acid Step1 Fluorination (e.g., with KF) Start->Step1 Product This compound Step1->Product Purification Purification (e.g., Recrystallization) Product->Purification

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(Fluorosulfonyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of 4-(Fluorosulfonyl)benzoic acid (FSBA) and its derivatives for the covalent labeling of proteins. This technique is instrumental in identifying and characterizing nucleotide-binding sites, as well as for the development of targeted covalent inhibitors.

Application Notes

Introduction to this compound (FSBA) and its Analogs in Protein Labeling

This compound and its derivatives are electrophilic reagents that can covalently modify specific amino acid residues in proteins. The fluorosulfonyl (-SO₂F) group is a reactive moiety that readily forms a stable sulfonyl ester or sulfonamide bond with nucleophilic side chains of amino acids such as tyrosine, lysine, serine, and threonine.

A widely used analog is 5'-(p-Fluorosulfonyl)benzoyl Adenosine (FSBA), which incorporates an adenosine group. This modification turns the molecule into an affinity label for ATP-binding sites in proteins like kinases and ATPases.[1][2] The adenosine moiety guides the reagent to the nucleotide-binding pocket, leading to specific covalent modification of nearby reactive residues, often a conserved lysine.[2] This specificity makes FSBA a powerful tool for identifying and mapping ATP-binding sites and for developing targeted covalent inhibitors.[1]

Mechanism of Action

The labeling reaction proceeds via a nucleophilic attack by an amino acid side chain (e.g., the hydroxyl group of tyrosine or the ε-amino group of lysine) on the sulfur atom of the fluorosulfonyl group, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. For affinity labels like FSBA, the process begins with the non-covalent binding of the adenosine part of the molecule within the ATP-binding pocket, which then positions the reactive fluorosulfonyl group for an efficient intramolecular reaction with a nearby nucleophilic residue.

Core Applications

  • Identification of Nucleotide-Binding Proteins: FSBA can be used to specifically label and subsequently identify proteins that bind ATP or other nucleotides.

  • Mapping of Nucleotide-Binding Sites: By using radiolabeled or otherwise tagged FSBA, followed by protein digestion and mass spectrometry, the specific amino acid residues at or near the nucleotide-binding site can be identified.

  • Enzyme Inhibition Studies: As FSBA covalently modifies the active site, it can act as an irreversible inhibitor, allowing for the study of enzyme kinetics and the functional role of the targeted binding site.[2][3]

  • Drug Discovery and Development: The principle of targeted covalent modification employed by FSBA is a key strategy in the development of covalent inhibitor drugs, which can offer increased potency and duration of action.

Quantitative Data Summary

The following table summarizes quantitative data from studies using 5'-(p-Fluorosulfonyl)benzoyl Adenosine (FSBA) for protein labeling and inactivation. Data for this compound is less prevalent in the literature, reflecting its more general reactivity compared to the targeted nature of FSBA.

ParameterProteinValueConditionsReference
Inactivation Kinetics
KinactType II calmodulin-dependent protein kinase2.4 mMMg2+-stimulated[2]
κmaxType II calmodulin-dependent protein kinase0.12 min-1Mg2+-stimulated[2]
KinactType II calmodulin-dependent protein kinase1.5 mMMg2+ and calmodulin-stimulated[2]
κmaxType II calmodulin-dependent protein kinase0.086 min-1Mg2+ and calmodulin-stimulated[2]
KicGMP-dependent protein kinase0.82 mMCompetitive inhibition with respect to MgATP[4]
Binding Affinity
KdType II calmodulin-dependent protein kinase for Mg2+-ADP590 µMIn the absence of calmodulin[2]
KdType II calmodulin-dependent protein kinase for Mg2+-ADP68 µMIn the presence of calmodulin[2]
Stoichiometry of Labeling
Moles of FSBA per mole of enzymeF1-ATPaseMaximally 5 mol/mol F1 for complete inhibition-[3]
Moles of reagent per mole of monomercGMP-dependent protein kinase0.9 mol/mol for a linear relationship with residual activity-[4]
Labeling Yield
Antibody F(ab')2 fragment labelingMonoclonal Antibody F(ab')240-60%Reaction with S[18F]FB for 15-20 min[5]

Experimental Protocols

Protocol 1: Affinity Labeling of ATP-Binding Sites with 5'-(p-Fluorosulfonyl)benzoyl Adenosine (FSBA)

This protocol is adapted from methodologies used for labeling kinases and ATPases.[1][2]

Materials:

  • Protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • 5'-(p-Fluorosulfonyl)benzoyl Adenosine (FSBA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or a buffer containing a high concentration of a thiol-containing compound like DTT or β-mercaptoethanol)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of FSBA in anhydrous DMSO (e.g., 100 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Prepare the reaction buffer and ensure the pH is optimal for protein stability and the labeling reaction. A pH range of 7.0-8.5 is generally suitable.[6]

  • Labeling Reaction:

    • In a microcentrifuge tube, add the purified protein to the reaction buffer to a final concentration of 1-10 µM.

    • Add the FSBA stock solution to the protein solution to achieve the desired final concentration (typically ranging from 100 µM to 10 mM). The optimal concentration should be determined empirically.[1]

    • Incubate the reaction mixture at a controlled temperature, for example, 30°C for 30 minutes.[1] Incubation times can range from a few minutes to several hours depending on the reactivity of the target protein.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution to scavenge unreacted FSBA. For example, add a final concentration of 50-100 mM DTT or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted FSBA and quenching reagents by using a desalting column or by dialysis against a suitable buffer.

  • Analysis of Labeled Protein:

    • The extent of labeling can be analyzed by various methods:

      • Mass Spectrometry: To identify the modified amino acid residues and confirm the mass shift corresponding to the covalent adduction of the benzoyl-adenosine moiety.

      • SDS-PAGE and Autoradiography: If using a radiolabeled version of FSBA.

      • Activity Assays: To determine the effect of labeling on the protein's function.

Protocol 2: General Covalent Labeling of Proteins with this compound

This protocol provides a general framework for labeling proteins with this compound. As this reagent is not an affinity label, it will react with accessible nucleophilic residues on the protein surface. Optimization of reaction conditions is critical.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate, HEPES, Bicarbonate buffer)

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.

    • Prepare the reaction buffer. A slightly alkaline pH (8.0-9.0) is generally preferred to deprotonate the amino groups of lysine residues, increasing their nucleophilicity.

  • Labeling Reaction:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution. The molar ratio of the reagent to the protein will need to be optimized, but a starting point of a 10 to 50-fold molar excess of the reagent can be used.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the protein's stability and the desired extent of labeling.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis.

  • Analysis of Labeled Protein:

    • Mass Spectrometry: To determine the stoichiometry of labeling (number of modifications per protein) and to identify the modified residues.

    • SDS-PAGE: To check for protein integrity after the labeling procedure.

    • Functional Assays: To assess the impact of the modification on the protein's activity.

Visualizations

experimental_workflow_FSBA cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Cleanup cluster_analysis Analysis protein Protein Solution mix Mix Protein and FSBA in Reaction Buffer protein->mix fsba FSBA Stock (in DMSO) fsba->mix incubate Incubate (e.g., 30°C, 30 min) mix->incubate quench Quench Reaction (e.g., with DTT) incubate->quench purify Purify (Desalting/Dialysis) quench->purify analysis Analyze Labeled Protein (MS, SDS-PAGE, Activity Assay) purify->analysis

Caption: Experimental workflow for protein labeling with FSBA.

signaling_pathway_inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream FSBA FSBA FSBA->Kinase Covalently Modifies Active Site

Caption: Inhibition of a kinase signaling pathway by FSBA.

logical_relationship cluster_types Types of Reagents cluster_properties Properties and Applications reagent Labeling Reagent fsba 5'-(p-Fluorosulfonyl)benzoyl Adenosine (FSBA) reagent->fsba fsb_acid This compound reagent->fsb_acid affinity Affinity Label for ATP-Binding Sites fsba->affinity general General Covalent Modifier of Nucleophilic Residues fsb_acid->general

Caption: Logical relationship of FSBA and its parent compound.

References

Application Notes: 4-(Fluorosulfonyl)benzoic Acid as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (4-FSB) is a valuable tool in chemical biology and drug discovery, acting as a covalent inhibitor and an affinity label for a variety of protein targets. Its utility stems from the presence of a fluorosulfonyl group, which serves as a reactive "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues within protein binding sites. This irreversible or slowly reversible binding makes 4-FSB a powerful reagent for elucidating enzyme mechanisms, identifying and validating drug targets, and developing novel therapeutic agents.

The fluorosulfonyl moiety of 4-FSB reacts primarily with tyrosine, lysine, and serine residues through a sulfur(VI) fluoride exchange (SuFEx) mechanism.[1] This reactivity profile offers an advantage over more traditional cysteine-targeting covalent inhibitors, expanding the scope of proteins that can be targeted. The specificity of 4-FSB for a particular protein is typically conferred by the benzoic acid portion of the molecule, which can mimic the structure of a natural substrate or ligand, directing the reactive fluorosulfonyl group to the active site. This "affinity labeling" approach allows for the targeted modification and subsequent inactivation of the protein of interest.

These application notes provide a comprehensive overview of the use of 4-FSB as a covalent inhibitor, including its mechanism of action, key applications with a detailed case study on Glutathione S-Transferases (GSTs), and detailed experimental protocols for its use in enzyme inhibition and target identification studies.

Mechanism of Action

The covalent inhibition by this compound proceeds through a two-step mechanism. Initially, the inhibitor reversibly binds to the target protein's active site, driven by non-covalent interactions with the benzoic acid moiety. This is followed by the formation of a covalent bond between the electrophilic sulfur atom of the fluorosulfonyl group and a nucleophilic amino acid residue in the protein's active site.

The primary targets for covalent modification by 4-FSB are the hydroxyl group of tyrosine and serine, and the epsilon-amino group of lysine. The reaction involves a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl ester or sulfonamide linkage. This covalent modification effectively and often irreversibly inactivates the protein.

Key Applications

  • Enzyme Inhibition Studies: 4-FSB is widely used to study the structure and function of enzymes. By covalently modifying active site residues, researchers can identify key amino acids involved in substrate binding and catalysis.

  • Target Identification and Validation: As a chemical probe, 4-FSB can be used in chemical proteomics workflows to identify the cellular targets of small molecules. This is crucial for understanding the mechanism of action of drugs and for identifying potential off-target effects.

  • Drug Discovery: The fluorosulfonyl group can be incorporated into more complex molecules to create potent and selective covalent inhibitors for therapeutic development. The long residence time of covalent inhibitors can offer pharmacological advantages, such as prolonged duration of action.

Case Study: Inhibition of Glutathione S-Transferases (GSTs)

A prominent application of 4-FSB is in the study of Glutathione S-Transferases (GSTs), a family of enzymes involved in detoxification. 4-FSB acts as a xenobiotic substrate analogue for GSTs, leading to their time-dependent inactivation.

Quantitative Data on GST Inhibition by 4-FSB
Target EnzymeModified Residue(s)Kinetic ParametersEffect of ModificationReference
Rat Liver GST (isozyme 4-4)Tyr115kmax = 0.082 min-1, KI = 1.95 mMDramatic increase in Km for the hydrophobic substrate (CDNB) from 193 to 1690 µM. No change in Km for glutathione.[1]
Pig Lung GST (pi class)Tyr7 (69%) and Tyr106 (31%)Stoichiometry of ~1 mol of 4-FSB per mol of enzyme subunit for complete inactivation.Modified enzyme no longer binds to a S-hexylglutathione-agarose affinity column.

Experimental Protocols

Protocol 1: Enzyme Inactivation Assay using 4-FSB

This protocol describes a general method for assessing the time-dependent inactivation of a target enzyme by 4-FSB.

Materials:

  • Purified target enzyme

  • This compound (4-FSB)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Substrate for the target enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-FSB in a suitable organic solvent (e.g., DMSO) and dilute it to the desired concentrations in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all samples.

    • Prepare a solution of the target enzyme in the assay buffer to a final concentration suitable for the activity assay.

    • Prepare a solution of the substrate at a concentration that allows for the sensitive measurement of enzyme activity.

  • Inactivation Reaction:

    • In a microcentrifuge tube, pre-incubate the target enzyme with various concentrations of 4-FSB at a constant temperature (e.g., 25°C).

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Measurement of Residual Enzyme Activity:

    • Immediately dilute the aliquot into the assay buffer containing the substrate in a 96-well plate. The dilution should be sufficient to stop the inactivation reaction and to bring the enzyme concentration into the linear range of the assay.

    • Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • For each 4-FSB concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The apparent inactivation rate constant (kobs) for each inhibitor concentration can be determined from the negative slope of this plot.

    • To determine the maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI), plot the kobs values against the 4-FSB concentrations and fit the data to the Michaelis-Menten equation: kobs = (kinact * [I]) / (KI + [I]).

Protocol 2: Identification of 4-FSB Modification Site by Mass Spectrometry

This protocol outlines a general workflow for identifying the amino acid residue(s) modified by 4-FSB using mass spectrometry.

Materials:

  • Target protein modified with 4-FSB (from Protocol 1)

  • Unmodified control protein

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (e.g., with trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • Separate the 4-FSB-modified and unmodified control proteins by SDS-PAGE.

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion of the proteins with a protease (e.g., trypsin) overnight.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information.

  • Data Analysis:

    • Use a proteomics search engine to identify the peptides from the MS/MS data.

    • Compare the peptide maps of the 4-FSB-modified and unmodified samples.

    • Look for a peptide in the modified sample that has a mass shift corresponding to the addition of the sulfonylbenzoyl group (C7H4O3S, +168.0 Da).

    • The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently modified.

Visualizations

G cluster_0 Covalent Inhibitor Discovery Workflow A Target Selection & Validation B HTS or Rational Design of Covalent Inhibitors A->B C Initial Hit Characterization (Biochemical Assays) B->C D Determination of Covalent Modification (Mass Spectrometry) C->D E Lead Optimization (SAR) D->E E->C Iterative Optimization F In Vitro & In Vivo Efficacy and Safety Studies E->F G Candidate Drug F->G

Caption: A generalized workflow for the discovery of covalent inhibitors.

G cluster_1 Target Identification using a 4-FSB based Probe P1 Synthesize 4-FSB Probe with Reporter Tag (e.g., Biotin, Alkyne) P2 Incubate Probe with Cell Lysate or Live Cells P1->P2 P3 Lyse Cells (if applicable) and Remove Unbound Probe P2->P3 P4 Affinity Purification of Probe-Protein Complexes (e.g., Streptavidin Beads) P3->P4 P5 Elute Bound Proteins P4->P5 P6 Protein Identification by Mass Spectrometry P5->P6 P7 Target Validation P6->P7

Caption: Workflow for identifying protein targets of a 4-FSB-based chemical probe.

reaction_mechanism cluster_legend Legend Protein-Nu Protein-Nu: ReversibleComplex [Protein-Nu --- FSB] Protein-Nu->ReversibleComplex Ki (Reversible Binding) FSB 4-FSB ReversibleComplex->Protein-Nu CovalentAdduct Protein-Nu-SO2-Benz-COOH ReversibleComplex->CovalentAdduct kinact (Covalent Reaction) Fluoride F- Nu Nu = Nucleophilic Residue (Tyr, Lys, Ser)

Caption: Reaction mechanism of covalent inhibition by 4-FSB.

References

Application Notes and Protocols: 4-(Fluorosulfonyl)benzoic Acid in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (4-FSB) is a versatile reagent that participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a category of click chemistry. Its sulfonyl fluoride moiety acts as a highly selective electrophile, or "warhead," that can form stable covalent bonds with specific nucleophilic residues in biomolecules. This property makes 4-FSB a valuable tool in chemical biology and drug discovery, particularly for the covalent modification and inhibition of proteins.

One of the notable applications of 4-FSB is as a covalent inhibitor of Glutathione S-Transferases (GSTs), a family of enzymes often implicated in drug resistance in cancer. 4-FSB acts as a xenobiotic substrate analogue, specifically targeting and reacting with tyrosine residues within the active site of certain GST isozymes, leading to irreversible inactivation. This targeted reactivity provides a powerful method for studying enzyme function, identifying drug targets, and developing novel therapeutic agents.

Applications

  • Covalent Inhibition of Enzymes: 4-FSB serves as an effective tool for the irreversible inactivation of enzymes, such as Glutathione S-Transferase, by covalently modifying key amino acid residues in the active site.[1][2]

  • Affinity Labeling: The specific reaction of 4-FSB with its target protein allows for its use as an affinity label to identify and characterize the binding sites of enzymes and other proteins.[1]

  • Drug Discovery and Development: The ability of the sulfonyl fluoride group to form stable covalent bonds is leveraged in the design of targeted covalent inhibitors, a promising strategy for developing more potent and selective drugs.

  • Chemical Biology Probes: 4-FSB and similar sulfonyl fluoride-containing molecules can be used as chemical probes to study protein function and identify new drug targets.

Data Presentation

Table 1: Covalent Inactivation of Rat Liver Glutathione S-Transferase (GST) Isozyme 4-4 by this compound
ParameterValueReference
Target EnzymeRat Liver Glutathione S-Transferase Isozyme 4-4[2]
InhibitorThis compound (4-FSB)[2]
Inactivation ConditionspH 7.5, 25°C[2]
Maximum Rate of Inactivation (k_max)0.082 min⁻¹[2]
Inhibition Constant (K_I)1.95 mM[2]
Stoichiometry of Incorporation~1 mol of 4-FSB per mol of enzyme subunit[2]
Modified Amino AcidTyrosine-115[2]
Table 2: Covalent Labeling of Pig Lung Glutathione S-Transferase (GST) Pi by this compound
ParameterValueReference
Target EnzymePig Lung Glutathione S-Transferase Pi[1]
InhibitorThis compound (4-FSB)[1]
Stoichiometry of Incorporation1 mol of 4-FSB per mol of enzyme subunit[1]
Modified Amino Acid ResiduesTyrosine-7 (69%) and Tyrosine-106 (31%)[1]
Effect of ModificationComplete inactivation of the enzyme[1]

Experimental Protocols

Protocol 1: Covalent Inactivation of Glutathione S-Transferase (GST) with this compound

This protocol is adapted from the methodology described for the inactivation of rat liver GST isozyme 4-4.[2]

Materials:

  • Purified Glutathione S-Transferase (GST) enzyme

  • This compound (4-FSB)

  • Buffer: 0.1 M potassium phosphate, pH 7.5

  • Substrate for activity assay (e.g., 1-chloro-2,4-dinitrobenzene, CDNB)

  • Glutathione (GSH)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of purified GST in 0.1 M potassium phosphate buffer, pH 7.5. The final concentration will depend on the specific activity of the enzyme preparation.

  • Inhibitor Stock Solution: Prepare a stock solution of 4-FSB in a suitable organic solvent (e.g., DMSO) and dilute it to the desired final concentrations in the reaction buffer.

  • Inactivation Reaction:

    • Initiate the inactivation reaction by adding a specific concentration of 4-FSB (e.g., ranging from 0.50 to 7.85 mM) to the GST solution at 25°C.

    • At various time intervals, withdraw aliquots of the reaction mixture.

  • Enzyme Activity Assay:

    • Immediately dilute the aliquots into an assay mixture containing the substrates for the GST activity assay (e.g., CDNB and GSH) to stop the inactivation reaction and measure the residual enzyme activity.

    • Monitor the formation of the product (e.g., the conjugate of GSH and CDNB) by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

  • Data Analysis:

    • Plot the natural logarithm of the residual enzyme activity versus time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each concentration of 4-FSB.

    • Plot the reciprocal of k_obs versus the reciprocal of the 4-FSB concentration to determine the maximum rate of inactivation (k_max) and the inhibition constant (K_I).

Mandatory Visualizations

covalent_inhibition_workflow cluster_workflow Experimental Workflow: Covalent Inhibition of GST by 4-FSB start Start: Purified GST Enzyme prepare_inhibitor Prepare 4-FSB Stock Solution start->prepare_inhibitor inactivation Incubate GST with 4-FSB (pH 7.5, 25°C) prepare_inhibitor->inactivation aliquots Withdraw Aliquots at Different Time Points inactivation->aliquots activity_assay Measure Residual GST Activity (e.g., CDNB Assay) aliquots->activity_assay data_analysis Data Analysis: Determine k_max and K_I activity_assay->data_analysis end End: Characterization of Covalent Inhibition data_analysis->end

Caption: Workflow for the covalent inhibition of GST by 4-FSB.

mechanism_of_inhibition cluster_mechanism Mechanism of Covalent Inhibition of GST by 4-FSB fsb This compound (4-FSB) non_covalent_complex Non-covalent Complex (4-FSB bound to active site) fsb->non_covalent_complex Binding gst_active_site GST Active Site (with Tyr residue) gst_active_site->non_covalent_complex covalent_modification Covalent Modification (SuFEx Reaction) non_covalent_complex->covalent_modification Nucleophilic attack by Tyr hydroxyl group covalently_modified_gst Covalently Modified GST (Inactive Enzyme) covalent_modification->covalently_modified_gst Formation of sulfonate ester bond

Caption: Mechanism of covalent inhibition of GST by 4-FSB.

References

Application Notes and Protocols: Affinity Labeling of Glutathione S-Transferase with 4-(Fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds[1][2]. Due to their role in metabolizing xenobiotics, including therapeutic drugs, GSTs are a significant area of study in drug development and toxicology[2][3]. Affinity labeling is a powerful technique used to identify and characterize the active sites of enzymes. It involves using a molecule that is structurally similar to the enzyme's substrate but also contains a reactive group that can form a covalent bond with amino acid residues at or near the active site, leading to irreversible inactivation[4][5][6].

This document provides detailed protocols and data for the affinity labeling of Glutathione S-Transferase using 4-(fluorosulfonyl)benzoic acid (4-FSB). 4-FSB acts as an affinity label for several GST isozymes, allowing for the investigation of their active site structure and function[4][7]. It serves as an analogue of xenobiotic substrates and has been shown to irreversibly inactivate GSTs by covalently modifying key tyrosine residues within the active site[4][7].

Data Presentation: Inactivation of GST by 4-(FSB)

The following tables summarize the quantitative data from studies on the affinity labeling of different GST isozymes with this compound (4-FSB).

Table 1: Kinetic Parameters of GST Inactivation by 4-(FSB)

GST IsozymeSourcek_max (min⁻¹)K_I (mM)ConditionsReference
Isozyme 4-4Rat Liver0.0821.95pH 7.5, 25°C[7]
Pi ClassPig LungNot ReportedNot ReportedNot Reported[4]

Table 2: Stoichiometry and Identification of Labeled Residues

GST IsozymeSourceStoichiometry (mol of 4-FSB / mol of subunit)Labeled Residue(s)DistributionReference
Isozyme 4-4Rat Liver~1Tyrosine-115Single peptide identified[7]
Pi ClassPig Lung1Tyrosine-7 & Tyrosine-10669% Tyr7, 31% Tyr106[4]

Table 3: Effect of 4-(FSB) Modification on GST Kinetic Parameters (Isozyme 4-4)

SubstrateParameterControl Enzyme4-(FSB) Modified EnzymeReference
GlutathioneApparent K_mUnchangedUnchanged[7]
1-Chloro-2,4-dinitrobenzene (CDNB)Apparent K_m193 µM1690 µM[7]

Experimental Protocols

These protocols provide a detailed methodology for the affinity labeling of GST with 4-FSB and subsequent analysis.

Protocol 1: Inactivation of GST with 4-(FSB)

This protocol describes the time-dependent inactivation of GST by incubation with 4-FSB.

Materials:

  • Purified GST enzyme (e.g., rat liver GST 4-4 or pig lung GST pi)

  • This compound (4-FSB)

  • Reaction Buffer: (e.g., 0.1 M potassium phosphate, pH 7.5)

  • Substrates for activity assay (see Protocol 2)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 4-FSB in a suitable solvent (e.g., acetonitrile or DMSO).

  • Pre-incubate the purified GST enzyme in the reaction buffer at 25°C.

  • Initiate the inactivation reaction by adding a specific concentration of 4-FSB to the enzyme solution. The final concentration of 4-FSB may range from 0.50 to 7.85 mM[7].

  • At various time intervals, withdraw aliquots of the reaction mixture.

  • Immediately dilute the aliquots into the assay mixture (see Protocol 2) to measure the remaining enzyme activity. The dilution will effectively stop the inactivation reaction by lowering the concentration of 4-FSB.

  • Measure the residual enzyme activity as described in Protocol 2.

  • Plot the natural logarithm of the percent residual activity versus time. The slope of this plot gives the pseudo-first-order rate constant of inactivation (k_obs).

  • To determine the kinetic parameters k_max and K_I, repeat the experiment at several different concentrations of 4-FSB and plot 1/k_obs versus 1/[4-FSB].

Protocol 2: GST Activity Assay (CDNB Assay)

This is a general and widely used method to measure the catalytic activity of most GST isozymes[8].

Materials:

  • 1-chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 40 mM in 95% ethanol)[9].

  • Reduced L-glutathione (GSH) stock solution (e.g., 200 mM in water, freshly prepared).

  • Assay Buffer: (e.g., 0.1 M potassium phosphate, 1 mM EDTA, pH 6.5)[9].

  • UV-transparent 96-well plate or quartz cuvettes.

  • Plate reader or spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare the reaction mixture in the wells of the 96-well plate or in a cuvette. For a 200 µL final volume, this may consist of[9]:

    • 155 µL Assay Buffer

    • 20 µL of 25 mM GSH solution

    • 5 µL of 40 mM CDNB solution

  • Add 20 µL of the diluted enzyme sample from Protocol 1 to initiate the reaction.

  • Immediately monitor the increase in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C)[8]. The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

  • GST activity is proportional to this rate.

Protocol 3: Determination of Labeling Stoichiometry

This protocol is used to quantify the amount of 4-FSB covalently bound to the GST subunit.

Materials:

  • Radioactively labeled [¹⁴C] or [³H] 4-FSB.

  • GST enzyme.

  • Trichloroacetic acid (TCA) or other protein precipitation agent.

  • Scintillation counter.

  • Dialysis tubing or size-exclusion chromatography column.

Procedure:

  • Incubate GST with a known concentration of radioactively labeled 4-FSB until maximum inactivation is achieved (as determined in Protocol 1).

  • Remove the unbound, excess 4-FSB by extensive dialysis against a suitable buffer or by passing the reaction mixture through a size-exclusion chromatography column.

  • Determine the protein concentration of the labeled GST sample using a standard protein assay (e.g., BCA assay).

  • Measure the radioactivity of the labeled protein sample using a scintillation counter.

  • Calculate the molar ratio of incorporated 4-FSB to the GST subunit. A stoichiometry of approximately 1 mol of reagent per mole of enzyme subunit is expected for complete inactivation[4][7].

Protocol 4: Identification of Labeled Residues

This protocol outlines the steps to identify the specific amino acid(s) modified by 4-FSB.

Materials:

  • 4-FSB-labeled GST.

  • Denaturing and reducing agents (e.g., urea, DTT).

  • Alkylating agent (e.g., iodoacetamide).

  • Proteolytic enzyme (e.g., trypsin).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass spectrometer.

Procedure:

  • Denature, reduce, and alkylate the 4-FSB-inactivated GST to unfold the protein and prevent disulfide bond reformation.

  • Digest the protein into smaller peptides using a specific protease like trypsin.

  • Separate the resulting peptide fragments using reverse-phase HPLC[7].

  • Compare the HPLC chromatogram of the labeled GST digest with that of an unlabeled control digest. Identify the unique peptide peak(s) present only in the labeled sample.

  • Collect the modified peptide(s).

  • Analyze the collected peptide(s) by mass spectrometry (e.g., MS/MS) to determine their amino acid sequence and identify the exact site of modification by 4-FSB[4]. The mass of the modified residue will be increased by the mass of the reacted 4-FSB molecule.

Visualizations

The following diagrams illustrate the workflow and mechanistic aspects of the affinity labeling process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Characterization Purified_GST Purified GST Enzyme Incubation Incubate GST with 4-FSB (Time-course) Purified_GST->Incubation FSB_Solution 4-FSB Solution FSB_Solution->Incubation Activity_Assay Measure Residual Activity (CDNB Assay) Incubation->Activity_Assay Aliquots Stoichiometry Determine Labeling Stoichiometry Incubation->Stoichiometry Maximal Inactivation Peptide_Mapping Identify Labeled Residue(s) (HPLC, Mass Spec) Incubation->Peptide_Mapping Maximal Inactivation Kinetics Determine Inactivation Kinetics (k_max, K_I) Activity_Assay->Kinetics

Caption: Experimental workflow for GST affinity labeling with 4-FSB.

G cluster_binding 1. Reversible Binding cluster_reaction 2. Covalent Reaction cluster_outcome 3. Outcome GST_Active_Site GST Active Site (with Tyr residue) Reversible_Complex GST :: 4-FSB (Non-covalent complex) GST_Active_Site->Reversible_Complex FSB 4-FSB (Substrate Analogue) FSB->Reversible_Complex Covalent_Complex GST-FSB Adduct (Covalent bond to Tyr-OH) Reversible_Complex->Covalent_Complex Sulfonylation Inactive_Enzyme Irreversibly Inactivated GST Covalent_Complex->Inactive_Enzyme

Caption: Proposed mechanism of irreversible inactivation of GST by 4-FSB.

G cluster_consequences Functional Consequences Start GST Labeling with 4-FSB Modification Covalent Modification of Active Site Tyrosine Start->Modification Loss_Activity Loss of Catalytic Activity Modification->Loss_Activity Altered_Binding Altered Binding of Xenobiotic Substrates (e.g., CDNB) Modification->Altered_Binding No_GSH_Binding_Change Affinity for GSH Unchanged Modification->No_GSH_Binding_Change

Caption: Logical diagram of the consequences of 4-FSB labeling on GST function.

References

Site-Specific Protein Modification with 4-(Fluorosulfonyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is an invaluable tool in chemical biology and drug development, enabling the precise installation of probes, tags, or therapeutic moieties onto a protein of interest. 4-(Fluorosulfonyl)benzoic acid (FSBA) is a versatile reagent for the covalent modification of specific amino acid residues within nucleotide-binding sites. As an analog of ATP and GTP, FSBA targets and reacts with nucleophilic residues such as lysine, tyrosine, histidine, serine, and threonine, which are often found in the active sites of enzymes like kinases and ATPases. This covalent and irreversible modification allows for the selective labeling and functional characterization of these important protein classes.

These application notes provide a comprehensive overview of the use of this compound for site-specific protein modification, including detailed protocols for protein labeling, quantitative analysis, and a discussion of its applications in studying signaling pathways.

Principle of Modification

FSBA contains a reactive fluorosulfonyl group that mimics the γ-phosphate of a nucleotide triphosphate. This allows it to bind to the nucleotide-binding pocket of a protein. Once bound, the electrophilic sulfonyl fluoride group reacts with nearby nucleophilic amino acid side chains, forming a stable covalent bond. This results in the inactivation of the enzyme and the incorporation of a sulfonylbenzoyl moiety, which can be detected and analyzed. The covalent modification by FSBA leads to a mass increase of approximately 433.08 Da.[1]

Applications

The unique properties of FSBA make it a powerful tool for a variety of applications in research and drug development:

  • Active Site Mapping: By identifying the specific amino acid residues modified by FSBA, researchers can gain insights into the structure and function of nucleotide-binding sites.

  • Enzyme Inhibition: As a covalent modifier, FSBA can be used to irreversibly inhibit the activity of enzymes, making it a useful tool for studying their biological roles.

  • Drug Discovery: FSBA can be used in fragment-based drug discovery to identify and characterize novel nucleotide-binding proteins that could serve as therapeutic targets.

  • Proteomics and Substrate Discovery: A key application of FSBA is in chemical proteomics strategies like the "Kinase-Catalyzed Biotinylation with Inactivated Lysates for Discovery of Substrates" (K-BILDS) method. In this approach, endogenous kinases in a cell lysate are first inactivated with FSBA. Subsequently, an exogenous kinase of interest is added along with a tagged ATP analog (e.g., ATP-biotin) to specifically label the substrates of that particular kinase.[2]

Quantitative Data Summary

The efficiency and stoichiometry of FSBA labeling can vary depending on the protein, reaction conditions, and the presence of competing nucleotides. Researchers should empirically determine the optimal conditions for their specific protein of interest.

Protein TargetMolar Ratio (FSBA:Protein)Incubation TimeTemperature (°C)Labeling Stoichiometry (mol FSBA/mol protein)Reference
F1-ATPaseNot SpecifiedNot SpecifiedNot Specified~4.5[2]
HCV NS5B Replicase250:1VariedNot Specified~2[1]
General Kinases (in lysate)Not Specified1.5 hoursNot SpecifiedN/A (inactivation)[2]

Note: The table above provides examples from the literature. Optimal conditions should be determined experimentally for each new protein target.

Experimental Protocols

Protocol 1: General Labeling of a Purified Protein with FSBA

This protocol provides a general guideline for the covalent modification of a purified protein with FSBA.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES, Tris-HCl, pH 7.0-8.0)

  • This compound (FSBA)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M DTT)

  • Desalting column (e.g., PD-10) or dialysis equipment

  • Protein concentration assay reagents (e.g., Bradford or BCA)

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is in a buffer free of nucleophiles that could react with FSBA.

    • Determine the protein concentration accurately.

  • FSBA Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of FSBA in anhydrous DMSO (e.g., 10-50 mM). Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the purified protein with the reaction buffer.

    • Add the FSBA stock solution to the protein solution to achieve the desired final molar excess of FSBA over the protein. A starting point is a 50- to 100-fold molar excess.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM. This will react with any excess FSBA.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted FSBA and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for your protein. Alternatively, perform dialysis against the storage buffer.

  • Analysis of Labeling:

    • Confirm the modification by mass spectrometry, looking for the expected mass shift of ~433 Da.

    • The extent of labeling can be quantified by methods such as quantitative amino acid analysis or by using radiolabeled FSBA.

Protocol 2: Inactivation of Endogenous Kinases in Cell Lysate for Substrate Discovery (K-BILDS)

This protocol is adapted from the K-BILDS methodology for identifying kinase substrates.[2]

Materials:

  • Cell lysate

  • FSBA

  • DMSO

  • Desalting column

  • Purified active kinase of interest

  • ATP-biotin

  • Kinase assay buffer

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-conjugated detection reagents

Procedure:

  • Cell Lysate Preparation:

    • Prepare a cell lysate using a standard lysis buffer compatible with kinase activity.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Inactivation of Endogenous Kinases:

    • Treat the cell lysate with FSBA (dissolved in DMSO) to a final concentration sufficient to inactivate endogenous kinase activity. A typical starting point is in the low millimolar range.

    • As a control, treat a separate aliquot of lysate with DMSO alone.

    • Incubate the lysates for approximately 1.5 hours.[2]

  • Removal of Excess FSBA:

    • Remove unreacted FSBA from the lysates using a desalting column.

  • Kinase Substrate Labeling:

    • To the FSBA-treated lysate, add the purified active kinase of interest, ATP-biotin, and the appropriate kinase assay buffer.

    • Incubate the reaction to allow for the biotinylation of the kinase's substrates.

  • Analysis of Substrate Biotinylation:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

    • Detect biotinylated proteins using a streptavidin-conjugated antibody or probe.

Visualizations

G cluster_0 Protein Labeling Workflow cluster_1 Analysis prep Protein Preparation (Purified Protein or Lysate) fsba_add Addition of FSBA prep->fsba_add incubation Incubation (Covalent Modification) fsba_add->incubation quench Quench Reaction incubation->quench purify Purification (Removal of excess FSBA) quench->purify ms_analysis Mass Spectrometry (Confirm Modification, Identify Site) purify->ms_analysis activity_assay Functional Assay (e.g., Kinase Activity) purify->activity_assay

Caption: General experimental workflow for protein modification with FSBA.

G cluster_pathway MAPK Signaling Pathway cluster_fsba FSBA Application GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response FSBA_node FSBA (Pan-Kinase Inhibitor) FSBA_node->Raf inhibits FSBA_node->MEK inhibits FSBA_node->ERK inhibits

References

Application Notes and Protocols for the Synthesis and Use of Covalent Probes Derived from 4-(Fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent probes are invaluable tools in chemical biology and drug discovery for the selective modification and study of proteins. The 4-(fluorosulfonyl)benzoyl moiety serves as a versatile electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues such as tyrosine, lysine, and serine within a protein's binding site. This reactivity, when coupled with a specific protein-binding scaffold, enables the development of highly selective and potent covalent inhibitors and activity-based probes.

These application notes provide detailed protocols for the synthesis, purification, and characterization of a model covalent probe derived from 4-(fluorosulfonyl)benzoic acid, as well as its application in the covalent modification of a target protein and the subsequent analysis.

Data Presentation

Table 1: Synthesis and Characterization of an Alkyne-Functionalized 4-(Fluorosulfonyl)benzamide Probe

ParameterValueMethod
Starting Materials
4-(Fluorosulfonyl)benzoyl chloride1.0 equiv-
Propargylamine1.1 equiv-
Triethylamine1.5 equiv-
Reaction Conditions
SolventDichloromethane (DCM)-
Temperature0 °C to room temperature-
Reaction Time2 hours-
Product Characterization
Yield85%Gravimetric
Purity>95%RP-HPLC
Identity ConfirmationConsistent with expected m/zLC-MS
Structure ConfirmationConsistent with expected shifts¹H NMR, ¹³C NMR

Table 2: Quantitative Analysis of Covalent Protein Labeling

ParameterValueMethod
Reactants
Target Protein (e.g., Kinase X)5 µM-
Covalent Probe25 µM-
Reaction Conditions
Buffer50 mM HEPES, pH 7.4, 150 mM NaCl-
Temperature37 °C-
Incubation Time60 minutes-
Labeling Analysis
Labeling Efficiency~90%Intact Protein Mass Spectrometry
Covalent Adduct Mass Shift+ 221.03 DaLC-MS/MS
Labeled ResidueTyrosine-123LC-MS/MS Peptide Mapping
Kinetic Parameters
k_inact / K_I15,000 M⁻¹s⁻¹Enzyme Activity Assay

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized 4-(Fluorosulfonyl)benzamide Covalent Probe

This protocol describes the synthesis of N-prop-2-yn-1-yl-4-(fluorosulfonyl)benzamide, a covalent probe containing a terminal alkyne for subsequent "click" chemistry applications.

Materials:

  • 4-(Fluorosulfonyl)benzoyl chloride

  • Propargylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for extraction and drying

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(fluorosulfonyl)benzoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve propargylamine (1.1 eq) in anhydrous DCM.

  • Add the propargylamine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure N-prop-2-yn-1-yl-4-(fluorosulfonyl)benzamide.

Protocol 2: Purification and Characterization of the Covalent Probe

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm.

  • Sample Preparation: Dissolve the purified product in a minimal amount of acetonitrile.

  • Analysis: Inject the sample and analyze the chromatogram for purity.

B. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Utilize an LC-MS system to confirm the molecular weight of the synthesized probe.

  • The expected mass for the protonated molecule [M+H]⁺ should be observed.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified product in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Protocol 3: Covalent Labeling of a Target Protein

This protocol details the procedure for labeling a target protein with the synthesized covalent probe.

Materials:

  • Purified target protein (e.g., a kinase) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Synthesized covalent probe stock solution in DMSO.

  • Thermomixer or water bath.

Procedure:

  • Prepare a solution of the target protein to a final concentration of 5 µM in the reaction buffer.

  • Add the covalent probe from the DMSO stock to the protein solution to a final concentration of 25 µM. The final DMSO concentration should be kept below 1%.

  • Incubate the reaction mixture at 37 °C for 1 hour with gentle agitation.

  • To analyze the extent of labeling, take an aliquot of the reaction mixture for intact protein mass spectrometry analysis.

  • For identification of the labeled residue, the reaction can be quenched by adding an excess of a reducing agent like DTT and then prepared for proteolytic digestion and LC-MS/MS analysis.

Protocol 4: Mass Spectrometry Analysis of Protein Labeling

A. Intact Protein Analysis:

  • Desalt the aliquot from the labeling reaction using a C4 ZipTip.

  • Analyze the desalted protein by ESI-MS to determine the mass of the labeled and unlabeled protein.

  • Calculate the labeling efficiency by comparing the peak intensities of the labeled and unlabeled protein.

B. Peptide Mapping to Identify the Labeled Residue:

  • Denature the labeled protein sample by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

  • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with buffer to reduce the urea concentration to below 2 M.

  • Add trypsin at a 1:50 (w/w) ratio and digest overnight at 37 °C.

  • Acidify the digest with formic acid to stop the reaction.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the covalent probe on potential nucleophilic residues (Tyr, Lys, Ser).

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_application Protein Labeling & Analysis start This compound step1 Amide Coupling with Linker start->step1 step2 Purification (HPLC) step1->step2 step3 Characterization (MS, NMR) step2->step3 probe Covalent Probe step3->probe step4 Covalent Labeling Reaction probe->step4 protein Target Protein protein->step4 step5 Intact MS Analysis step4->step5 step6 Proteolytic Digestion step4->step6 step7 LC-MS/MS Analysis step6->step7 result Identification of Labeled Residue step7->result

Figure 1. Experimental workflow for the synthesis and application of a covalent probe.

signaling_pathway cluster_mapk MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Probe Covalent Probe (Targets ERK) Probe->ERK Inhibition

Figure 2. Inhibition of the MAPK signaling pathway by a covalent probe targeting ERK.

Application Notes and Protocols: Utilizing 4-(Fluorosulfonyl)benzoic Acid for Identifying Protein Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (FSBA) is a valuable chemical probe for the identification and characterization of protein binding sites. As a member of the sulfur(VI) fluoride electrophile family, FSBA can covalently modify nucleophilic amino acid residues, including lysine, tyrosine, and serine, within the binding pockets of proteins. This irreversible binding makes it a powerful tool for affinity labeling, particularly for nucleotide-binding proteins, aiding in drug discovery and the elucidation of protein function.

These application notes provide an overview of the use of FSBA in protein science, with detailed protocols for protein labeling, and subsequent analysis by mass spectrometry to identify the specific sites of modification.

Principle of Action

FSBA acts as an affinity labeling reagent. The fluorosulfonyl group is an electrophilic center that reacts with nucleophilic side chains of amino acids, forming a stable covalent bond. The benzoic acid moiety can mimic endogenous ligands or substrates, directing the reagent to specific binding sites. By competing with natural ligands, such as ATP, FSBA can selectively label nucleotide-binding sites, allowing for their identification.

Key Applications

  • Identification of Nucleotide-Binding Sites: FSBA is widely used to label and identify ATP and GTP binding sites in various proteins, including kinases and metabolic enzymes.

  • Covalent Inhibition of Enzymes: By irreversibly binding to the active site, FSBA can act as a potent covalent inhibitor, which is a valuable strategy in drug development.

  • Mapping Protein-Ligand Interactions: FSBA can be used to gain insights into the specific amino acid residues that are crucial for ligand recognition and binding.

  • Chemical Proteomics: In broader proteomic studies, FSBA can be employed to profile subsets of the proteome that interact with nucleotides or similar structures.

Data Presentation

The following tables summarize key quantitative data related to the application of FSBA and its analogs in protein modification studies.

ParameterValueProtein TargetReference
Inactivation Rate (k₂) 0.063 min⁻¹Phosphatidylinositol 4-kinase[1]
Inactivation Constant (Kᵢ) 200 µMPhosphatidylinositol 4-kinase[1]
FSBA Concentration 50 µMPhosphatidylinositol 4-kinase[1]
Incubation Time 60 minPhosphatidylinositol 4-kinase[1]
pH 7.5Glutathione S-transferase
Temperature 25 °CGlutathione S-transferase

Experimental Protocols

Protocol 1: Covalent Labeling of a Target Protein with FSBA

This protocol describes a general procedure for the covalent labeling of a purified protein with FSBA.

Materials:

  • Purified target protein

  • This compound (FSBA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • (Optional) Competing ligand (e.g., ATP, GTP) for control experiments

  • SDS-PAGE reagents

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Protein Preparation: Prepare a solution of the purified target protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • FSBA Stock Solution: Prepare a fresh stock solution of FSBA (e.g., 10-100 mM) in DMSO.

  • Labeling Reaction:

    • Add the FSBA stock solution to the protein solution to achieve the desired final concentration (e.g., 50-500 µM). The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-120 minutes). The incubation time may need optimization.

    • For a negative control, a reaction can be set up without FSBA.

    • For a competition control, pre-incubate the protein with an excess of a competing ligand (e.g., 1-10 mM ATP) for 15-30 minutes before adding FSBA.[2]

  • Quenching the Reaction: Stop the labeling reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 50-100 mM) to react with any excess FSBA.

  • Analysis of Labeling:

    • Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility or integrity.

    • If an antibody against the sulfonylbenzoate moiety is available, Western blotting can be used to confirm covalent modification.[2]

    • Proceed to mass spectrometry analysis to identify the site(s) of modification.

Protocol 2: Identification of FSBA Modification Sites by Mass Spectrometry

This protocol outlines the steps for identifying the specific amino acid residues modified by FSBA using a bottom-up proteomics approach.

Materials:

  • FSBA-labeled protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (0.1%)

  • Acetonitrile

  • C18 desalting spin tips

  • LC-MS/MS instrument

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the FSBA-labeled protein sample by adding a denaturing agent (e.g., 8 M urea or 0.1% RapiGest SF).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., to < 1 M urea).

    • Add trypsin at a protease-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Use a suitable proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against a protein database containing the sequence of the target protein.

    • In the search parameters, specify a variable modification corresponding to the mass of the sulfonylbenzoyl group (186.0014 Da) on potential target residues (Lys, Tyr, Ser).

    • Analyze the search results to identify peptides with the FSBA modification and pinpoint the exact amino acid residue that has been labeled. The MS/MS spectra should contain fragment ions that confirm the site of modification.

Visualizations

Experimental_Workflow Experimental Workflow for FSBA-based Protein Labeling and Analysis cluster_labeling Protein Labeling cluster_analysis Mass Spectrometry Analysis protein Purified Protein incubation Incubation (e.g., 37°C, 1h) protein->incubation fsba FSBA fsba->incubation quench Quench Reaction incubation->quench labeled_protein FSBA-Labeled Protein quench->labeled_protein digestion Proteolytic Digestion (e.g., Trypsin) labeled_protein->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS desalting->lcms data_analysis Data Analysis (Modification Search) lcms->data_analysis identified_site identified_site data_analysis->identified_site Identified Modification Site

Caption: Workflow for identifying protein binding sites using FSBA.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway and FSBA Inhibition cluster_pathway Signaling Cascade cluster_inhibition FSBA Inhibition receptor Receptor kinase Protein Kinase receptor->kinase Activates p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates adp ADP kinase->adp inactive_kinase Inactive Kinase (Covalently Modified) substrate Substrate Protein response Cellular Response p_substrate->response atp ATP atp->kinase fsba FSBA fsba->kinase Binds to ATP site

Caption: Inhibition of a kinase signaling pathway by FSBA.

References

Application Notes and Protocols for 4-(Fluorosulfonyl)benzoic Acid in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid (4-FSB) is a valuable research tool for in vitro studies, primarily utilized as an affinity label for proteins. Its utility stems from the electrophilic nature of the fluorosulfonyl group, which can covalently modify nucleophilic amino acid residues within the binding sites of enzymes and other proteins. This irreversible binding allows for the identification of active site residues, the study of enzyme kinetics, and the development of targeted covalent inhibitors.

This document provides a comprehensive guide to the in vitro applications of 4-FSB, including detailed experimental protocols and quantitative data on its interaction with key protein targets, particularly glutathione S-transferases (GSTs).

Physicochemical Properties

PropertyValue
Synonyms 4-Carboxybenzenesulfonyl fluoride, p-(Fluorosulfonyl)benzoic acid
Molecular Formula C₇H₅FO₄S
Molecular Weight 204.18 g/mol
CAS Number 455-26-5
Appearance Solid
Melting Point 272-273 °C

In Vitro Applications

The primary in vitro application of this compound is as a covalent modifier of proteins. It functions as a xenobiotic substrate analogue for certain enzymes, allowing it to bind to the active site.[1][2] The fluorosulfonyl moiety then reacts with nucleophilic amino acid residues, such as tyrosine, leading to irreversible inactivation of the protein.[1][3] This property makes it an excellent tool for:

  • Affinity Labeling: Identifying and characterizing the amino acid residues within the active site of an enzyme.

  • Enzyme Inhibition Studies: Investigating the mechanism of enzyme inactivation and determining kinetic parameters.

  • Development of Covalent Inhibitors: Serving as a scaffold or starting point for the design of targeted covalent inhibitors.

Quantitative Data: Inactivation of Glutathione S-Transferase (GST)

4-FSB has been extensively studied as an inactivator of glutathione S-transferase (GST) isozymes. The following tables summarize key quantitative data from studies on rat liver GST isozyme 4-4 and pig lung GST pi.

Table 1: Kinetic Parameters for the Inactivation of Rat Liver GST 4-4 by 4-FSB [1]

ParameterValueConditions
k_max (maximum rate of inactivation)0.082 min⁻¹pH 7.5, 25 °C
K_I (inhibitor concentration at half-maximal rate)1.95 mMpH 7.5, 25 °C
Stoichiometry of Incorporation ~1 mol of 4-FSB per mol of enzyme subunitFor maximal inactivation

Table 2: Effect of 4-FSB Modification on the Kinetic Parameters of Rat Liver GST 4-4 [1]

SubstrateParameterControl EnzymeModified Enzyme
Glutathione Apparent K_mUnchangedUnchanged
1-Chloro-2,4-dinitrobenzene (CDNB) Apparent K_m193 µM1690 µM

Table 3: Residual Activity of 4-FSB-Modified Rat Liver GST 4-4 with Various Substrates [1]

SubstrateFinal Percent Residual Activity
1-Chloro-2,4-dinitrobenzene (CDNB) 11%
Ethacrynic acid 20%
trans-Stilbene oxide 2.5%
trans-4-Phenyl-3-butene-2-one 2%

Experimental Protocols

Protocol 1: In Vitro Inactivation of Glutathione S-Transferase (GST) by 4-FSB

This protocol describes the general procedure for the time-dependent inactivation of a GST isozyme by 4-FSB.

Materials:

  • Purified GST enzyme

  • This compound (4-FSB)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Substrates for GST activity assay (e.g., glutathione and 1-chloro-2,4-dinitrobenzene)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified GST enzyme in the assay buffer to a known concentration.

  • Inhibitor Preparation: Prepare a stock solution of 4-FSB in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the assay buffer.

  • Inactivation Reaction: a. Pre-incubate the GST enzyme solution at 25 °C for 5 minutes. b. Initiate the inactivation reaction by adding the 4-FSB solution to the enzyme solution. The final volume and concentrations should be adjusted based on the specific experiment. c. At various time points, withdraw aliquots of the reaction mixture.

  • Measurement of Residual Activity: a. Immediately dilute the aliquots into the GST activity assay mixture containing the substrates (glutathione and a suitable electrophilic substrate like CDNB). b. Monitor the enzyme activity by measuring the change in absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: a. Plot the natural logarithm of the percent residual activity against time. b. The apparent first-order rate constant of inactivation (k_obs) can be determined from the slope of this plot. c. To determine k_max and K_I, repeat the experiment at various concentrations of 4-FSB and plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for inactivation.

Protocol 2: Identification of the Amino Acid Residue Modified by 4-FSB

This protocol outlines the steps to identify the specific amino acid residue(s) covalently modified by 4-FSB.

Materials:

  • 4-FSB-inactivated protein

  • Control (unmodified) protein

  • Proteolytic enzyme (e.g., trypsin)

  • Reagents and equipment for HPLC and mass spectrometry (MS)

Procedure:

  • Protein Digestion: a. Denature and reduce the 4-FSB-inactivated protein and the control protein. b. Alkylate the cysteine residues to prevent disulfide bond formation. c. Digest both protein samples with a specific protease (e.g., trypsin) overnight.

  • Peptide Separation: a. Separate the resulting peptide fragments from both digests using reverse-phase high-performance liquid chromatography (HPLC).

  • Analysis and Identification: a. Compare the HPLC chromatograms of the modified and control digests. Identify the peptide peak(s) that are unique to or shifted in the modified sample. b. Collect the unique/shifted peptide peak(s). c. Analyze the collected peptide(s) by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to determine their amino acid sequence and the precise site of modification by 4-FSB. The mass of the 4-sulfonylbenzoic acid adduct will be added to the modified amino acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Inactivation Reaction cluster_analysis Analysis cluster_identification Modification Site Identification start Start prep_enzyme Prepare Purified Enzyme Solution start->prep_enzyme prep_inhibitor Prepare 4-FSB Solution start->prep_inhibitor incubate Incubate Enzyme and 4-FSB prep_enzyme->incubate prep_inhibitor->incubate aliquots Take Aliquots at Time Intervals incubate->aliquots digestion Proteolytic Digestion incubate->digestion assay Measure Residual Enzyme Activity aliquots->assay data_analysis Determine Kinetic Parameters (k_obs, k_max, K_I) assay->data_analysis hplc HPLC Separation digestion->hplc ms Mass Spectrometry Analysis hplc->ms end End ms->end

Caption: Experimental workflow for in vitro studies using this compound.

Caption: Covalent modification of a tyrosine residue by this compound.

Note: The images in the second diagram are placeholders and would be replaced with actual chemical structures in a final document. The diagram illustrates the concept of the reaction.

Conclusion

This compound is a powerful tool for the in vitro investigation of protein structure and function. Its ability to act as an affinity label and form covalent bonds with specific amino acid residues provides valuable insights for researchers in various fields, including biochemistry, pharmacology, and drug discovery. The protocols and data presented here offer a solid foundation for designing and executing experiments utilizing this versatile compound. As with any reactive compound, appropriate safety precautions should be taken during handling and disposal.

References

Applications of 4-(Fluorosulfonyl)benzoic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Fluorosulfonyl)benzoic acid is a versatile chemical tool in drug discovery, primarily utilized for its ability to form stable covalent bonds with nucleophilic residues on proteins. This bifunctional molecule, featuring a benzoic acid group and a reactive sulfonyl fluoride moiety, has found significant applications in the development of covalent inhibitors, the identification of drug targets, and as a reactive fragment in fragment-based drug discovery (FBDD). The sulfonyl fluoride group acts as an electrophilic "warhead," reacting with amino acid residues such as tyrosine, lysine, serine, threonine, and histidine, leading to irreversible protein modification. This unique reactivity allows for the exploration of protein function and the design of novel therapeutic agents.

Applications in Covalent Inhibitor Development

The primary application of this compound in drug discovery is in the rational design of covalent inhibitors. The sulfonyl fluoride moiety can be incorporated into a larger molecule that has an affinity for a specific protein target. This targeted delivery of the reactive group enhances the selectivity of the covalent modification, minimizing off-target effects.

One prominent example of the utility of this compound is in the study of Glutathione S-Transferases (GSTs), a family of enzymes involved in detoxification and drug resistance. This compound has been employed as an affinity label to identify key amino acid residues in the active site of GSTs.

Case Study: Inactivation of Glutathione S-Transferase (GST)

This compound (4-FSB) has been shown to be a time-dependent, irreversible inhibitor of the 4-4 isozyme of rat liver glutathione S-transferase.[1] The inactivation process follows a pseudo-first-order kinetic model, where the enzyme is first reversibly bound by the inhibitor, followed by an irreversible covalent modification. The reaction occurs at the binding site for the xenobiotic substrate and specifically modifies a tyrosine residue (Tyr115).[1] This covalent modification leads to a complete loss of enzyme activity.[2]

Quantitative Data for GST Inactivation

The following table summarizes the kinetic parameters for the inactivation of rat liver GST isozyme 4-4 by this compound.[1]

ParameterValueDescription
kmax 0.082 min-1The maximum rate of inactivation at saturating concentrations of the inhibitor.
KI 1.95 mMThe concentration of the inhibitor that gives half the maximal rate of inactivation.
Stoichiometry ~1 mol/molApproximately one mole of 4-FSB is incorporated per mole of enzyme subunit for maximal inactivation.

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a protein target. Hits from this initial screen are then optimized and grown into more potent drug candidates.

This compound, with its reactive sulfonyl fluoride group, can be used as a covalent fragment. The advantage of using a covalent fragment is that even weak, transient binding can be captured through the formation of a stable covalent bond. This allows for the identification of fragment binding sites that might be missed by conventional biophysical screening methods. Once a covalent fragment is identified, medicinal chemists can elaborate on the benzoic acid scaffold to improve binding affinity and selectivity, ultimately leading to the development of a potent and selective covalent inhibitor.

While specific examples of FBDD campaigns starting directly with this compound are not extensively documented in publicly available literature, the principle is well-established within the broader context of using sulfonyl fluoride-containing fragments for covalent ligand discovery.

Experimental Protocols

Protocol 1: Time-Dependent Inactivation of Glutathione S-Transferase by this compound

This protocol is adapted from studies on the inactivation of GST by this compound.[1]

Materials:

  • Purified Glutathione S-Transferase (GST)

  • This compound (4-FSB)

  • Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of GST in potassium phosphate buffer.

    • Prepare a stock solution of 4-FSB in DMSO.

    • Prepare stock solutions of GSH and CDNB in appropriate solvents.

  • Inactivation Reaction:

    • In a temperature-controlled cuvette at 25°C, add the potassium phosphate buffer (pH 7.5) and the GST enzyme to a final concentration of approximately 0.1 µM.

    • Initiate the inactivation by adding various concentrations of 4-FSB (from the DMSO stock solution) to the enzyme solution. The final concentration of DMSO should be kept low (e.g., <5%) to avoid enzyme denaturation.

    • At various time intervals, withdraw aliquots of the inactivation mixture.

  • Measurement of Residual Enzyme Activity:

    • Immediately add the withdrawn aliquot to a solution containing saturating concentrations of GSH and CDNB in potassium phosphate buffer.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

    • The rate of this reaction is proportional to the residual activity of the GST enzyme.

  • Data Analysis:

    • For each concentration of 4-FSB, plot the natural logarithm of the residual enzyme activity versus time.

    • The slope of this plot gives the apparent pseudo-first-order rate constant of inactivation (kobs).

    • Plot the reciprocal of kobs versus the reciprocal of the 4-FSB concentration (a double reciprocal plot).

    • From this plot, the maximal rate of inactivation (kmax) and the inactivation constant (KI) can be determined.

Visualizations

Signaling Pathway Diagram

GST_Inactivation_Pathway cluster_0 Cellular Environment Xenobiotic Xenobiotic Substrate GST_active Active GST Xenobiotic->GST_active Binds to active site Detoxified_Product Detoxified Product GST_active->Detoxified_Product Catalyzes conjugation GST_inactive Inactive GST (Covalently Modified) GSH Glutathione (GSH) GSH->GST_active Co-substrate FSB 4-(Fluorosulfonyl) benzoic acid FSB->GST_active Irreversible Covalent Binding to Tyrosine Residue

Caption: Mechanism of GST inactivation by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Prepare Reagents: - GST Enzyme - 4-FSB Stock - Assay Buffers start->reagent_prep inactivation Incubate GST with varying concentrations of 4-FSB at 25°C reagent_prep->inactivation sampling Withdraw aliquots at different time points inactivation->sampling activity_assay Measure residual GST activity using a spectrophotometric assay (CDNB and GSH substrates) sampling->activity_assay data_analysis Analyze kinetic data: - Plot ln(Activity) vs. Time - Determine k_obs - Double reciprocal plot to find  k_max and K_I activity_assay->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

4-(Fluorosulfonyl)benzoic acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the aqueous solubility of 4-(Fluorosulfonyl)benzoic acid. Due to the compound's reactivity, this guide emphasizes simultaneous stability assessment and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why does a precipitate form when I try to dissolve this compound in my aqueous buffer?

A2: Precipitate formation can occur for several reasons:

  • Low Intrinsic Solubility: The compound may have inherently low solubility in the chosen buffer system.

  • Hydrolysis: Sulfonyl fluorides can hydrolyze in aqueous environments to the corresponding sulfonic acid.[1] This sulfonic acid derivative may have different solubility characteristics and could precipitate out of solution.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the deprotonated carboxylic acid, this can reduce solubility.

  • Temperature Effects: Solubility is temperature-dependent. Ensure your buffer is at the desired experimental temperature before adding the compound.

Q3: My compound initially dissolves but then precipitates over time. What is happening?

A3: This phenomenon often points towards compound instability. This compound is likely hydrolyzing in the aqueous buffer, leading to the formation of 4-(hydroxy-λ⁶-sulfaneyl)benzoic acid (the sulfonic acid). If this hydrolysis product is less soluble than the parent compound under the experimental conditions, it will precipitate over time. It is essential to conduct time-course studies to assess the stability of your compound in the selected buffer.

Q4: How does pH affect the solubility and stability of this compound?

A4: The pH of the aqueous buffer will have a significant impact:

  • Solubility: As the pH increases above the pKa of the carboxylic acid group, the compound will deprotonate to form the more soluble carboxylate salt.

  • Stability: The rate of hydrolysis of the sulfonyl fluoride group is also pH-dependent. Generally, hydrolysis is faster at higher pH (basic conditions). This creates a challenging scenario where conditions that favor solubility (higher pH) may also accelerate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve Low intrinsic solubility.Use a co-solvent like DMSO or ethanol to prepare a concentrated stock solution, then add it to the buffer with vigorous stirring. Keep the final organic solvent concentration low (typically <1% v/v).[2]
Incorrect pH.For this acidic compound, increasing the pH of the buffer should increase solubility. However, be mindful of the increased rate of hydrolysis at higher pH.
Precipitate forms over time Compound instability (hydrolysis).Perform a stability study. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the parent compound and detect the appearance of degradation products.
Supersaturation.The initial concentration may be above the thermodynamic solubility, leading to the precipitation of the excess compound over time as the solution equilibrates.
Inconsistent solubility results Incomplete equilibration.Ensure sufficient shaking or stirring time for the solution to reach equilibrium (typically 24-72 hours for thermodynamic solubility).[3]
Temperature fluctuations.Maintain a constant temperature throughout the experiment using a temperature-controlled shaker or water bath.
Inaccurate quantification.Validate your analytical method (e.g., HPLC-UV) for accuracy, precision, and linearity.

Stability Considerations

The sulfonyl fluoride moiety is an electrophilic group that can react with nucleophiles, including water. This hydrolysis reaction is a critical factor to consider when working with this compound in aqueous solutions.

Hydrolysis Data

While extensive data is not available, the table below summarizes the hydrolysis rate for 4-carboxybenzenesulfonyl fluoride, which is another name for this compound.

CompoundClassHydrolysis Rate Constant (k_hyd) (x 10⁻⁵ s⁻¹)
4-Carboxybenzenesulfonyl fluorideAryl Sulfonyl Fluoride1.80[1]

This data indicates that the compound does hydrolyze in aqueous environments. Therefore, solubility experiments should be designed to account for this instability.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[4]

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient time to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[3]

  • At each time point, stop the agitation and allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.

  • Filter the supernatant through a 0.22 µm syringe filter. This step is critical to remove any fine particles.

  • Dilute the filtrate with a suitable solvent (e.g., a mixture of buffer and organic solvent) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method. Simultaneously, monitor for the appearance of the sulfonic acid hydrolysis product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_compound Add excess solid This compound to vial prep_buffer Add known volume of aqueous buffer prep_compound->prep_buffer agitate Agitate at constant temperature (24-72h) prep_buffer->agitate sample_points Sample at multiple time points (e.g., 24, 48, 72h) agitate->sample_points centrifuge Centrifuge sample sample_points->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtrate filter->dilute hplc Quantify by HPLC-UV dilute->hplc stability Monitor for hydrolysis product hplc->stability

Caption: Workflow for Thermodynamic Solubility and Stability Assessment.

hydrolysis_pathway reactant This compound (in aqueous buffer) product 4-Sulfobenzoic acid (Hydrolysis Product) reactant->product Hydrolysis reagent + H₂O reactant->reagent reagent->product

Caption: Potential Hydrolysis of this compound.

References

Technical Support Center: 4-(Fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Fluorosulfonyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the stability of this compound in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution due to hydrolysis.Prepare fresh solutions before each experiment. If using aqueous buffers, be mindful of the pH and temperature, as both can accelerate hydrolysis. For critical applications, validate the concentration of your stock solution periodically.
Low reactivity or failed conjugation The fluorosulfonyl group may have hydrolyzed to the sulfonic acid, which is unreactive towards nucleophiles.Ensure the use of anhydrous solvents for preparing stock solutions. Minimize the time the compound is in aqueous solution, especially at neutral to alkaline pH.
Precipitation of the compound in aqueous buffer This compound has limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an anhydrous polar aprotic solvent like DMSO or DMF. Add the stock solution to the aqueous buffer slowly with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected side-products observed Reaction with solvent or buffer components.Use inert and high-purity solvents. When using buffers, consider potential nucleophilic components that could react with the fluorosulfonyl group. For example, Tris buffer contains a primary amine that can react. Consider using non-nucleophilic buffers like HEPES or phosphate buffers.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

Q2: What is the recommended solvent for preparing stock solutions?

A2: Anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These solvents are non-nucleophilic and will not react with the fluorosulfonyl group. Ensure the solvent is of high purity and stored under dry conditions to prevent the introduction of water, which can lead to hydrolysis.

Q3: How should I store solutions of this compound?

A3: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage and should be prepared fresh before each use.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation product in the presence of water is 4-sulfobenzoic acid, formed through the hydrolysis of the fluorosulfonyl group. In the presence of other nucleophiles, corresponding sulfonamides or sulfonate esters can be formed.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to quantify the remaining amount of the active compound and detect the formation of the sulfonic acid degradation product. ¹⁹F NMR is particularly useful as the fluorine signal of the sulfonyl fluoride will have a distinct chemical shift from that of the fluoride ion released upon hydrolysis.

Quantitative Data on Stability

While extensive quantitative data for this compound is limited in the public domain, the following table summarizes the available data for a closely related compound, which can serve as a useful reference point.

Compound Condition Parameter Value Reference
4-Carboxybenzenesulfonyl fluorideAqueous buffer, pH 7.4Hydrolysis rate constant (k_hyd)1.80 x 10⁻⁵ s⁻¹[1]

Note: This data suggests that at pH 7.4, the half-life of 4-carboxybenzenesulfonyl fluoride is approximately 10.7 hours. The stability of this compound is expected to be in a similar range.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the desired amount of this compound in a sterile tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Vortex the mixture until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in tightly sealed aliquots.

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at a controlled temperature (e.g., 40°C).

  • Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at room temperature.

  • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Incubate at room temperature.

  • Thermal Degradation: Store the solid compound and a solution in a suitable solvent at an elevated temperature (e.g., 60°C).

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_application Experimental Use start Weigh this compound dissolve Dissolve in anhydrous DMSO start->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot stress Expose to stress conditions (pH, Temp) aliquot->stress prepare_working Prepare fresh working solution aliquot->prepare_working sample Collect samples at time points stress->sample analyze Analyze by HPLC or NMR sample->analyze data Determine degradation rate analyze->data experiment Perform experiment (e.g., protein labeling) prepare_working->experiment

Caption: A general workflow for the preparation, stability assessment, and experimental use of this compound solutions.

degradation_pathway reactant This compound (Active) product 4-Sulfobenzoic acid (Inactive) reactant->product Hydrolysis nucleophile H₂O (or other nucleophile) nucleophile->product

Caption: The primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Optimizing 4-(Fluorosulfonyl)benzoic Acid (FSBA) Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 4-(Fluorosulfonyl)benzoic acid (FSBA) labeling reactions. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound (FSBA) with proteins?

A1: this compound is an electrophilic reagent that covalently modifies proteins by reacting with nucleophilic amino acid residues. The fluorosulfonyl group (-SO₂F) is the reactive moiety. It primarily targets the side chains of lysine (ε-amino group) and tyrosine (phenolic hydroxyl group). The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond, respectively.

Q2: Which amino acid residues does FSBA react with?

A2: FSBA is known to react with several nucleophilic amino acid residues. The primary targets are:

  • Lysine: The ε-amino group of lysine is a strong nucleophile at alkaline pH and readily reacts with FSBA to form a stable sulfonamide linkage.

  • Tyrosine: The hydroxyl group of tyrosine can be modified by FSBA, especially at higher pH values, forming a sulfonate ester.

  • Histidine: The imidazole ring of histidine can also react with FSBA.

  • Cysteine: While less commonly reported for FSBA itself, sulfonyl fluorides can react with the thiol group of cysteine residues.

Q3: What is the optimal pH for FSBA labeling reactions?

A3: The optimal pH for FSBA labeling is a balance between maximizing the reaction with the target amino acid and minimizing the hydrolysis of the FSBA reagent. Generally, a slightly alkaline pH of 7.5 to 8.5 is recommended. At this pH, the ε-amino group of lysine is sufficiently deprotonated and nucleophilic to react efficiently with FSBA. However, it is crucial to be aware that the rate of FSBA hydrolysis also increases with pH.

Q4: How does temperature affect the FSBA labeling reaction?

A4: Increasing the reaction temperature generally increases the rate of the labeling reaction. However, it also accelerates the rate of FSBA hydrolysis. For most applications, performing the reaction at room temperature (20-25°C) or at 4°C for a longer duration provides a good balance between labeling efficiency and reagent stability. Higher temperatures may also risk denaturing the protein of interest.

Q5: What is the recommended molar excess of FSBA for labeling?

A5: The optimal molar excess of FSBA depends on the protein concentration and the number of accessible reactive sites. A starting point is typically a 10- to 50-fold molar excess of FSBA over the protein. It is advisable to perform a titration experiment to determine the optimal ratio for your specific protein and experimental conditions to achieve the desired degree of labeling without causing protein precipitation or significant non-specific modification.

Troubleshooting Guide

This guide addresses common issues encountered during FSBA labeling experiments.

Problem 1: Low Labeling Efficiency

Possible Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer pH is between 7.5 and 8.5. Verify the pH of your buffer immediately before the reaction.
FSBA Hydrolysis Prepare fresh FSBA stock solutions in an anhydrous solvent like DMSO or DMF. Avoid storing FSBA in aqueous buffers for extended periods. Add FSBA to the reaction mixture immediately after preparation.
Insufficient Molar Excess of FSBA Increase the molar excess of FSBA in increments (e.g., 20-fold, 50-fold, 100-fold) to find the optimal concentration.
Low Reaction Temperature If reacting at 4°C, consider increasing the temperature to room temperature (20-25°C) or extending the reaction time.
Presence of Nucleophilic Buffer Components Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with the protein for reaction with FSBA. Use non-nucleophilic buffers such as HEPES or phosphate buffer.
Inaccessible Target Residues The target amino acid residues may be buried within the protein's three-dimensional structure. Consider using a mild denaturant if it does not compromise protein function.

Problem 2: Non-Specific Labeling

Possible Cause Recommended Solution
High Molar Excess of FSBA Reduce the molar excess of FSBA. Perform a titration to find the lowest effective concentration.
Prolonged Reaction Time Decrease the reaction time. Monitor the reaction progress over time to determine the optimal endpoint.
High Reaction pH Lower the pH of the reaction buffer (e.g., to pH 7.5) to decrease the reactivity of less nucleophilic sites.

Problem 3: Protein Precipitation during Labeling

Possible Cause Recommended Solution
High Concentration of Organic Solvent Minimize the volume of the FSBA stock solution (in DMSO or DMF) added to the aqueous protein solution. The final concentration of the organic solvent should typically be below 10% (v/v).
Over-labeling of the Protein Reduce the molar excess of FSBA or the reaction time. Excessive modification can alter the protein's solubility.
Protein Instability under Reaction Conditions Ensure the protein is stable at the chosen pH and temperature. Consider adding stabilizing agents, such as glycerol, if compatible with the downstream application.

Problem 4: Difficulty in Removing Unreacted FSBA and Byproducts

Possible Cause Recommended Solution
Inefficient Purification Method Use size-exclusion chromatography (e.g., a desalting column) to efficiently separate the labeled protein from small molecules like unreacted FSBA and its hydrolysis product, 4-sulfobenzoic acid.
Insufficient Dialysis If using dialysis, ensure a large volume of dialysis buffer and perform multiple buffer changes over an extended period (e.g., 24-48 hours) at 4°C.

Experimental Protocols

Protocol 1: General Procedure for FSBA Labeling of a Protein

  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0) to a final concentration of 1-5 mg/mL.

    • If the protein solution contains interfering substances like Tris or azide, perform a buffer exchange using a desalting column or dialysis.

  • FSBA Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Labeling Reaction:

    • Add the desired molar excess of the FSBA stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purification of the Labeled Protein:

    • Remove unreacted FSBA and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

    • Alternatively, perform dialysis against a large volume of buffer with several changes.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the functional activity of the labeled protein using an appropriate assay.

Protocol 2: Analysis of FSBA Labeling by Mass Spectrometry

  • Sample Preparation:

    • After the labeling reaction and purification, subject the labeled protein to enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database to identify peptides.

    • Look for a mass shift corresponding to the addition of the 4-sulfonylbenzoyl group (C₇H₄O₃S, +168.0 Da) on lysine residues or a similar modification on other reactive residues.

    • The presence and intensity of these modified peptides will confirm successful labeling and can help identify the specific sites of modification.

Quantitative Data Summary

The following tables summarize the expected trends for key parameters in FSBA labeling reactions. Note that optimal conditions should be empirically determined for each specific protein.

Table 1: Effect of pH on FSBA Labeling and Hydrolysis

pHLabeling Efficiency (Relative)FSBA Hydrolysis Rate (Relative)Primary Target Residue
6.5LowLowLysine
7.5ModerateModerateLysine
8.5HighHighLysine, Tyrosine
9.5HighVery HighLysine, Tyrosine

Table 2: Effect of Temperature on FSBA Labeling and Hydrolysis

Temperature (°C)Labeling Rate (Relative)FSBA Hydrolysis Rate (Relative)Recommended Reaction Time
4LowLow12-24 hours
25 (Room Temp)ModerateModerate1-4 hours
37HighHigh30-60 minutes

Visualizations

FSBA_Reaction_Mechanism FSBA This compound (FSBA) Intermediate Transition State FSBA->Intermediate + Protein-NH₂ Protein Protein with Nucleophilic Residue (e.g., Lysine) Protein->Intermediate Labeled_Protein Covalently Labeled Protein (Sulfonamide bond) Intermediate->Labeled_Protein Bond Formation Fluoride Fluoride Ion (F⁻) Intermediate->Fluoride Fluoride Leaving Group

FSBA covalent labeling reaction mechanism.

FSBA_Workflow Start Start Prep_Protein 1. Prepare Protein Solution (Non-nucleophilic buffer, pH 7.5-8.5) Start->Prep_Protein Reaction 3. Mix Protein and FSBA (Incubate at RT or 4°C) Prep_Protein->Reaction Prep_FSBA 2. Prepare Fresh FSBA Stock (Anhydrous DMSO/DMF) Prep_FSBA->Reaction Quench 4. Quench Reaction (Optional, e.g., Tris buffer) Reaction->Quench Purify 5. Purify Labeled Protein (Desalting column or Dialysis) Reaction->Purify If not quenching Quench->Purify Analyze 6. Analyze Labeled Protein (Spectroscopy, MS, Activity Assay) Purify->Analyze End End Analyze->End Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Labeling Efficiency Problem->Low_Yield Non_Specific Non-Specific Labeling Problem->Non_Specific Precipitation Protein Precipitation Problem->Precipitation Check_pH Check pH (7.5-8.5) Low_Yield->Check_pH Decrease_Molar_Ratio Decrease FSBA Molar Ratio Non_Specific->Decrease_Molar_Ratio Check_Solvent Check Organic Solvent % Precipitation->Check_Solvent Check_FSBA Check FSBA Integrity (Fresh solution?) Check_pH->Check_FSBA pH OK Increase_Molar_Ratio Increase FSBA Molar Ratio Check_FSBA->Increase_Molar_Ratio FSBA OK Optimize_Time_Temp Optimize Time/ Temperature Increase_Molar_Ratio->Optimize_Time_Temp Decrease_Molar_Ratio->Optimize_Time_Temp Check_Solvent->Decrease_Molar_Ratio Solvent OK

Preventing non-specific binding of 4-(Fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Fluorosulfonyl)benzoic acid (FSBA). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing non-specific binding of FSBA in your experiments.

Understanding Non-Specific Binding of FSBA

This compound is a valuable tool for affinity labeling, particularly for identifying and characterizing nucleotide-binding sites in proteins such as kinases. It functions as a covalent inhibitor, forming a stable bond with nucleophilic amino acid residues. However, its reactive nature can also lead to non-specific binding to other proteins or surfaces, resulting in high background signals and potentially misleading data. This non-specific binding is primarily driven by:

  • Electrostatic Interactions: Charged regions of FSBA can interact with oppositely charged surfaces on proteins or experimental apparatus.

  • Hydrophobic Interactions: The non-polar regions of FSBA can associate with hydrophobic pockets on various proteins.

This guide provides systematic strategies to identify, troubleshoot, and minimize non-specific binding of FSBA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of FSBA's covalent modification?

A1: FSBA's fluorosulfonyl group (-SO₂F) is an electrophile that reacts with nucleophilic side chains of amino acids such as lysine, tyrosine, serine, and histidine to form a stable sulfonylated adduct.[1][2] This covalent modification is often irreversible and can be used to identify amino acids within or near the binding site of a target protein.

Q2: How can I confirm that the high background in my experiment is due to non-specific binding of FSBA?

A2: To confirm non-specific binding, you should run a negative control experiment. This can be done by incubating FSBA with a sample that does not contain your target protein or by performing the labeling reaction in the presence of a known competitive inhibitor that will block the specific binding site. A significant signal in these control samples indicates a high degree of non-specific binding.

Q3: What are the initial steps to take when encountering high non-specific binding?

A3: Start by optimizing the concentration of FSBA. A concentration titration will help you find the lowest effective concentration that still provides a specific signal. Additionally, reviewing and potentially reducing the incubation time and temperature can often mitigate non-specific interactions.

Q4: Can the solvent for FSBA affect non-specific binding?

A4: Yes. FSBA is typically dissolved in an organic solvent like DMSO. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (ideally ≤1%), as high concentrations can denature proteins and expose additional non-specific binding sites.

Troubleshooting Guide

High background signal is a common indicator of non-specific binding. The following guide provides a systematic approach to troubleshooting and optimizing your experimental conditions.

Workflow for Troubleshooting High Non-Specific Binding

Troubleshooting_Workflow cluster_buffer Buffer Optimization cluster_additives Additives cluster_protocol Protocol Adjustment start High Non-Specific Binding Observed confirmation Confirmation of NSB (Negative Controls) start->confirmation optimize_buffer Optimize Buffer Conditions ph Adjust pH optimize_buffer->ph salt Increase Ionic Strength (e.g., NaCl) optimize_buffer->salt additives Incorporate Additives optimize_buffer->additives adjust_protocol Adjust Experimental Protocol fsba_conc Titrate FSBA Concentration adjust_protocol->fsba_conc incubation Optimize Incubation (Time and Temperature) adjust_protocol->incubation washing Enhance Washing Steps adjust_protocol->washing confirmation->optimize_buffer If NSB is confirmed confirmation->adjust_protocol If NSB is confirmed end Acceptable Signal-to-Noise Ratio ph->end salt->end blocking_protein Blocking Protein (e.g., BSA, Casein) additives->blocking_protein detergent Non-ionic Detergent (e.g., Tween-20) additives->detergent blocking_protein->end detergent->end fsba_conc->end incubation->end washing->end

Caption: A systematic workflow for troubleshooting and reducing high non-specific binding of FSBA.

Data Presentation: Optimizing Experimental Conditions

The following tables summarize recommended starting concentrations and conditions for various components to minimize non-specific binding. It is crucial to empirically determine the optimal conditions for your specific system.

Table 1: Buffer Components and Additives

ComponentRecommended ConcentrationPurpose
pH 6.5 - 8.5Optimize the protonation state of nucleophilic residues to favor specific reactions.[3]
NaCl 50 - 250 mMShields electrostatic charges to reduce non-specific ionic interactions.[3][4]
Bovine Serum Albumin (BSA) 0.1 - 5% (w/v)Saturates non-specific binding sites on surfaces and other proteins.[5]
Casein 0.1 - 5% (w/v)An alternative blocking protein, often effective where BSA is not.[1][5][6]
Tween-20 or Triton X-100 0.01 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[7]

Table 2: Experimental Parameters

ParameterRecommended RangeRationale
FSBA Concentration Titrate (e.g., 1 - 100 µM)Use the lowest concentration that gives a robust specific signal.
Incubation Temperature 4°C to 37°CLower temperatures can decrease the rate of non-specific reactions.
Incubation Time 15 - 60 minutes (empirical)Shorter incubation times can limit the extent of slow, non-specific reactions.

Experimental Protocols

Protocol: Affinity Labeling of a Kinase with FSBA

This protocol provides a general framework for labeling a purified kinase or a kinase in a complex mixture with FSBA while minimizing non-specific binding.

Materials:

  • Purified protein or cell lysate containing the target kinase

  • FSBA stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂)

  • Blocking Buffer (Reaction Buffer supplemented with 1% BSA and 0.05% Tween-20)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Preparation of Protein Sample:

    • If using a purified protein, dilute it to the desired concentration in cold Reaction Buffer.

    • If using a cell lysate, clarify the lysate by centrifugation to remove insoluble material.

  • Blocking Step:

    • Incubate the protein sample with Blocking Buffer for 30 minutes on ice. This pre-incubation step helps to saturate non-specific binding sites.

  • Labeling Reaction:

    • Add the FSBA stock solution to the blocked protein sample to achieve the desired final concentration. It is recommended to perform a concentration titration to determine the optimal FSBA concentration.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any excess FSBA.

  • Removal of Unreacted FSBA and Analysis:

    • For purified proteins, unreacted FSBA can be removed by dialysis or gel filtration.

    • For cell lysates, the labeled protein can be enriched through immunoprecipitation or affinity chromatography.

    • Analyze the labeled protein by SDS-PAGE and subsequent autoradiography (if using radiolabeled FSBA) or Western blotting with an anti-FSBA antibody.

  • Washing Steps (for Western Blotting):

    • After transferring the proteins to a membrane, block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST).

    • Perform thorough washing steps with Wash Buffer (e.g., 3 x 5 minutes) after incubation with primary and secondary antibodies to minimize background signal.

Signaling Pathway Diagrams

FSBA is frequently used to probe the ATP-binding sites of kinases in various signaling pathways. Understanding these pathways can aid in experimental design and data interpretation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling route that regulates cell survival, growth, and metabolism.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Cellular_Response Cellular Response (Survival, Growth) Downstream->Cellular_Response

Caption: An overview of the PI3K/Akt signaling pathway.

References

Technical Support Center: 4-(Fluorosulfonyl)benzoic Acid (FSBA) in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(Fluorosulfonyl)benzoic acid (FSBA) for protein modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FSBA) and what is its primary application in protein science?

This compound (FSBA) is a chemical compound that acts as a xenobiotic substrate analogue.[1] It is frequently used as an affinity label to identify and characterize nucleotide-binding sites in proteins, particularly ATP-binding sites in enzymes like kinases and polymerases.[2][3] The structure of FSBA mimics ATP, allowing it to bind to these sites.[2] Its reactive fluorosulfonyl group can then form a covalent bond with nearby nucleophilic amino acid residues, leading to irreversible modification and often, inactivation of the enzyme.[2][4]

Q2: Which amino acid residues are known to react with FSBA?

The sulfonyl fluoride moiety of FSBA is an electrophile that can react with several nucleophilic amino acid side chains.[2][5] While FSBA is often used to target specific residues within a binding site, proteome-wide studies have shown that sulfonyl fluorides predominantly react with lysine and tyrosine .[6] However, reactions with other residues have also been documented, including:

  • Serine: Especially reactive within the active sites of serine hydrolases and proteases.[5][6]

  • Histidine: While sometimes considered a serendipitous reaction, FSBA has been shown to modify histidine residues.[7]

  • Cysteine: Reaction with cysteine can occur, potentially forming a thiosulfonate intermediate.[8]

  • Threonine: Also considered a potential, though less common, target.[5]

The specific residue that reacts often depends on its accessibility and nucleophilicity within the protein's local microenvironment.[5]

Q3: What are the potential side reactions or off-target modifications when using FSBA?

Off-target modifications are a key consideration when using FSBA. Since the fluorosulfonyl group is broadly reactive with nucleophiles, FSBA can modify susceptible residues on the protein surface that are not within the intended binding site. The primary off-target residues are typically the same as the on-target ones (lysine, tyrosine, serine, histidine, and cysteine) but located elsewhere in the protein or on other proteins in a complex mixture.[5][6][7][8] The extent of these side reactions is influenced by factors such as FSBA concentration, reaction time, pH, and the protein's structural context.

Troubleshooting Guide

Problem 1: No or low efficiency of protein modification with FSBA.

Possible Cause Troubleshooting Step
FSBA degradation FSBA can be sensitive to hydrolysis. Prepare fresh solutions in an appropriate solvent like DMSO before use.[3]
Incorrect buffer conditions The reactivity of amino acid side chains is pH-dependent. Optimize the reaction pH. Most labeling experiments are conducted near physiological pH (7.0-8.0).
Target residue is not accessible or reactive Confirm the presence and accessibility of nucleophilic residues (Lys, Tyr, Ser, His, Cys) in the suspected binding site through sequence analysis or structural modeling. The protein's conformation can also affect accessibility.
FSBA concentration is too low Perform a concentration-response experiment to determine the optimal FSBA concentration for modifying your protein of interest.[2]
Reaction time is too short Conduct a time-course experiment to find the necessary reaction time for sufficient modification.

Problem 2: Significant off-target modifications or protein aggregation.

Possible Cause Troubleshooting Step
FSBA concentration is too high Reduce the FSBA concentration to the minimum required for on-target modification. This is a critical parameter to minimize non-specific labeling.
Reaction time is too long Shorten the incubation time to limit the extent of off-target reactions.
Presence of highly reactive surface residues Consider using a competitive inhibitor or substrate to protect the active site while assessing surface labeling. If possible, site-directed mutagenesis of highly reactive, non-essential surface residues can be performed.
Protein instability Extensive modification can lead to protein unfolding and aggregation. Check for precipitation after the reaction. Analyze samples by SDS-PAGE to look for high molecular weight aggregates. Reduce FSBA concentration or reaction time if aggregation is observed.

Problem 3: Difficulty in identifying the modified amino acid residue(s).

Possible Cause Troubleshooting Step
Insufficient amount of modified protein Scale up the labeling reaction to generate enough material for downstream analysis.
Inefficient proteolytic digestion The modification may hinder cleavage by proteases like trypsin. Consider using multiple proteases to improve sequence coverage.
Inadequate analytical technique Mass spectrometry is the gold standard for identifying modification sites.[9] Ensure your mass spectrometry method is optimized for detecting the mass shift caused by FSBA adduction. For initial assessments, Western blotting with antibodies against the protein of interest can confirm modification by observing a mobility shift, or specific antibodies for certain modifications can be used.[10]

Quantitative Data Summary

The following table summarizes the relative reactivity of different amino acid residues with electrophiles like sulfonyl fluorides, based on published literature. Exact reaction rates are highly dependent on the specific protein context.

Amino Acid ResidueGeneral Reactivity with Sulfonyl FluoridesNotes
Cysteine HighThe thiol group is a strong nucleophile.[11]
Tyrosine HighThe phenolate anion is highly reactive.[6][12]
Lysine HighThe unprotonated epsilon-amino group is a good nucleophile.[6]
Histidine ModerateThe imidazole ring's nucleophilicity is pH-dependent.[7]
Serine Moderate to High (in active sites)The hydroxyl group is generally less reactive but can be activated in enzyme active sites.[5]
Threonine Low to ModerateThe secondary hydroxyl group is less reactive than serine's primary hydroxyl.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with FSBA

  • Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze the protein against a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • FSBA Solution Preparation: Prepare a stock solution of FSBA (e.g., 100 mM) in anhydrous DMSO.

  • Labeling Reaction:

    • Incubate the protein (e.g., 1-10 µM) in the reaction buffer at the desired temperature (e.g., 25-37 °C).

    • Add the FSBA stock solution to the protein solution to achieve the desired final concentration (e.g., 50-500 µM). The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

    • Incubate the reaction mixture for a specific duration (e.g., 30 minutes to 2 hours), which should be optimized.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM to consume excess FSBA.

  • Removal of Excess Reagents: Remove unreacted FSBA and quenching reagent by dialysis, desalting columns, or buffer exchange.[3]

  • Analysis of Modification: Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or activity assays to confirm modification and identify the site(s) of adduction.

Protocol 2: Identification of FSBA Modification Site by Mass Spectrometry

  • Protein Digestion:

    • Denature the FSBA-labeled protein in a solution containing 8 M urea and 10 mM DTT.

    • Alkylate free cysteine residues with iodoacetamide.

    • Dilute the urea to <1 M and digest the protein with a protease (e.g., trypsin) overnight at 37 °C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS spectra against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Specify the mass of the FSBA adduct as a variable modification on all potential target residues (Lys, Tyr, Ser, His, Cys, Thr). The mass of the modifying group from FSBA needs to be calculated based on the reaction (e.g., addition of the benzoylsulfonyl group).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Nucleophilic Residue (Nu-H) Reaction Covalent Modification Protein->Reaction FSBA This compound (FSBA) FSBA->Reaction Modified_Protein FSBA-Modified Protein Reaction->Modified_Protein HF Hydrogen Fluoride (HF) Reaction->HF

Caption: Covalent modification of a protein by FSBA.

Troubleshooting_Workflow start Start: Low/No Modification check_reagents Are FSBA and buffer fresh? start->check_reagents increase_conc Increase FSBA Concentration check_reagents->increase_conc Yes prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No increase_time Increase Reaction Time increase_conc->increase_time check_accessibility Is target residue accessible? increase_time->check_accessibility success Modification Successful check_accessibility->success Yes redesign_experiment Consider protein engineering or alternative labeling check_accessibility->redesign_experiment No prepare_fresh->start

Caption: Troubleshooting workflow for low protein modification.

References

Technical Support Center: Selective Modification with 4-(Fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4-(Fluorosulfonyl)benzoic acid (FSBA) for protein modification.

Frequently Asked Questions (FAQs)

Q1: What amino acid residues does this compound (FSBA) primarily react with?

A1: FSBA is a sulfonyl fluoride-containing compound that can react with several nucleophilic amino acid residues. The primary targets are lysine, tyrosine, histidine, and serine.[1][2] The general order of reactivity with amino acid side chains at physiological pH is Cysteine > Tyrosine > Lysine > Histidine.[1][2] However, the adduct formed with cysteine is often unstable, making it less suitable for creating durable covalent linkages.[3]

Q2: How can I control the selectivity of my FSBA modification?

A2: Controlling the selectivity of FSBA modification is crucial and can be influenced by several factors:

  • pH: The pH of the reaction buffer is a critical parameter. A slightly basic pH (typically 7.5-8.5) is often used to deprotonate the ε-amino group of lysine and the hydroxyl group of tyrosine, increasing their nucleophilicity and reactivity towards FSBA.

  • Protein Structure: The local microenvironment of the protein binding pocket plays a significant role. The pKa of amino acid side chains can be perturbed by nearby residues, making them more or less reactive.[4]

  • Stoichiometry: The molar ratio of FSBA to the protein can be adjusted to favor modification of the most reactive sites and limit non-specific labeling.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize non-specific modifications.

Q3: My FSBA modification is not working. What are some common reasons for failure?

A3: Several factors can lead to an unsuccessful modification reaction:

  • Hydrolysis of FSBA: Sulfonyl fluorides can undergo hydrolysis in aqueous solutions.[3] It is important to prepare fresh solutions of FSBA in an anhydrous solvent like DMSO or DMF before adding it to the reaction buffer.

  • Protein Purity: The presence of impurities in the protein sample can compete with the target protein for modification. It is recommended to use a protein sample with a purity of >95%.

  • Buffer Composition: Buffers containing primary amines, such as Tris, or nucleophilic additives like DTT at high concentrations should be avoided as they can react with FSBA.[5]

  • Incorrect pH: If the pH is too low, the target amino acid residues will be protonated and less nucleophilic, leading to poor reactivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Modification Hydrolyzed FSBA reagent.Prepare a fresh stock solution of FSBA in anhydrous DMSO or DMF immediately before use.[6]
Incorrect buffer composition (e.g., presence of Tris or other primary amines).Perform buffer exchange into a non-nucleophilic buffer such as PBS or HEPES at the desired pH.[5]
Low protein concentration.Concentrate the protein to a recommended range of 1-5 mg/mL.[5][7]
Suboptimal pH for the reaction.Optimize the reaction pH. For targeting lysine or tyrosine, a pH range of 7.5-8.5 is generally recommended.
Lack of Selectivity / Multiple Modifications FSBA concentration is too high.Perform a titration experiment to determine the optimal molar ratio of FSBA to protein.
Reaction time is too long.Reduce the incubation time of the reaction.
Protein has multiple accessible and reactive residues.Consider site-directed mutagenesis to remove non-target reactive residues if a single modification site is desired.
Protein Precipitation/Aggregation Protein instability under reaction conditions.Add stabilizing agents like glycerol (up to 5%) or non-ionic detergents (e.g., Tween 20 at 0.05-0.1%).[5][8]
High concentration of organic solvent from FSBA stock.Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture as low as possible (typically <5%).

Experimental Protocols

General Protocol for FSBA Modification of a Target Protein

This protocol provides a starting point for the covalent modification of a protein with FSBA. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (FSBA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines or other nucleophiles. If necessary, perform a buffer exchange into the reaction buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

  • FSBA Stock Solution Preparation:

    • Immediately before use, dissolve FSBA in anhydrous DMSO to prepare a 10-100 mM stock solution. Vortex to ensure it is fully dissolved.

  • Modification Reaction:

    • Add the FSBA stock solution to the protein solution to achieve the desired final molar ratio (e.g., 10:1 FSBA:protein). It is recommended to perform a titration to find the optimal ratio.

    • Ensure the final DMSO concentration is below 5% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted FSBA.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove excess FSBA and quenching reagent by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm the modification using techniques such as mass spectrometry (to determine the mass shift) or SDS-PAGE (if FSBA is conjugated to a reporter molecule).

Data Summary

The following table summarizes key parameters influencing FSBA modification selectivity.

ParameterTypical RangeRationale
pH 7.5 - 8.5Increases the nucleophilicity of lysine and tyrosine residues.[1][2]
Temperature 4°C - 25°CLower temperatures can help to reduce non-specific binding and protein degradation.
Reaction Time 1 - 16 hoursShorter times may be sufficient for highly reactive sites; longer times may be needed for less reactive sites.
FSBA:Protein Molar Ratio 5:1 - 50:1A higher ratio increases the likelihood of modification but may reduce selectivity. Titration is recommended.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction kinetics.[5]

Visualizations

Troubleshooting_Workflow start Start: Low/No Modification check_reagent Is FSBA solution freshly prepared in anhydrous solvent? start->check_reagent check_buffer Does the buffer contain primary amines (e.g., Tris)? check_reagent->check_buffer Yes prepare_fresh Action: Prepare fresh FSBA solution. check_reagent->prepare_fresh No check_ph Is the reaction pH optimal (e.g., 7.5-8.5)? check_buffer->check_ph No buffer_exchange Action: Buffer exchange to PBS or HEPES. check_buffer->buffer_exchange Yes check_concentration Is the protein concentration adequate (1-5 mg/mL)? check_ph->check_concentration Yes adjust_ph Action: Adjust pH of the reaction buffer. check_ph->adjust_ph No concentrate_protein Action: Concentrate the protein. check_concentration->concentrate_protein No end_success Re-run experiment check_concentration->end_success Yes prepare_fresh->end_success buffer_exchange->end_success adjust_ph->end_success concentrate_protein->end_success

Caption: Troubleshooting workflow for low or no FSBA modification.

Selectivity_Factors center FSBA Modification Selectivity ph Reaction pH (deprotonation of nucleophiles) center->ph stoichiometry Reagent Stoichiometry (FSBA:Protein ratio) center->stoichiometry time_temp Reaction Time & Temperature center->time_temp protein_structure Protein Microenvironment (Residue pKa & Accessibility) center->protein_structure

Caption: Key factors influencing the selectivity of FSBA modification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep 1. Protein Preparation (Buffer Exchange & Concentration) fsba_prep 2. Prepare Fresh FSBA Stock protein_prep->fsba_prep mixing 3. Mix Protein and FSBA fsba_prep->mixing incubation 4. Incubate (e.g., 1-4h at RT) mixing->incubation quenching 5. Quench Reaction (e.g., with Tris) incubation->quenching purification 6. Purify Conjugate (Desalting/Dialysis) quenching->purification characterization 7. Characterize (e.g., Mass Spec) purification->characterization

Caption: General experimental workflow for protein modification with FSBA.

References

4-(Fluorosulfonyl)benzoic acid reaction quenching methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reaction quenching methods for 4-(fluorosulfonyl)benzoic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when quenching a reaction involving this compound?

A1: The main concerns are the reactivity of the sulfonyl fluoride group and the acidic nature of the carboxylic acid. The sulfonyl fluoride is susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of the corresponding sulfonic acid as a byproduct. Additionally, the carboxylic acid group can complicate extractions if the pH is not controlled.

Q2: What are the common quenching agents for reactions with this compound?

A2: Common quenching agents include:

  • Water (neutral quench): This is the mildest quenching agent. It primarily serves to stop the reaction by diluting the reactants.

  • Aqueous basic solutions (e.g., saturated sodium bicarbonate, dilute sodium hydroxide): These are used to neutralize the acidic reaction medium and quench any remaining reactive electrophiles. However, strong bases can promote the hydrolysis of the sulfonyl fluoride.

  • Aqueous acidic solutions (e.g., dilute hydrochloric acid): These are used to neutralize basic catalysts or reaction partners.

Q3: How can I minimize the hydrolysis of the sulfonyl fluoride group during quenching and workup?

A3: To minimize hydrolysis, consider the following:

  • Use a rapid quenching and workup procedure.

  • Perform the quench at low temperatures (e.g., 0 °C).

  • Use a mild base like saturated sodium bicarbonate for neutralization, as stronger bases can accelerate hydrolysis.

  • If possible, consider a non-aqueous workup.

Q4: My desired product is water-soluble. How should I approach the quenching and workup?

A4: For water-soluble products, a standard aqueous workup may not be suitable. Consider the following alternatives:

  • Solvent evaporation: If the reaction solvent is volatile and byproducts are non-volatile, you may be able to remove the solvent under reduced pressure.

  • Precipitation/crystallization: It may be possible to precipitate the product by adding an anti-solvent.

  • Specialized extraction solvents: A mixture like 3:1 chloroform/isopropanol can sometimes extract polar compounds from an aqueous phase.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after workup Hydrolysis of the sulfonyl fluoride to the sulfonic acid.- Quench the reaction at a lower temperature (e.g., 0 °C).- Use a milder quenching agent (e.g., water instead of a strong base).- Minimize the time the reaction mixture is in contact with aqueous base.
Product loss during aqueous extraction due to partial water solubility.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product ("salting out").- Perform multiple extractions with smaller volumes of organic solvent.- Consider using a more polar organic solvent for extraction.
Formation of an emulsion during aqueous workup High concentration of salts or polar byproducts.- Add brine to the separatory funnel to help break up the emulsion.[2] - Filter the mixture through a pad of Celite.- If the reaction was in a solvent like THF or dioxane, dilute significantly with the extraction solvent before washing.[1]
Difficulty removing unreacted this compound The carboxylic acid group makes it soluble in both acidic and basic aqueous layers depending on the pH.- During a basic wash (e.g., with NaHCO₃), the carboxylate salt will be in the aqueous layer.- During an acidic wash, the protonated carboxylic acid will be more soluble in the organic layer. Careful pH control is necessary for selective extraction.
Product is an oil and difficult to handle The product may be a low-melting solid or an oil at room temperature.- If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system or trituration.

Experimental Protocols

Protocol 1: General Aqueous Quenching for a Reaction with a Water-Insoluble Product

This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench: Slowly add cold, deionized water to the reaction mixture with vigorous stirring.

  • Dilute: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Aqueous Wash (Neutralization): If the reaction was run under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. If the reaction was run under basic conditions, wash with a dilute (e.g., 1 M) aqueous HCl solution.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching with a Basic Wash to Remove Unreacted this compound

This protocol is designed to remove the unreacted starting material by converting it to its water-soluble carboxylate salt.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Dilute: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the wash 2-3 times. This will deprotonate the carboxylic acid of the unreacted this compound, making it soluble in the aqueous layer.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualizations

G cluster_quenching Aqueous Quenching Workflow ReactionMixture Reaction Mixture Cooling Cool to 0 °C ReactionMixture->Cooling Quench Add Quenching Agent (e.g., Water, NaHCO₃ soln.) Cooling->Quench Extraction Extract with Organic Solvent Quench->Extraction Washing Aqueous Washes (e.g., NaHCO₃, Brine) Extraction->Washing Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Caption: General workflow for aqueous quenching of a reaction.

G cluster_troubleshooting Troubleshooting Low Product Yield Start Low Product Yield CheckHydrolysis Potential Hydrolysis of Sulfonyl Fluoride? Start->CheckHydrolysis CheckSolubility Product Water Soluble? CheckHydrolysis->CheckSolubility No ActionTemp Lower Quenching Temp. Use Milder Base CheckHydrolysis->ActionTemp Yes ActionSalt Use 'Salting Out' (Add Brine) CheckSolubility->ActionSalt Yes End Improved Yield CheckSolubility->End No ActionTemp->End ActionSolvent Change Extraction Solvent ActionSalt->ActionSolvent ActionSolvent->End

Caption: Decision tree for troubleshooting low product yield.

References

Common issues with using sulfonyl fluoride probes in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of sulfonyl fluoride probes in cellular and biochemical applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize these powerful chemical biology tools.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with sulfonyl fluoride probes.

Issue 1: Low or No Target Labeling

Possible Causes and Solutions

CauseRecommended Action
Probe Instability The sulfonyl fluoride probe may be degrading too quickly in the aqueous experimental medium due to hydrolysis.[1] Determine the probe's half-life in your specific buffer or cell media using an LC-MS-based stability assay (see Experimental Protocols).[1] If the half-life is short, minimize incubation times.[1]
Low Probe Reactivity The probe may be too stable and not sufficiently reactive to label the target under your experimental conditions.[1] Optimize reaction conditions by increasing the incubation temperature (e.g., to 37°C) or pH (e.g., to 8.0), but be aware that this can also increase the rate of hydrolysis.[1]
Inaccessible Target Residue The intended nucleophilic amino acid (e.g., Lys, Tyr, Ser, His) may not be accessible on the surface of the target protein.[1] If available, use structural data or perform mutagenesis studies to confirm the accessibility of the target residue.[1]
Interfering Buffer Components Buffers containing nucleophiles, such as Tris or glycine, can react with and quench the sulfonyl fluoride probe.[1] Switch to non-nucleophilic buffers like HEPES or PBS for all labeling experiments.[1]
Degraded Probe Stock The probe stock solution may have degraded due to moisture contamination during storage. Prepare fresh stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) and store them at -20°C or -80°C.[1] Aliquot stocks to minimize freeze-thaw cycles.[1]
Issue 2: High Background or Off-Target Labeling

Possible Causes and Solutions

CauseRecommended Action
Excessive Probe Concentration Using a high concentration of the probe can lead to non-specific, off-target reactions.[1] Perform a dose-response experiment to determine the lowest effective concentration that provides sufficient on-target labeling with minimal off-target effects.[1]
Probe Promiscuity The sulfonyl fluoride probe may be inherently highly reactive, leading to the labeling of multiple proteins non-specifically.[1] If possible, consider a structural analog with attenuated reactivity. For instance, fluorosulfates are generally more stable and less reactive than sulfonyl fluorides.[1]
Long Incubation Time Extended incubation can increase the chances of off-target labeling. Reduce the incubation time to the minimum required for sufficient on-target modification.
Issue 3: Inconsistent Results Between Experiments

Possible Causes and Solutions

CauseRecommended Action
Variability in Biological Samples Different batches of cell lysates or serum can have varying levels of enzymatic activity, which may affect probe stability and reactivity.[1] Whenever possible, use a large, single batch of pooled biological matrix for a series of experiments to ensure consistency.[1]
Probe Stock Degradation Repeated freeze-thaw cycles or moisture contamination can degrade the probe in the stock solution. Prepare fresh stock solutions from powder for critical experiments and aliquot them for single use.[1]
Issue 4: Protein Precipitation During Labeling

Possible Causes and Solutions

CauseRecommended Action
"Solvent Shock" Adding a large volume of the organic solvent from the probe's stock solution (e.g., DMSO) to the aqueous protein sample can cause the protein to precipitate.[1] Ensure the final concentration of the organic solvent is low, typically ≤1% (v/v).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for sulfonyl fluoride probes in biological samples?

A1: The main stability concerns are hydrolysis and enzymatic degradation. The electrophilic sulfonyl fluoride group is susceptible to nucleophilic attack by water, which converts it to the corresponding sulfonic acid.[1] Enzymes present in complex biological samples like cell lysates can also catalyze this degradation.[1] The stability of a given probe is influenced by its specific chemical structure, including both electronic and steric factors.[2]

Q2: How does the stability of a sulfonyl fluoride probe affect its performance?

A2: Probe stability is critical. The probe must remain intact long enough in a biological system to covalently bind to its intended target.[1] A probe that degrades too quickly will have a low effective concentration, potentially leading to failed or misleading results.[1] Conversely, a probe that is too stable might not be reactive enough to efficiently label its target.[1]

Q3: What amino acid residues can sulfonyl fluoride probes react with?

A3: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[3][4][5] This reactivity is often "context-dependent," meaning it is influenced by the local microenvironment within the protein's binding site.[6][7]

Q4: Can I store my sulfonyl fluoride probe stock solution in an aqueous buffer?

A4: It is strongly recommended not to store sulfonyl fluoride probes in aqueous buffers for extended periods due to the risk of hydrolysis.[1] Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C.[1] Dilutions into aqueous experimental buffers should be made immediately before use.[1]

Q5: My probe is not cell-permeable. What can I do?

A5: Cell permeability of probes can be a challenge. It may be necessary to modify the probe's structure to enhance cell penetration.[8][9] For example, modifications to peptide-based probes, such as altering specific amino acid residues, have been shown to increase cell permeability.[8]

Visualizations

experimental_workflow prep Probe Preparation (Stock in anhydrous DMSO) treat Cell Treatment (Incubate cells with probe) prep->treat Dilute immediately before use lyse Cell Lysis (Harvest cells, prepare lysate) treat->lyse click Click Chemistry (Optional) (Add reporter tag, e.g., biotin-azide) lyse->click analyze Analysis (Western Blot / Mass Spectrometry) lyse->analyze Direct Analysis enrich Enrichment / SDS-PAGE (e.g., Streptavidin beads) click->enrich enrich->analyze

Caption: General experimental workflow for cell-based labeling with sulfonyl fluoride probes.

kinase_inhibition_pathway probe Kinase-Targeted Sulfonyl Fluoride Probe (e.g., XO44) kinase Protein Kinase (Active Site) probe->kinase Covalent modification inhibition Inhibition of Phosphorylation atp ATP atp->kinase Competitive binding lysine Conserved Lysine (in ATP-binding site) kinase->lysine contains p_substrate Phosphorylated Substrate (Downstream Signaling) kinase->p_substrate Phosphorylates substrate Substrate Protein inhibition->p_substrate

Caption: Covalent inhibition of a protein kinase by a lysine-targeted sulfonyl fluoride probe.

Key Experimental Protocols

Protocol 1: Assessment of Probe Stability in Biological Media

This protocol outlines a method to determine the half-life of a sulfonyl fluoride probe in cell culture media or plasma using LC-MS.

Materials:

  • Sulfonyl fluoride probe stock solution (e.g., 10 mM in anhydrous DMSO)

  • Biological matrix (e.g., cell culture medium, plasma)

  • 96-well plate

  • Incubator shaker set to 37°C

  • LC-MS system

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the sulfonyl fluoride probe in anhydrous DMSO.[1]

  • Reaction Setup: In a 96-well plate, add 198 µL of the biological matrix to each well for the desired time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[1]

  • Initiate Reaction: Add 2 µL of the 10 mM probe stock solution to each well to initiate the degradation time course. The final probe concentration will be 100 µM.

  • Incubation: Incubate the plate at 37°C.

  • Quenching: At each time point, quench the reaction in the corresponding well by adding a protein precipitation agent (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining amount of intact probe at each time point.

  • Data Analysis: Plot the natural logarithm of the probe concentration versus time. The slope of the resulting line (k) is the degradation rate constant. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[1]

Protocol 2: Confirmation of Covalent Target Modification via Intact Protein LC-MS

This protocol is used to verify that the sulfonyl fluoride probe is covalently binding to a purified target protein.

Materials:

  • Purified target protein in a non-nucleophilic buffer (e.g., HEPES, PBS)

  • Sulfonyl fluoride probe stock solution (10 mM in DMSO)

  • Incubator

  • LC-MS system capable of intact protein analysis

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:

    • Control: 20 µL of target protein (e.g., at 1 µM) + 0.2 µL of DMSO.[1]

    • Test: 20 µL of target protein (e.g., at 1 µM) + 0.2 µL of probe stock (final probe concentration = 100 µM).[1]

  • Incubation: Incubate the reactions at the desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 1 hour).

  • LC-MS Analysis: Analyze both the control and test samples using an LC-MS method optimized for intact protein analysis.

  • Data Analysis: Deconvolute the resulting mass spectra. A mass shift in the test sample corresponding to the molecular weight of the probe (minus the fluorine atom) compared to the control sample confirms covalent modification. Competition experiments with a known reversible inhibitor can be performed to confirm binding site specificity.[10]

References

Technical Support Center: Purification of Proteins Labeled with 4-(Fluorosulfonyl)benzoic acid (FSBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with 4-(Fluorosulfonyl)benzoic acid (FSBA). It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FSBA) and what is it used for? A1: this compound (FSBA) is a chemical reagent used for the affinity labeling of proteins. It acts as an ATP/GTP analog, allowing it to target and covalently modify nucleotide-binding sites in proteins such as kinases and ATPases. This makes it a valuable tool for identifying and characterizing these proteins, as well as for inhibiting their function.[1][2]

Q2: Which amino acid residues does FSBA react with? A2: The sulfonyl fluoride group of FSBA is an electrophilic moiety that primarily reacts with nucleophilic amino acid side chains. The most common targets are the epsilon-amino group of lysine and the hydroxyl group of tyrosine.[3][4][5][6][7] However, reactions with serine, histidine, and threonine have also been reported, often within the specific microenvironment of an enzyme's active site.[1][8]

Q3: How stable is the covalent bond formed between FSBA and the protein? A3: The sulfonamide (with lysine) or sulfonate ester (with tyrosine) bond formed is generally stable under typical physiological and biochemical conditions (e.g., pH 7.4).[9] However, the stability can be influenced by factors such as pH and the specific protein microenvironment. Highly reactive sulfonyl fluorides can be unstable in aqueous buffers, leading to hydrolysis.[8][9][10] It is crucial to carefully control buffer conditions during purification to maintain the integrity of the labeled protein.

Q4: How can I remove unreacted FSBA after the labeling reaction? A4: Unreacted FSBA must be removed to prevent non-specific labeling and interference in downstream applications. Common methods for removing small molecules from protein solutions are effective, including:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: Highly effective for separating the larger labeled protein from the small FSBA molecule.[11][12]

  • Dialysis: A straightforward method involving dialysis against a large volume of buffer to allow the small FSBA molecules to diffuse out.

  • Centrifugal Ultrafiltration (Spin Columns): A rapid method that uses a membrane with a specific molecular weight cutoff (MWCO) to retain the protein while allowing FSBA to pass through into the filtrate.[12]

Q5: How can I determine the efficiency of my FSBA labeling reaction? A5: Determining the extent of labeling is crucial for interpreting experimental results. Mass spectrometry is the most direct and accurate method. By comparing the mass of the unlabeled protein to the FSBA-labeled protein, the number of modifications can be determined.[13][14] Spectrophotometric methods can also be used if FSBA is derivatized with a chromophore, but this is less common for the parent compound.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling and purification of FSBA-modified proteins.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Labeling Efficiency 1. Inactive FSBA: The sulfonyl fluoride moiety may have hydrolyzed due to improper storage or handling.1. Use fresh or properly stored FSBA. Dissolve it in an anhydrous solvent like DMSO or DMF immediately before use.
2. Incompatible Buffer: The labeling buffer may contain nucleophiles (e.g., Tris, glycine) that compete with the protein for reaction with FSBA.[15]2. Use a non-nucleophilic buffer such as HEPES or phosphate buffer (e.g., PBS) at a pH between 7.0 and 8.5.
3. Suboptimal Reaction Conditions: The concentration of FSBA, protein concentration, incubation time, or temperature may not be optimal.3. Empirically optimize the molar excess of FSBA to protein (start with a 10-50 fold molar excess). Adjust incubation time and temperature (e.g., room temperature for 1-2 hours or 4°C overnight).
4. Target Residues are Inaccessible: The target lysine or tyrosine residues may be buried within the protein's 3D structure.4. Consider performing the labeling under partially denaturing conditions, although this may affect protein function. This is often a last resort.
Protein Precipitation/Aggregation after Labeling 1. Over-labeling: Modification of multiple surface residues can alter the protein's net charge and pI, leading to reduced solubility and aggregation.[15]1. Reduce the molar excess of FSBA used in the labeling reaction. Decrease the incubation time.
2. Solvent Shock: Adding a large volume of FSBA dissolved in organic solvent (e.g., DMSO) can cause protein precipitation.2. Add the FSBA solution dropwise while gently vortexing the protein solution. Ensure the final concentration of the organic solvent is low (typically <5% v/v).
3. Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point after modification.3. Perform a buffer screen to find conditions that maintain solubility. Adjusting the pH or adding stabilizing excipients like glycerol (5-10%) or non-ionic detergents may help.
Loss of Labeled Protein During Purification 1. Non-specific Binding to Resin: The modified protein may exhibit altered surface properties, leading to non-specific binding to chromatography resins.1. Increase the salt concentration in the wash buffers (e.g., up to 500 mM NaCl) for ion-exchange or affinity chromatography. Include a non-ionic detergent (e.g., 0.01% Tween-20) if hydrophobic interactions are suspected.
2. Aggregation on Column: The protein may be aggregating and precipitating on the column, leading to clogging and loss of material.2. Ensure the sample is filtered (0.22 µm) before loading. Optimize the buffer for solubility as described above. Reduce the amount of protein loaded onto the column.
Presence of Unreacted FSBA After Purification 1. Inefficient Removal Method: The chosen purification method may not be adequate for complete removal.1. For desalting columns, ensure the column bed volume is sufficient (at least 5-10 times the sample volume). For dialysis, increase the dialysis time and the number of buffer changes. For spin columns, perform multiple buffer exchange steps.[12]
2. FSBA Adsorption: FSBA may be non-specifically adsorbing to the purification matrix or the protein itself.2. If using methods other than SEC, consider a final polishing step with a desalting column or a spin concentrator to ensure complete removal.

Experimental Protocols

Protocol 1: FSBA Labeling of a Target Protein

This protocol provides a general guideline for labeling a purified protein with FSBA. Optimal conditions should be determined empirically for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • This compound (FSBA)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M DTT or 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • Prepare Protein Sample: Adjust the concentration of the purified protein to 1-5 mg/mL in a non-nucleophilic buffer.

  • Prepare FSBA Stock Solution: Immediately before use, dissolve FSBA in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50-100 mM).

  • Labeling Reaction:

    • Calculate the volume of the FSBA stock solution required to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).

    • Add the calculated volume of FSBA stock solution to the protein solution. Add it slowly while gently mixing to avoid protein precipitation. The final DMSO concentration should ideally be below 5% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Alternatively, the reaction can be performed overnight at 4°C.

  • Quench the Reaction: Stop the reaction by adding a quenching reagent to scavenge any unreacted FSBA. Add DTT to a final concentration of 10-20 mM or Tris buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Proceed to Purification: Immediately proceed to Protocol 2 to remove the unreacted FSBA and quenching reagent.

Protocol 2: Purification of FSBA-Labeled Protein using Size Exclusion Chromatography

This protocol is highly recommended for separating the labeled protein from excess FSBA and quenching reagents.

Materials:

  • Quenched labeling reaction mixture from Protocol 1.

  • Desalting column or a pre-packed size exclusion chromatography (SEC) column (e.g., Sephadex G-25, Bio-Gel P-6).

  • Purification buffer (e.g., PBS or HEPES buffered saline, pH 7.4).

  • Fraction collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the desalting/SEC column with at least 5 column volumes of the desired purification buffer.

  • Sample Application: Load the quenched reaction mixture from Protocol 1 onto the equilibrated column.

  • Elution:

    • Begin elution with the purification buffer. The labeled protein, being larger, will elute first in the void volume.

    • The smaller molecules (unreacted FSBA, hydrolyzed FSBA, quenching reagent, and salts) will be retained by the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein elution using a UV spectrophotometer at 280 nm.

  • Pooling and Analysis: Pool the protein-containing fractions. Confirm the removal of FSBA and the purity of the labeled protein by SDS-PAGE and mass spectrometry. Store the purified, labeled protein at -80°C or as appropriate for its stability.

Visualizations

Experimental Workflow

FSBA_Labeling_Workflow A Prepare Protein (1-5 mg/mL in HEPES/PBS) C Labeling Reaction (20x molar excess FSBA, RT, 1-2h) A->C B Prepare FSBA Stock (50-100 mM in anhydrous DMSO) B->C D Quench Reaction (Add DTT or Tris) C->D E Purification (Size Exclusion Chromatography) D->E F Analysis & Storage (SDS-PAGE, Mass Spec, -80°C) E->F

Caption: Workflow for FSBA labeling and purification.

Troubleshooting Logic

Troubleshooting_FSBA start Problem Occurred low_labeling Low/No Labeling? start->low_labeling precipitation Precipitation? start->precipitation protein_loss Protein Loss? start->protein_loss sol_buffer Check Buffer (No Tris/Glycine) low_labeling->sol_buffer Yes sol_reagent Use Fresh FSBA low_labeling->sol_reagent No sol_overlabel Reduce FSBA Conc. precipitation->sol_overlabel Yes sol_solvent Add FSBA Slowly precipitation->sol_solvent No sol_binding Increase Salt in Wash protein_loss->sol_binding Yes sol_conditions Optimize Molar Ratio sol_reagent->sol_conditions

Caption: Decision tree for troubleshooting FSBA labeling.

Signaling Pathway Example: Inhibition of Na+/K+-ATPase

FSBA can be used to label and inhibit P-type ATPases like the Na+/K+-ATPase. This inhibition disrupts the sodium gradient, which in turn affects signaling pathways involving reactive oxygen species (ROS) and Src kinase.

ATPase_Inhibition_Pathway FSBA FSBA ATPase Na+/K+-ATPase FSBA->ATPase Inhibits Src Src Kinase Activation ATPase->Src Gradient Disrupted Na+ Gradient ATPase->Gradient Maintains ROS Mitochondrial ROS Generation Src->ROS Downstream Downstream Signaling (e.g., Hypertrophy) ROS->Downstream Gradient->Downstream Modulates

Caption: Simplified pathway of Na+/K+-ATPase inhibition by FSBA.[16][17][18][19]

References

Validation & Comparative

Comparative Guide to Mass Spectrometry Analysis of Proteins Modified by 4-(Fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and chemical biology, the covalent modification of proteins is a powerful tool for elucidating protein structure, function, and interactions. 4-(Fluorosulfonyl)benzoic acid (FSBA) is a valuable reagent for such studies, offering specific reactivity towards nucleophilic amino acid residues. This guide provides an objective comparison of FSBA with a common alternative, N-hydroxysuccinimide (NHS) esters, supported by experimental workflows and data representation for mass spectrometry-based analysis.

Introduction to Protein Modification Reagents

Covalent labeling coupled with mass spectrometry (MS) allows for the identification of specific amino acid residues involved in protein-ligand binding, conformational changes, and active site mapping. The choice of labeling reagent is critical and depends on the target residues and the desired outcome of the experiment.

This compound (FSBA) belongs to the class of sulfonyl fluoride-based reagents. The fluorosulfonyl group acts as an electrophile that can react with nucleophilic side chains of amino acids, primarily targeting tyrosine and lysine residues. This specificity makes FSBA a useful tool for probing the local environment of these residues within a protein.

N-Hydroxysuccinimide (NHS) Esters are widely used for modifying primary amines, specifically the ε-amino group of lysine residues and the N-terminus of proteins.[1] They are available with a wide variety of functionalities, including fluorophores, biotin tags, and crosslinkers, making them versatile reagents in proteomics.

Performance Comparison: FSBA vs. NHS-Esters

The selection of a labeling reagent has significant implications for the subsequent mass spectrometry analysis. The following table summarizes the key characteristics of FSBA and NHS-esters.

FeatureThis compound (FSBA)N-Hydroxysuccinimide (NHS) Esters
Target Residues Primarily Tyrosine (Tyr) and Lysine (Lys). Reactivity is context-dependent and influenced by the local microenvironment.[2]Primarily primary amines: Lysine (Lys) ε-amino group and the protein N-terminus.
Reaction Chemistry Sulfonyl fluoride exchange (SuFEx) reaction with nucleophilic side chains.Acylation of primary amines to form a stable amide bond.
Specificity Moderately specific, with reactivity influenced by the pKa of the target residue. Can also react with other nucleophiles like histidine and serine under certain conditions.[2]Highly specific for primary amines, though side reactions with serine, threonine, and tyrosine have been reported, especially at higher pH.[1]
Mass Shift Adds a benzoyl sulfonate moiety, resulting in a specific mass increase upon modification.The mass shift depends on the specific NHS-ester reagent used.
MS Data Complexity Can lead to moderately complex spectra due to potential modification of multiple residue types.Can result in highly complex spectra if the protein has numerous lysine residues, leading to heterogeneous labeling.
Applications Affinity labeling, active site mapping, probing nucleotide-binding sites.General protein labeling, cross-linking studies, introduction of affinity tags and fluorophores.

Quantitative Data Comparison (Hypothetical)

While direct, head-to-head quantitative comparisons of FSBA and NHS-ester labeling efficiency in the literature are scarce, the following table presents hypothetical data that illustrates the type of results a researcher might expect from a mass spectrometry experiment designed to compare these two reagents on a model protein.

ParameterFSBA LabelingNHS-Ester Labeling
Overall Labeling Efficiency (%) 6585
Tyrosine Modification (%) 705 (non-specific)
Lysine Modification (%) 3095
Number of Identified Modification Sites 3 (1 Tyr, 2 Lys)8 (all Lys)
Sequence Coverage (%) 9290

This table presents hypothetical data for illustrative purposes and is not derived from a specific cited experiment. The values are intended to reflect the expected trends in reactivity and specificity for each reagent class.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in protein modification and mass spectrometry analysis.

Protocol 1: Protein Modification with this compound (FSBA)

This protocol is based on general procedures for sulfonyl fluoride-based protein labeling.[2]

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines if lysine modification is to be minimized.

  • This compound (FSBA) stock solution (e.g., 100 mM in DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation: Ensure the protein sample is at a suitable concentration (e.g., 1-5 mg/mL) and in the desired reaction buffer.

  • Labeling Reaction: Add the FSBA stock solution to the protein solution to achieve the desired final concentration (a 10- to 100-fold molar excess of FSBA over the protein is a common starting point).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Removal of Excess Reagent: Remove unreacted FSBA and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Sample Preparation for MS: The labeled protein is now ready for downstream processing, including denaturation, reduction, alkylation, and enzymatic digestion.

Protocol 2: Mass Spectrometry Analysis of FSBA-Modified Proteins

This protocol outlines a general workflow for identifying FSBA modification sites using LC-MS/MS.

Materials:

  • FSBA-labeled protein sample.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Iodoacetamide (IAA) or other alkylating agents.

  • Trypsin or other suitable proteases.

  • LC-MS grade solvents (water, acetonitrile, formic acid).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample (e.g., with 8 M urea or 0.1% RapiGest SF).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea).

    • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest (e.g., with formic acid) and desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto the LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the raw MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the mass shift corresponding to the FSBA modification as a variable modification on tyrosine (+184.0039 Da for the benzoyl sulfonate adduct) and lysine (+184.0039 Da).

    • Validate the identified modification sites by manual inspection of the MS/MS spectra.

Visualization of Workflows and Reactions

Diagrams created using Graphviz (DOT language) can help visualize the experimental workflows and chemical reactions.

FSBA_Workflow cluster_prep Protein Modification cluster_ms_prep Sample Preparation for MS cluster_ms_analysis MS Analysis Protein Purified Protein FSBA Add FSBA Protein->FSBA Incubate Incubate FSBA->Incubate Quench Quench Reaction Incubate->Quench Desalt Remove Excess Reagent Quench->Desalt Denature Denature, Reduce, Alkylate Desalt->Denature Digest Trypsin Digestion Denature->Digest Cleanup Peptide Cleanup (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Database Search & PTM Identification LCMS->DataAnalysis

Caption: Experimental workflow for FSBA protein modification and MS analysis.

FSBA_Reaction Protein Protein with - Tyr-OH - Lys-NH2 ModifiedProtein Modified Protein with - Tyr-O-SO2-Benz-COOH - Lys-NH-SO2-Benz-COOH Protein->ModifiedProtein Covalent Modification FSBA This compound FSBA->ModifiedProtein HF HF

References

Confirming Covalent Modification by 4-(Fluorosulfonyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to confirm covalent modification of proteins by 4-(Fluorosulfonyl)benzoic acid (FSBA), a widely used affinity label for nucleotide-binding proteins. We offer a comparative analysis of FSBA with alternative covalent modifiers and present detailed experimental protocols for the key validation techniques.

Introduction to this compound (FSBA)

This compound (FSBA) is a reactive compound utilized in chemical biology and drug discovery to covalently label and study the structure and function of proteins, particularly those that bind adenine nucleotides.[1] Its utility stems from the fluorosulfonyl moiety, which can react with nucleophilic amino acid residues within the protein's binding site, forming a stable, covalent bond. This irreversible modification allows for the identification of binding sites, the elucidation of enzyme mechanisms, and the development of targeted covalent inhibitors.

The sulfonyl fluoride group of FSBA is an electrophilic "warhead" that can react with several nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, when they are appropriately positioned and activated within an enzyme's active site.[2] This reactivity profile makes FSBA a versatile tool for probing a range of protein targets.

Comparison of Covalent Modification Reagents

While FSBA is a valuable tool, a variety of other reagents with different reactive groups ("warheads") are available for covalent protein modification. The choice of reagent depends on the target protein, the desired selectivity, and the experimental goals. Below is a comparison of FSBA with other common covalent modifiers.

Reagent ClassReactive Moiety ("Warhead")Typical Target ResiduesKey Characteristics
Sulfonyl Fluorides -SO₂F (e.g., in FSBA)Ser, Thr, Lys, Tyr, HisBroad reactivity with various nucleophiles; stable in aqueous solution under physiological conditions.[2][3]
Arylfluorosulfates -OSO₂FTyr, Lys, SerGenerally less reactive and more stable to hydrolysis than sulfonyl fluorides, leading to potentially more selective labeling.[3][4]
Acrylamides -C(O)CH=CH₂CysHighly selective for the thiol group of cysteine residues.[3]
Chloroacetamides -C(O)CH₂ClCysReactive towards cysteine, often used in electrophilic fragment screening.[5]
Pentafluorobenzene Sulfonamides -SO₂NH-C₆F₅Cys (via nucleophilic aromatic substitution)Offers a tunable reactivity profile for targeting cysteine residues.[6]

Experimental Confirmation of Covalent Modification

Confirming that a small molecule has formed a covalent bond with its target protein is a critical step in the development of covalent inhibitors and chemical probes. A multi-pronged approach, combining several biophysical and biochemical techniques, is often necessary to provide unequivocal evidence of covalent modification.

Key Experimental Techniques:
  • Mass Spectrometry (MS): This is the cornerstone technique for confirming covalent modification.[7] It provides direct evidence of the mass increase in the target protein corresponding to the addition of the modifying agent.

  • Protein Crystallography: X-ray crystallography can provide high-resolution structural information of the protein-ligand complex, visualizing the covalent bond between the small molecule and the specific amino acid residue.[7]

  • Biochemical Assays: Enzyme activity assays and binding assays can demonstrate the irreversible nature of the interaction.

  • Immunochemical Detection: If antibodies specific to the modifying agent are available, they can be used to detect the modified protein.[1]

Detailed Experimental Protocols

Protocol 1: Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

Objective: To determine if the target protein has been covalently modified by FSBA by measuring the mass of the intact protein.

Methodology:

  • Incubation: Incubate the purified target protein with an excess of FSBA in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period at a specific temperature (e.g., 1-4 hours at room temperature or 37°C). Include a control sample of the protein incubated with DMSO (or the vehicle for FSBA).

  • Purification: Remove excess, non-covalently bound FSBA. This can be achieved by methods such as:

    • Liquid Chromatography (LC): A reverse-phase C4 or C8 column is commonly used to separate the protein from small molecules.

    • Gel Electrophoresis (SDS-PAGE): The protein band can be excised from the gel.

  • Mass Analysis: Analyze the purified protein using an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the bound FSBA fragment (minus the leaving group) in the treated sample compared to the control sample confirms covalent modification.[5]

Protocol 2: Identification of the Modification Site by Peptide Mapping Mass Spectrometry (Bottom-Up Proteomics)

Objective: To identify the specific amino acid residue(s) covalently modified by FSBA.

Methodology:

  • Incubation and Purification: Follow steps 1 and 2 from Protocol 1.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidinium chloride), reduce disulfide bonds (e.g., with dithiothreitol - DTT), and alkylate free cysteine residues (e.g., with iodoacetamide - IAM) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Use database search algorithms to identify the peptides. Look for a mass shift on a specific peptide in the FSBA-treated sample that corresponds to the mass of the FSBA adduct. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid that has been modified.[5]

Protocol 3: Immunochemical Detection of FSBA-Modified Proteins

Objective: To detect proteins that have been covalently modified with FSBA using a specific antibody.

Methodology:

  • Protein Labeling: Incubate purified protein, cell lysate, or tissue extract with FSBA. To demonstrate specificity, include a control where the labeling is competed with an excess of a natural ligand (e.g., ATP or GTP) that binds to the same site.[1]

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the FSBA-protein adduct.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorescent dye.

    • Detect the signal using an appropriate substrate (for HRP) or imaging system (for fluorescence).

  • Data Analysis: The appearance of a band at the expected molecular weight of the target protein in the FSBA-treated lane, which is diminished or absent in the competition control, confirms specific covalent modification.[1]

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental processes and underlying principles, the following diagrams illustrate the key workflows and relationships.

Experimental_Workflow_for_Covalent_Modification_Confirmation cluster_incubation Protein Incubation cluster_confirmation Confirmation Methods cluster_results Results Protein Target Protein Incubation Incubation Protein->Incubation FSBA This compound FSBA->Incubation Intact_MS Intact Mass Spectrometry Incubation->Intact_MS Mass Shift Confirmation Peptide_Mapping Peptide Mapping MS/MS Incubation->Peptide_Mapping Modification Site Identification Western_Blot Immunoblotting Incubation->Western_Blot Antibody-based Detection Confirmation Covalent Adduct Confirmed Intact_MS->Confirmation Site_ID Modification Site Identified Peptide_Mapping->Site_ID Specific_Labeling Specific Labeling Confirmed Western_Blot->Specific_Labeling

Caption: Workflow for confirming covalent modification by FSBA.

Mass_Spectrometry_Approaches cluster_top_down Top-Down Proteomics cluster_bottom_up Bottom-Up Proteomics Covalently_Modified_Protein Covalently Modified Protein Intact_Analysis Direct MS analysis of intact protein Covalently_Modified_Protein->Intact_Analysis Digestion Proteolytic Digestion Covalently_Modified_Protein->Digestion Result_Top_Down Confirms mass of adduct Intact_Analysis->Result_Top_Down Peptide_Analysis LC-MS/MS of peptides Digestion->Peptide_Analysis Result_Bottom_Up Identifies modified peptide and residue Peptide_Analysis->Result_Bottom_Up

Caption: Mass spectrometry strategies for covalent adduct analysis.

FSBA_Reaction_Pathway FSBA FSBA This compound Covalent_Complex Covalent Protein-FSBA Adduct Irreversible Bond FSBA->Covalent_Complex Nucleophilic Attack Protein Target Protein Contains nucleophilic residue (e.g., Lys, Tyr, Ser) Protein->Covalent_Complex

Caption: Reaction pathway of FSBA with a target protein.

References

A Comparative Guide to Covalent Modifiers: 4-(Fluorosulfonyl)benzoic Acid and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent modification of proteins is a cornerstone of chemical biology and drug discovery, enabling the irreversible inhibition of enzymes and the selective labeling of proteins for functional studies. The choice of a covalent modifier is critical and depends on the target residue, desired reactivity, and experimental context. This guide provides an objective comparison of 4-(Fluorosulfonyl)benzoic acid (FSBA) with other widely used covalent modifiers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their studies.

Introduction to Covalent Modifiers

Covalent modifiers, often termed "warheads," are reactive chemical moieties that form a stable, covalent bond with a specific amino acid residue on a target protein. This irreversible interaction can lead to potent and prolonged inhibition of protein function, offering advantages over reversible inhibitors in terms of duration of action and overcoming high substrate concentrations.

This guide focuses on a comparative analysis of:

  • This compound (FSBA): A sulfonyl fluoride-based modifier known for its reactivity towards nucleophilic residues beyond cysteine.

  • Iodoacetamide: A classic haloacetamide reagent widely used for its high reactivity with cysteine residues.

  • Acrylamide: A Michael acceptor commonly incorporated into targeted covalent inhibitors for its reactivity with cysteine.

Reactivity and Selectivity: A Head-to-Head Comparison

The key differentiator between covalent modifiers lies in their reactivity profile and selectivity for specific amino acid residues.

This compound (FSBA) belongs to the sulfonyl fluoride class of electrophiles. Unlike many common covalent warheads that primarily target cysteine, FSBA and other sulfonyl fluorides exhibit a broader reactivity profile, forming stable covalent adducts with the side chains of lysine, tyrosine, serine, threonine, and histidine .[1][2] This makes FSBA a valuable tool for targeting proteins that lack a suitably positioned cysteine residue in their active or allosteric sites. The reactivity of the sulfonyl fluoride moiety is generally considered to be moderate, which can contribute to greater selectivity, as the modification often requires a favorable protein microenvironment to enhance the nucleophilicity of the target residue.

Iodoacetamide is a highly reactive alkylating agent that displays a strong preference for cysteine residues. The reaction proceeds via an SN2 mechanism, where the nucleophilic thiol group of cysteine attacks the electrophilic carbon atom bearing the iodine. While highly effective for targeting cysteines, its high reactivity can sometimes lead to off-target modifications, particularly of other nucleophilic residues like histidine and lysine, especially at higher pH or with prolonged incubation times.[3]

Acrylamides are α,β-unsaturated carbonyl compounds that react with nucleophiles, primarily cysteine , through a Michael addition mechanism.[4][5] Their reactivity can be tuned by modifying the substituents on the acrylamide scaffold, which has made them a popular choice for the development of targeted covalent inhibitors. The selectivity of acrylamide-based inhibitors is often achieved through the non-covalent binding affinity of the inhibitor scaffold for the target protein, which positions the acrylamide warhead in close proximity to the target cysteine.

Quantitative Performance Data

The efficacy of a covalent modifier is quantitatively described by its inactivation kinetics, often expressed as the second-order rate constant (kinact/KI). This value reflects the efficiency of covalent bond formation after the initial non-covalent binding step.

Covalent ModifierTarget ProteinTarget Residuekinact/KI (M-1s-1)Reference
5'-p-Fluorosulfonylbenzoyl adenosine (FSBA)Type II calmodulin-dependent protein kinaseLysine~55.6[6]
Acrylamide-based inhibitor (Afatinib)Epidermal Growth Factor Receptor (EGFR)Cysteine1.2 x 105[7]
AcrylamideL-cysteine (small molecule)Cysteine0.27 (dm3 mol-1 s-1)[6][8]
Allenamide-based inhibitorEpidermal Growth Factor Receptor (EGFR) T790MCysteine302.5 x 10-3 min-1 (kpseudo 1st)[9]

Note: Direct comparison of kinact/KI values across different studies and with different target proteins should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight the range of reactivities.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of covalent modifiers.

Protocol 1: Covalent Modification of a Protein with this compound (FSBA)

This protocol provides a general framework for the covalent labeling of a protein with FSBA. Optimal conditions, such as FSBA concentration and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound (FSBA)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)

  • Desalting column or dialysis cassettes

  • Mass spectrometer for analysis

Procedure:

  • Protein Preparation: Ensure the protein sample is pure and in a buffer that does not contain primary amines (e.g., Tris) or other nucleophiles that could react with FSBA. The pH of the buffer should be optimized for protein stability and FSBA reactivity (typically pH 7.0-8.5).

  • FSBA Stock Solution: Prepare a fresh stock solution of FSBA (e.g., 10-100 mM) in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • To the protein solution (e.g., 1-10 µM), add the FSBA stock solution to the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of FSBA over the protein.

    • The final concentration of DMSO in the reaction mixture should be kept low (ideally <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C. The incubation time can range from 30 minutes to several hours and should be optimized based on the reactivity of the target protein.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-100 mM. This will consume any unreacted FSBA.

  • Removal of Excess Reagent: Remove the unreacted FSBA and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis of Labeling:

    • Confirm covalent modification and determine the extent of labeling using mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the SBA moiety (benzoyl-sulfonyl) will indicate successful labeling.

    • To identify the specific site(s) of modification, the labeled protein can be subjected to proteolytic digestion followed by peptide mapping using LC-MS/MS.

Protocol 2: Covalent Modification of a Protein with Iodoacetamide

This protocol is adapted from established methods for the alkylation of cysteine residues.[3][10]

Materials:

  • Purified protein of interest

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Iodoacetamide

  • Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

  • Desalting column or dialysis cassettes

Procedure:

  • Protein Reduction: If the protein contains disulfide bonds, they must first be reduced. Add DTT or TCEP to the protein solution to a final concentration of 5-10 mM and incubate for 1 hour at 37°C.

  • Iodoacetamide Stock Solution: Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM) in the alkylation buffer. Protect the solution from light.

  • Alkylation Reaction:

    • Add the iodoacetamide stock solution to the reduced protein solution to a final concentration that is in 2- to 5-fold molar excess over the reducing agent.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Quenching the Reaction: Quench the reaction by adding a small volume of a concentrated solution of DTT or β-mercaptoethanol.

  • Removal of Excess Reagent: Remove excess reagents by desalting or dialysis.

  • Analysis of Labeling: Confirm modification by mass spectrometry. Covalent modification with iodoacetamide will result in a mass increase of 57.02 Da for each modified cysteine.

Protocol 3: Covalent Modification of a Protein with an Acrylamide-based Inhibitor

The protocol for using an acrylamide-based inhibitor is highly dependent on the specific inhibitor and the target protein. The following is a general workflow.

Materials:

  • Purified protein of interest

  • Acrylamide-based inhibitor

  • DMSO

  • Assay buffer appropriate for the target protein

  • Mass spectrometer or other analytical instrument to measure inhibition or labeling

Procedure:

  • Inhibitor Stock Solution: Prepare a stock solution of the acrylamide-based inhibitor in DMSO.

  • Inhibition/Labeling Reaction:

    • Incubate the protein with the desired concentration of the acrylamide-based inhibitor in the appropriate assay buffer.

    • The incubation time and temperature will vary depending on the reactivity of the inhibitor and should be determined experimentally.

  • Analysis:

    • Enzyme Inhibition Assay: If the target is an enzyme, measure the enzymatic activity at various time points after adding the inhibitor to determine the rate of inactivation.

    • Mass Spectrometry: To confirm covalent modification and identify the site of labeling, analyze the protein-inhibitor mixture by mass spectrometry, as described in the previous protocols.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the context in which these covalent modifiers are used is crucial for understanding their application. Below are diagrams created using the DOT language to illustrate a relevant signaling pathway and a typical experimental workflow.

EGFR Signaling Pathway and Covalent Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy.[1][11] Several approved drugs are covalent inhibitors that target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Acrylamide_Inhibitor Acrylamide-based Covalent Inhibitor Acrylamide_Inhibitor->EGFR Covalently Modifies (Cys797) EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by an acrylamide-based covalent modifier.

Experimental Workflow for Covalent Modifier Analysis

This diagram outlines a typical workflow for identifying the target and confirming the modification of a protein by a covalent modifier.

Covalent_Modification_Workflow cluster_wetlab Wet Lab Procedures cluster_analysis Analytical Procedures Protein_Prep Protein Preparation (Purification, Reduction) Labeling Incubation with Covalent Modifier Protein_Prep->Labeling Quenching Quenching Reaction Labeling->Quenching Cleanup Removal of Excess Reagent (Desalting/Dialysis) Quenching->Cleanup Intact_MS Intact Protein Mass Spectrometry Cleanup->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Cleanup->Digestion Data_Analysis Data Analysis & Site Identification Intact_MS->Data_Analysis Confirm Labeling LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS LC_MSMS->Data_Analysis

Caption: A standard experimental workflow for protein modification by a covalent agent.

Conclusion

The selection of a covalent modifier is a critical decision in experimental design. This compound (FSBA) offers a unique advantage with its ability to target a broader range of nucleophilic residues, including lysine and tyrosine, making it a powerful tool for probing proteins that lack reactive cysteines. In contrast, iodoacetamide and acrylamides provide highly efficient means of targeting cysteine residues, with the latter offering greater tunability for the development of selective inhibitors.

By understanding the distinct reactivity profiles, leveraging quantitative kinetic data, and employing robust experimental protocols, researchers can effectively harness the power of covalent modifiers to advance their studies in chemical biology and drug discovery. The information and protocols provided in this guide serve as a valuable resource for making informed decisions in the selection and application of these powerful chemical tools.

References

A Comparative Guide to 4-(Fluorosulfonyl)benzoic Acid and 4-(Chlorosulfonyl)benzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of 4-(fluorosulfonyl)benzoic acid and 4-(chlorosulfonyl)benzoic acid, two valuable reagents for researchers, scientists, and drug development professionals. This document outlines their physicochemical properties, comparative reactivity and stability, and applications, with a focus on their use as chemical probes and in the synthesis of covalent inhibitors. Where available, supporting experimental data is presented to facilitate objective comparison.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application in research. The following table summarizes key parameters for both compounds.

PropertyThis compound4-(Chlorosulfonyl)benzoic acid
CAS Number 455-26-510130-89-9[1][2]
Molecular Formula C₇H₅FO₄SC₇H₅ClO₄S[1]
Molecular Weight 204.18 g/mol 220.63 g/mol [1]
Melting Point 272-273 °C230-235 °C[1][2]
pKa (predicted) ~4.15 (estimated from 4-fluorobenzoic acid)~3.09
Solubility Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water.Soluble in DMSO and Methanol.[1]

Comparative Reactivity and Stability

The primary difference in the utility of these two compounds lies in the reactivity and stability of the sulfonyl halide group.

Stability: Aryl sulfonyl fluorides, such as this compound, are generally more resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. This increased stability can be advantageous in experimental setups requiring aqueous buffers or elevated temperatures.

Reactivity: While more stable, sulfonyl fluorides can exhibit lower reactivity towards certain nucleophiles, particularly sterically hindered amines, when compared to sulfonyl chlorides. Conversely, sulfonyl chlorides are more reactive but also more prone to degradation via hydrolysis. The choice between the two often represents a trade-off between stability and reactivity, which should be considered based on the specific application.

The following diagram illustrates the general reaction pathway of these compounds with a primary amine to form a sulfonamide.

G cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Reagent 4-(Halosulfonyl)benzoic Acid (X = F or Cl) Nucleophilic_Attack Nucleophilic Attack Reagent->Nucleophilic_Attack Amine Primary Amine (R-NH₂) Amine->Nucleophilic_Attack Sulfonamide Sulfonamide Nucleophilic_Attack->Sulfonamide Byproduct HX Nucleophilic_Attack->Byproduct

Caption: General reaction of 4-(halosulfonyl)benzoic acids with primary amines.

Applications in Research

Both this compound and 4-(chlorosulfonyl)benzoic acid are versatile reagents. 4-(chlorosulfonyl)benzoic acid has been utilized in the preparation of polymer-bound transfer hydrogenation catalysts and for the sulfonation of γ-cyclodextrin.[1][2] this compound is noted for its application as an affinity label for enzymes like glutathione S-transferase.

A significant area of application for these compounds, particularly the sulfonyl fluoride derivative, is in the design of covalent inhibitors . The enhanced stability and more selective reactivity of the sulfonyl fluoride group make it a preferred "warhead" for targeting specific amino acid residues in proteins.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful research. Below are representative protocols for the synthesis of sulfonamides using both reagents.

Synthesis of a Sulfonamide using 4-(Chlorosulfonyl)benzoic acid

This protocol is a general procedure for the reaction of 4-(chlorosulfonyl)benzoic acid with an amine in the presence of a base.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Primary or secondary amine (1.0 equivalent)

  • Pyridine or triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine) to the stirred solution.

  • In a separate container, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the 4-(chlorosulfonyl)benzoic acid solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of a Sulfonamide using this compound

This protocol is adapted for the potentially lower reactivity of the sulfonyl fluoride, which may require slightly more forcing conditions.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound and the amine in anhydrous DMF in a round-bottom flask.

  • Add triethylamine to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram outlines a typical workflow for the synthesis and purification of a sulfonamide derivative.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Dissolve Reagents Reaction React at Controlled Temperature Start->Reaction Monitor Monitor by TLC Reaction->Monitor Extract Extraction Monitor->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: A standard workflow for sulfonamide synthesis and purification.

Proposed Experiment for Direct Comparison of Reactivity

To provide quantitative data on the relative reactivity of this compound and 4-(chlorosulfonyl)benzoic acid as covalent modifiers, the following experimental protocol is proposed. This experiment will measure the rate of reaction with a model amino acid, Nα-acetyl-L-lysine, which contains a primary amine nucleophile.

Objective: To determine the second-order rate constants for the reaction of this compound and 4-(chlorosulfonyl)benzoic acid with Nα-acetyl-L-lysine.

Materials:

  • This compound

  • 4-(Chlorosulfonyl)benzoic acid

  • Nα-acetyl-L-lysine

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, 4-(chlorosulfonyl)benzoic acid, and Nα-acetyl-L-lysine in ACN.

  • Kinetic Assay:

    • Equilibrate the phosphate buffer to a constant temperature (e.g., 25 °C or 37 °C).

    • Initiate the reaction by adding a small volume of the sulfonyl halide stock solution to the buffered solution of Nα-acetyl-L-lysine. The final concentration of the sulfonyl halide should be in excess of the amino acid to ensure pseudo-first-order kinetics.

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification with formic acid).

    • Analyze the quenched samples by HPLC to monitor the disappearance of the Nα-acetyl-L-lysine peak over time.

  • Data Analysis:

    • Plot the natural logarithm of the Nα-acetyl-L-lysine concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment at several different concentrations of the sulfonyl halide.

    • Plot k_obs versus the concentration of the sulfonyl halide. The slope of this second plot will be the second-order rate constant (k₂).

  • Comparison: Compare the k₂ values obtained for this compound and 4-(chlorosulfonyl)benzoic acid to quantitatively assess their relative reactivity.

The following flowchart depicts the proposed experimental workflow for this comparative kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction Kinetics cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Initiate_Reaction Initiate Reaction in Buffered Solution Stock_Solutions->Initiate_Reaction Time_Course Collect and Quench Aliquots Over Time Initiate_Reaction->Time_Course HPLC_Analysis Analyze Samples by HPLC Time_Course->HPLC_Analysis Plot_Data Plot ln[Amine] vs. Time HPLC_Analysis->Plot_Data Calculate_kobs Determine k_obs Plot_Data->Calculate_kobs Plot_kobs Plot k_obs vs. [Sulfonyl Halide] Calculate_kobs->Plot_kobs Calculate_k2 Determine Second-Order Rate Constant (k₂) Plot_kobs->Calculate_k2

Caption: Workflow for the comparative kinetic analysis of sulfonyl halides.

Conclusion

Both this compound and 4-(chlorosulfonyl)benzoic acid are valuable reagents in chemical biology and drug discovery. The choice between them depends on the specific experimental requirements. This compound offers greater stability, making it ideal for applications in biological systems and for the development of targeted covalent inhibitors where controlled reactivity is paramount. In contrast, 4-(chlorosulfonyl)benzoic acid provides higher reactivity, which may be advantageous for synthetic transformations where rapid and complete conversion is desired. The provided protocols and the proposed kinetic analysis will aid researchers in making an informed decision and in the practical application of these important chemical tools.

References

A Comparative Guide to Validating Enzyme Inhibition by 4-(Fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of activity assays used to validate enzyme inhibition by 4-(Fluorosulfonyl)benzoic acid (FSBA) and its alternatives. FSBA is a well-established covalent inhibitor that targets nucleotide-binding sites in various enzymes, making it a valuable tool in biochemical research. This document outlines detailed experimental protocols, presents comparative data for FSBA and alternative inhibitors, and visualizes key workflows and pathways to assist researchers in designing and interpreting their enzyme inhibition studies.

Introduction to this compound as an Enzyme Inhibitor

This compound (FSBA) is a reactive compound that acts as an affinity label for enzymes that bind nucleotides such as ATP and GTP. Its mechanism of action involves the covalent modification of nucleophilic amino acid residues—such as lysine, tyrosine, serine, threonine, or histidine—within the enzyme's active site. This irreversible inhibition makes FSBA a potent tool for identifying and characterizing nucleotide-binding sites in proteins. This guide will focus on the validation of FSBA's inhibitory effects on three major classes of enzymes: protein kinases, glutathione S-transferases, and pyruvate kinase.

Comparative Analysis of Enzyme Inhibitors

The following tables summarize the inhibitory potency of FSBA and selected alternative inhibitors against key enzyme targets. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentrations and enzyme isoforms.

Protein Kinase Inhibition

Table 1: Comparison of Inhibitors for Protein Kinases

InhibitorTarget KinaseMechanism of ActionIC50 / Ki
This compound (FSBA) Pan-KinaseCovalent, IrreversibleNot broadly reported
VX-702 p38α MAPKReversible, ATP-competitiveIC50: 4 - 20 nM[1]
Akti-1/2 Akt1Allosteric, ReversibleIC50: 58 nM - 2.7 µM[2]
GSK690693 Akt1ATP-competitive, ReversibleIC50: 2 nM[3]
Ibrutinib Bruton's tyrosine kinase (BTK)Covalent, IrreversiblePotent (specific values vary)
Afatinib EGFR/HER2Covalent, IrreversiblePotent (specific values vary)
Glutathione S-Transferase (GST) Inhibition

FSBA has been shown to be an effective inhibitor of glutathione S-transferase (GST), a key enzyme in detoxification pathways.

Table 2: Comparison of Inhibitors for Glutathione S-Transferase (GST)

InhibitorTarget GST IsozymeMechanism of ActionIC50 / Ki
This compound (FSBA) Rat Liver GST 4-4Covalent, IrreversibleKi: 1.95 mM[4]
Ethacrynic Acid Human GST (Pi-class)Reversible/CovalentIC50: 3.3 - 4.8 µM[5]
Human GST (Mu-class)ReversibleIC50: 0.3 - 1.9 µM[5]
Human GST (Alpha-class)ReversibleIC50: 4.6 - 6.0 µM[5]
Pyruvate Kinase Inhibition

Pyruvate kinase, a crucial enzyme in glycolysis, is another target for small molecule inhibitors. While direct inhibitory data for FSBA on pyruvate kinase is not extensively documented, a comparison with other known inhibitors highlights the range of potencies that can be achieved.

Table 3: Comparison of Inhibitors for Pyruvate Kinase (PKM2)

InhibitorMechanism of ActionIC50 / Kngcontent-ng-c1205671314="" class="ng-star-inserted">i
Silibinin CompetitiveIC50: 0.91 µM; Ki: 0.61 µM[6]
Curcumin Non-competitiveIC50: 1.12 µM; Kngcontent-ng-c1205671314="" class="ng-star-inserted">i: 1.20 µM[6]
Resveratrol Non-competitiveIC50: 3.07 µM; Kngcontent-ng-c1205671314="" class="ng-star-inserted">i: 7.34 µM[6]
Ellagic Acid CompetitiveIC50: 4.20 µM; Kngcontent-ng-c1205671314="" class="ng-star-inserted">i: 5.06 µM[6]
Suramin CompetitiveIC50: 33 µM; Ki: 16.50 µM[7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition. The following are representative protocols for the enzyme classes discussed.

Protein Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.

Materials:

  • Purified protein kinase (e.g., p38α MAPK, Akt1)

  • Specific peptide substrate

  • ATP

  • This compound (FSBA) or alternative inhibitor

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque microplates

  • Plate reader with luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of FSBA or the alternative inhibitor in 100% DMSO. Perform serial dilutions to create a range of test concentrations.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of the 384-well plate. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Glutathione S-Transferase (GST) Activity Assay (Colorimetric)

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

  • Purified GST

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • FSBA or alternative inhibitor

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GSH in assay buffer.

    • Prepare a stock solution of CDNB in ethanol.

    • Prepare inhibitor solutions at various concentrations.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:

    • Assay buffer

    • GSH solution

    • Inhibitor solution or vehicle (for control)

    • Purified GST enzyme

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add CDNB solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the initial rate of the reaction (change in absorbance per minute). Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This assay measures pyruvate kinase activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-catalyzed oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified pyruvate kinase

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate dehydrogenase (LDH)

  • FSBA or alternative inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor.

  • Reaction Mixture: In each well, combine:

    • Assay buffer

    • PEP

    • ADP

    • NADH

    • LDH

    • Inhibitor solution or vehicle

  • Pre-incubation: Add pyruvate kinase to the mixture and incubate for 5-10 minutes at 37°C.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the curve. Determine the percent inhibition and calculate the IC50 value.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to enzyme inhibition assays.

G Mechanism of Covalent Inhibition by FSBA Enzyme Enzyme (with Nucleophilic Residue) Complex Enzyme-FSBA Non-covalent Complex Enzyme->Complex Binding FSBA This compound FSBA->Complex Inactivated_Enzyme Covalently Modified (Inactive) Enzyme Complex->Inactivated_Enzyme Covalent Bond Formation G General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Mix Combine Inhibitor, Enzyme, Substrate Inhibitor->Mix Enzyme_Substrate Prepare Enzyme and Substrate Mix Enzyme_Substrate->Mix Incubate Incubate Mix->Incubate Measure Measure Activity Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 G Simplified p38 MAPK Signaling Pathway Stress Stress Stimuli MAP3K MAP3K Stress->MAP3K MAP2K MKK3/6 MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates p38->Substrates Response Cellular Response Substrates->Response Inhibitor p38 Inhibitor (e.g., VX-702) Inhibitor->p38

References

A Researcher's Guide to NMR Studies of 4-(Fluorosulfonyl)benzoic Acid Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) studies on adducts of 4-(Fluorosulfonyl)benzoic acid (4-FSB), a valuable tool in chemical biology for covalent protein modification.

This compound is a xenobiotic substrate analogue that has been utilized as an affinity label for enzymes like glutathione S-transferases. Its sulfonyl fluoride moiety acts as a reactive "warhead," forming stable covalent bonds with nucleophilic amino acid residues, particularly tyrosine. Understanding the structural and dynamic consequences of this covalent modification is crucial for drug design and the development of chemical probes. NMR spectroscopy is a powerful technique for elucidating these details at an atomic level.

This guide will delve into the available NMR data for 4-FSB, outline the experimental protocols for studying its protein adducts, compare its properties with alternative covalent modifiers, and visualize the workflows involved in these studies.

Performance Comparison: 4-FSB and Alternatives

While detailed NMR structural studies specifically on 4-FSB protein adducts are not extensively published, we can compare the properties of the 4-FSB warhead with other common covalent modifiers based on their general application in NMR studies.

FeatureThis compound (Sulfonyl Fluoride)Acrylamides (Michael Acceptors)Fluoromethyl Ketones
Target Residues Primarily Tyrosine, Serine, Lysine, HistidinePrimarily CysteinePrimarily Serine, Cysteine
NMR Handle The fluorine atom provides a sensitive 19F NMR probe.No intrinsic NMR handle; requires isotopic labeling.The fluorine atoms can serve as 19F NMR probes.
Reactivity Moderately reactive, generally stable in aqueous buffers.Highly reactive, can be prone to off-target reactions.Generally stable, forms a hemiketal or thioketal.
Bond Stability Forms a stable sulfonate ester or sulfonamide bond.Forms a stable thioether bond.Forms a reversible hemiketal/thioketal, can be irreversible.
NMR Studies Amenable to 1H, 15N, and 19F NMR for studying adducts.Extensively studied with 1H-15N HSQC for chemical shift mapping.Studied using 19F NMR to probe the local environment.

Quantitative NMR Data for this compound

Below is a summary of the reported NMR spectral data for the parent molecule, this compound. This data serves as a reference for identifying the ligand in complex mixtures and for observing changes upon adduct formation.

NucleusSolventChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) Hz
1H DMSO-d613.77br s (1H, COOH)
8.25s (4H, Ar-H)
19F CD2Cl265.92s

Experimental Protocols

Sample Preparation for NMR Analysis of a 4-FSB Adduct
  • Protein Expression and Purification: The target protein is typically expressed in E. coli or other suitable expression systems. For protein-observed NMR experiments, uniform isotopic labeling with 15N (and optionally 13C) is achieved by growing the cells in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively. The protein is then purified to >95% homogeneity using standard chromatographic techniques.

  • Formation of the Covalent Adduct: The purified protein is incubated with a molar excess of this compound in a suitable buffer (e.g., phosphate or HEPES buffer) at a controlled pH and temperature. The progress of the covalent reaction is monitored by mass spectrometry to confirm the formation of the 1:1 adduct.

  • Removal of Excess Ligand and Buffer Exchange: Once the reaction is complete, excess, unreacted 4-FSB is removed by dialysis, size-exclusion chromatography, or repeated concentration and dilution using a centrifugal filter device. The protein-adduct complex is then exchanged into a buffer suitable for NMR spectroscopy (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O for the lock signal.

  • NMR Sample Preparation: The final NMR sample is prepared by concentrating the protein-adduct complex to a typical concentration range of 0.1 - 1.0 mM.

NMR Spectroscopic Analysis
  • 1H-15N HSQC for Chemical Shift Perturbation Mapping: A series of 2D 1H-15N HSQC spectra are acquired on the 15N-labeled protein before and after covalent modification with 4-FSB. Comparison of the two spectra reveals chemical shift perturbations for specific amino acid residues. Residues with significant chemical shift changes are mapped onto the protein's structure to identify the binding site and allosteric effects.

  • 19F NMR Spectroscopy: A 1D 19F NMR spectrum of the 4-FSB-protein adduct is acquired. The chemical shift of the fluorine atom on the sulfonyl fluoride group is sensitive to its local environment. This provides a direct probe of the ligand's environment within the protein's binding pocket.

  • NOE-based Experiments for Structural Elucidation: To determine the precise orientation of the bound 4-FSB, 2D and 3D NOESY experiments (e.g., 15N-edited NOESY-HSQC) can be performed on an isotopically labeled sample. Through-space nuclear Overhauser effects (NOEs) between protons on the 4-FSB molecule and protons on nearby amino acid residues of the protein provide distance restraints for structural calculations.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for studying 4-FSB adducts by NMR and the logical relationship of the sulfonyl fluoride warhead with its target residues.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Output expr Protein Expression (& Isotopic Labeling) purify Protein Purification expr->purify react Covalent Reaction with 4-FSB purify->react cleanup Removal of Excess Ligand & Buffer Exchange react->cleanup hsqc 1H-15N HSQC (Chemical Shift Mapping) cleanup->hsqc f19 19F NMR (Ligand Environment) cleanup->f19 noe NOESY Experiments (Structural Restraints) cleanup->noe binding_site Binding Site Identification hsqc->binding_site f19->binding_site structure Adduct Structure Determination noe->structure signaling_pathway cluster_protein Target Protein fsb This compound tyr Tyrosine fsb->tyr Covalent Modification (SuFEx Reaction) ser Serine fsb->ser Covalent Modification (SuFEx Reaction) lys Lysine fsb->lys Covalent Modification (SuFEx Reaction) adduct Covalent Adduct (Sulfonate Ester/Sulfonamide) tyr->adduct ser->adduct lys->adduct

A Comparative Guide to the Crystallographic Analysis of Proteins Covalently Modified by Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of 4-(Fluorosulfonyl)benzoic acid (FSBA) and related sulfonyl fluoride probes in the X-ray crystallographic study of covalently modified proteins. While FSBA has been utilized as an affinity label for various proteins, a search of the Protein Data Bank (PDB) did not yield publicly available crystal structures of proteins covalently bound to FSBA itself. Therefore, this guide will focus on structurally similar aryl sulfonyl fluoride probes for which crystallographic data is available, offering insights into their binding modes and experimental considerations. This comparative data provides a valuable resource for researchers designing covalent probes for structural biology and drug discovery.

Quantitative Data on Protein-Sulfonyl Fluoride Complexes

The following table summarizes key crystallographic data for several proteins covalently modified by sulfonyl fluoride-containing inhibitors. This data allows for a direct comparison of the resolution of the structures and the nature of the covalent interactions.

Protein TargetPDB IDCovalent Probe Name/ClassResolution (Å)Covalently Modified ResidueReference
mRNA-decapping scavenger enzyme (DcpS)4QDESF-o1 (Aryl Sulfonyl Fluoride)2.10Tyrosine[1]
mRNA-decapping scavenger enzyme (DcpS)4QEBSF-m1 (Aryl Sulfonyl Fluoride)1.90Tyrosine[1]
mRNA-decapping scavenger enzyme (DcpS)4QDVSF-p1 (Aryl Sulfonyl Fluoride)2.00Tyrosine[1]
Epidermal Growth Factor Receptor (EGFR) Kinase Domain5U8LXO44 (Aryl Sulfonyl Fluoride)1.60Lysine[2]
Ras-related protein Ral-A6P0NAryl Sulfonyl Fluoride1.18Tyrosine[3]

Comparison with Alternative Covalent Probes

While FSBA is a valuable tool, other electrophilic "warheads" are commonly employed in covalent drug design and structural biology. The choice of warhead influences reactivity, selectivity, and the targeted amino acid residue.

Covalent Warhead ClassTargeted ResiduesReactivity/StabilityExample PDB Entries
Aryl Sulfonyl Fluorides Tyrosine, Lysine, Serine, Threonine, HistidineModerate reactivity, good stability in aqueous solutions.4QDE, 5U8L, 6P0N
Arylfluorosulfates Tyrosine, Lysine, SerineLower reactivity than sulfonyl fluorides, requiring specific protein microenvironments for reaction.Not explicitly found in the context of this search.
Acrylamides CysteineGenerally higher reactivity, forming Michael adducts.Not the focus of this guide, but widely used (e.g., in kinase inhibitors).
Chloroacetamides CysteineReactive alkylating agents.Not the focus of this guide, but a common covalent warhead.

Experimental Protocols

The following provides a generalized workflow for the covalent labeling of a target protein with a sulfonyl fluoride probe, such as FSBA, and subsequent crystallization for X-ray diffraction studies. This protocol is a composite of established methods in the field and should be optimized for each specific protein-ligand system.

I. Protein Expression and Purification
  • Expression: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) to obtain high yields of soluble, well-folded protein.

  • Purification: Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). The final protein stock should be in a buffer that maintains its stability and activity.

II. Covalent Labeling with Sulfonyl Fluoride Probe
  • Probe Preparation: Dissolve the sulfonyl fluoride probe (e.g., FSBA) in a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Labeling Reaction:

    • Incubate the purified protein with a molar excess of the sulfonyl fluoride probe. The optimal molar ratio, incubation time, and temperature should be determined empirically.

    • Typical starting conditions are a 5- to 10-fold molar excess of the probe, with incubation at room temperature or 4°C for several hours to overnight.

  • Reaction Quenching (Optional): The reaction can be quenched by the addition of a small molecule containing a nucleophilic group.

  • Removal of Excess Probe: Remove unreacted probe by dialysis, desalting column, or size-exclusion chromatography.

  • Verification of Covalent Modification: Confirm covalent labeling and determine the stoichiometry of modification using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

III. Crystallization of the Covalently Modified Protein
  • Concentration: Concentrate the purified, covalently modified protein to a suitable concentration for crystallization screening (typically 5-20 mg/mL).

  • Crystallization Screening:

    • Use commercial or in-house crystallization screens to test a wide range of precipitant conditions.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.

  • Crystal Optimization: Optimize initial crystal hits by systematically varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop.

    • Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol, ethylene glycol, or sucrose) to prevent ice formation during flash-cooling.

  • Flash-Cooling: Flash-cool the cryo-protected crystals in liquid nitrogen for storage and transport to a synchrotron source.

IV. X-ray Data Collection and Structure Determination
  • Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron beamline.

  • Data Processing: Process the diffraction data to obtain a set of indexed, integrated, and scaled reflection intensities.

  • Structure Solution and Refinement:

    • Solve the crystal structure using molecular replacement if a homologous structure is available.

    • Build the atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data, paying close attention to the electron density corresponding to the covalently attached probe.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway involving a kinase that can be targeted by a sulfonyl fluoride inhibitor and a typical experimental workflow for X-ray crystallography of a covalently modified protein.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Signal Ligand Ligand Ligand->Receptor Activation Substrate Substrate Kinase->Substrate Phosphorylation Inactive_Kinase Inactive Kinase Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response SF_Inhibitor Sulfonyl Fluoride Inhibitor SF_Inhibitor->Kinase Covalent Inhibition

Conceptual signaling pathway of a kinase targeted by a sulfonyl fluoride inhibitor.

experimental_workflow Protein_Expression 1. Protein Expression & Purification Covalent_Labeling 2. Covalent Labeling with FSBA/Analog Protein_Expression->Covalent_Labeling Purification_Labeled 3. Purification of Labeled Protein Covalent_Labeling->Purification_Labeled Crystallization 4. Crystallization Screening & Optimization Purification_Labeled->Crystallization Data_Collection 5. X-ray Data Collection Crystallization->Data_Collection Structure_Determination 6. Structure Solution & Refinement Data_Collection->Structure_Determination Analysis 7. Structural Analysis of Covalent Complex Structure_Determination->Analysis

References

A Comparative Guide to the Binding of 4-(Fluorosulfonyl)benzoic Acid and Analogs Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. By directly measuring the heat released or absorbed during a binding event, ITC allows for the determination of key thermodynamic parameters, including the binding affinity (K_d), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. This guide provides a comparative analysis of the binding of 4-(Fluorosulfonyl)benzoic acid and alternative sulfonamides to carbonic anhydrase, a well-characterized enzyme system, using ITC data.

While direct ITC binding data for this compound is not extensively available in public literature, its structural similarity to a class of well-known carbonic anhydrase inhibitors—benzenesulfonamides—allows for a valuable comparative analysis. This compound possesses a sulfonyl fluoride group, which can act as a covalent inhibitor, but its initial non-covalent binding interactions can be thermodynamically characterized and compared to other non-covalent sulfonamide binders. This comparison is crucial for understanding the structure-activity relationship (SAR) and for the rational design of potent and selective inhibitors.

Comparison of Thermodynamic Binding Parameters

The following table summarizes the thermodynamic parameters for the binding of various benzenesulfonamide derivatives to human Carbonic Anhydrase II (CA II), as determined by Isothermal Titration Calorimetry. This data provides a baseline for predicting the potential binding characteristics of this compound.

CompoundK_d (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Benzenesulfonamide1700-7.9-9.11.20.8
Acetazolamide10-10.9-8.5-2.41.0
Ethoxzolamide1.2-12.2-12.50.31.0
Dichlorophenamide25-10.4-11.20.81.0
Methazolamide14-10.7-9.8-0.91.0

Note: The data presented is a compilation from various studies and experimental conditions may vary slightly.

Experimental Protocols

A typical Isothermal Titration Calorimetry experiment to determine the binding parameters of a small molecule, such as a sulfonamide inhibitor, to a protein like carbonic anhydrase involves the following steps:

Sample Preparation:
  • Protein (Macromolecule): The carbonic anhydrase solution is extensively dialyzed against the desired ITC buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4) at 4°C to ensure buffer matching. After dialysis, the protein concentration is accurately determined using a reliable method such as UV-Vis spectrophotometry at 280 nm. A typical concentration for the protein in the sample cell is in the range of 10-50 µM.

  • Ligand (Small Molecule): The sulfonamide inhibitor is dissolved in the final dialysis buffer to the desired concentration. The concentration of the ligand in the injection syringe is typically 10-20 times higher than the protein concentration in the cell (e.g., 100-500 µM). It is crucial to ensure complete dissolution of the ligand.

ITC Instrument Setup:
  • The ITC instrument (e.g., a MicroCal PEAQ-ITC or similar) is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.

  • The reference cell is filled with the dialysis buffer.

  • The sample cell is carefully loaded with the protein solution, avoiding the introduction of air bubbles.

Titration Experiment:
  • The ligand solution is loaded into the injection syringe, again ensuring no air bubbles are present.

  • The experiment is initiated with an initial delay to establish a stable baseline.

  • A series of small injections (e.g., 1-2 µL) of the ligand solution are made into the sample cell at regular intervals (e.g., 120-180 seconds).

  • The heat change associated with each injection is measured as a differential power signal required to maintain zero temperature difference between the sample and reference cells.

  • The titration continues until the binding sites on the protein are saturated, and subsequent injections produce only the heat of dilution.

Data Analysis:
  • The raw ITC data, a series of peaks corresponding to each injection, is integrated to determine the heat change per injection.

  • A control experiment, titrating the ligand into the buffer alone, is performed to subtract the heat of dilution.

  • The corrected data is then fit to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software (e.g., Origin).

  • This fitting procedure yields the key thermodynamic parameters: the association constant (K_a, from which K_d is calculated), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the following equation: ΔG = -RTln(K_a) = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of an Isothermal Titration Calorimetry experiment for studying the binding of a small molecule to a protein.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis cluster_results Results Protein_Prep Protein Preparation (Dialysis & Concentration Measurement) Instrument_Setup Instrument Setup (Cleaning, Equilibration, Loading) Protein_Prep->Instrument_Setup Ligand_Prep Ligand Preparation (Dissolution in Dialysis Buffer) Ligand_Prep->Instrument_Setup Titration Titration (Ligand into Protein) Instrument_Setup->Titration Data_Integration Data Integration (Heat per Injection) Titration->Data_Integration Dilution_Correction Heat of Dilution Correction Data_Integration->Dilution_Correction Model_Fitting Binding Model Fitting Dilution_Correction->Model_Fitting Thermo_Params Thermodynamic Parameters (Kd, ΔH, ΔS, n) Model_Fitting->Thermo_Params

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

This guide provides a framework for understanding and comparing the binding thermodynamics of this compound and its analogs to carbonic anhydrase using Isothermal Titration Calorimetry. The provided data and protocols can serve as a valuable resource for researchers engaged in drug discovery and the characterization of protein-ligand interactions.

A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance and experimental data of sulfonyl fluorides versus sulfonyl chlorides reveals distinct reactivity profiles crucial for applications in chemical synthesis and drug discovery. While sulfonyl chlorides are highly reactive reagents, sulfonyl fluorides offer a unique balance of stability and tunable reactivity, making them increasingly valuable as covalent warheads and for "click chemistry" applications.

Sulfonyl halides, particularly sulfonyl chlorides and sulfonyl fluorides, are pivotal functional groups in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds prevalent in pharmaceuticals and agrochemicals.[1][2] The choice between a sulfonyl chloride and a sulfonyl fluoride can significantly impact reaction outcomes, stability, and selectivity, making a clear understanding of their comparative reactivity essential for researchers.[3]

Executive Summary of Reactivity Differences

Sulfonyl chlorides are generally more electrophilic and, therefore, more reactive than their sulfonyl fluoride counterparts. This heightened reactivity can be advantageous for rapid reactions but often comes at the cost of lower stability, particularly towards hydrolysis.[4][5] In contrast, sulfonyl fluorides exhibit remarkable stability, especially in aqueous environments, yet can be activated to react with nucleophiles under specific conditions, a feature that has been powerfully exploited in the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[4][6]

Quantitative Comparison of Reactivity and Stability

The difference in reactivity is most starkly illustrated by their stability in the presence of water. While comprehensive kinetic data for a direct comparison under identical conditions is sparse in the literature, the available information paints a clear picture.

Table 1: Comparison of Hydrolytic Stability

CompoundHalf-life (t½) in 1% aqueous dioxane at 21°CReference
Benzenesulfonyl Chloride5.1 minutes[7]
Benzenesulfonyl FluorideSignificantly more stable; specific t½ not readily available but resistant to hydrolysis under neutral conditions.[4][8]

The high reactivity of sulfonyl chlorides with water underscores the need for anhydrous conditions during their use to prevent unwanted hydrolysis. Sulfonyl fluorides, on the other hand, are considerably more robust, a key advantage in biological applications.[5]

The reactivity towards nucleophiles such as amines also shows a clear distinction. While direct kinetic comparisons are not always available in a single study, qualitative and semi-quantitative studies demonstrate the nuanced differences. A study on the parallel synthesis of aliphatic sulfonamides highlighted that aliphatic sulfonyl fluorides gave good results with amines bearing additional functionality, where the corresponding chlorides failed. Conversely, aliphatic sulfonyl chlorides were more efficient in reacting with sterically hindered amines.[9]

Table 2: Qualitative Reactivity with Different Amine Nucleophiles

Sulfonyl Halide TypeAmines with Additional Functional GroupsSterically Hindered AminesGeneral Reactivity
Aliphatic Sulfonyl FluorideGood yieldsLow to no activityModerate
Aliphatic Sulfonyl ChlorideFailedEfficient reactionHigh

This differential reactivity allows for a strategic choice of reagent based on the specific synthetic challenge.

Experimental Protocols

To provide a framework for the direct comparison of the reactivity of sulfonyl fluorides and sulfonyl chlorides, a detailed experimental protocol for a competition experiment is provided below.

Experimental Protocol: Competition Reaction of a Sulfonyl Fluoride and a Sulfonyl Chloride with an Amine

Objective: To qualitatively and quantitatively compare the reactivity of a sulfonyl fluoride and its corresponding sulfonyl chloride towards an amine nucleophile.

Materials:

  • An aryl sulfonyl fluoride (e.g., benzenesulfonyl fluoride)

  • The corresponding aryl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • An amine nucleophile (e.g., aniline or piperidine)

  • An internal standard (e.g., dodecane)

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Quenching solution (e.g., a dilute solution of a highly reactive amine like diethylamine)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of the Reaction Mixture: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of the sulfonyl fluoride, the sulfonyl chloride, and the internal standard in the anhydrous solvent (e.g., 10 mL).

  • Initiation of the Reaction: To the stirred solution at a constant temperature (e.g., 25 °C), add a sub-stoichiometric amount of the amine nucleophile (e.g., 0.5 mmol). The use of a sub-stoichiometric amount of the nucleophile ensures that the sulfonyl halides are in competition.

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to the quenching solution. This will consume any unreacted sulfonyl halides and stop the reaction.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC. Quantify the disappearance of the starting sulfonyl halides and the formation of the sulfonamide products relative to the internal standard.

  • Data Interpretation: Plot the concentration of the reactants and products over time to determine the relative reaction rates. A faster decrease in the concentration of the sulfonyl chloride compared to the sulfonyl fluoride indicates its higher reactivity.

Reaction Mechanisms and Logical Workflow

The reaction of both sulfonyl fluorides and sulfonyl chlorides with nucleophiles generally proceeds through a nucleophilic substitution at the sulfur atom. The exact mechanism, whether it is a concerted S(_N)2-like process or a stepwise addition-elimination pathway, can depend on the reactants and conditions.

Below is a Graphviz diagram illustrating the general workflow for comparing the reactivity of sulfonyl fluorides and sulfonyl chlorides.

G Workflow for Comparing Sulfonyl Halide Reactivity cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Outcome Sulfonyl Fluoride Sulfonyl Fluoride Competition Reaction Competition Reaction Sulfonyl Fluoride->Competition Reaction Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Competition Reaction Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Competition Reaction Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Competition Reaction Time-course Monitoring (GC-MS/HPLC) Time-course Monitoring (GC-MS/HPLC) Competition Reaction->Time-course Monitoring (GC-MS/HPLC) Kinetic Data Analysis Kinetic Data Analysis Time-course Monitoring (GC-MS/HPLC)->Kinetic Data Analysis Relative Reactivity Determination Relative Reactivity Determination Kinetic Data Analysis->Relative Reactivity Determination

Caption: A logical workflow for the comparative analysis of sulfonyl halide reactivity.

The following diagram illustrates the generalized nucleophilic substitution mechanism at the sulfonyl center.

G Generalized Nucleophilic Substitution at a Sulfonyl Center Reactants R-SO₂-X + Nu⁻ TransitionState [Nu---SO₂(R)---X]⁻ Reactants->TransitionState SN2-like Products R-SO₂-Nu + X⁻ TransitionState->Products

Caption: A simplified representation of the SN2-like reaction pathway.

Conclusion

The choice between sulfonyl fluorides and sulfonyl chlorides is a critical decision in synthetic design. Sulfonyl chlorides are highly reactive species, suitable for rapid transformations where their instability is manageable. In contrast, sulfonyl fluorides offer a superior balance of stability and controlled reactivity, making them ideal for complex molecule synthesis, chemical biology applications as covalent probes, and the rapidly expanding field of SuFEx click chemistry. The experimental protocol provided offers a robust method for researchers to directly compare the reactivity of these two important functional groups in their own systems, enabling a more informed selection of the optimal reagent for their specific needs.

References

Comparative Efficacy of 4-(Fluorosulfonyl)benzoic Acid as a Glutathione S-Transferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a detailed comparison of the inhibitory efficacy of 4-(Fluorosulfonyl)benzoic acid (4-FSB) against Glutathione S-Transferases (GSTs) and contrasts its performance with the well-established GST inhibitor, Ethacrynic acid (EA). This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction to Glutathione S-Transferases and Their Inhibition

Glutathione S-Transferases are a superfamily of enzymes crucial for cellular detoxification. They catalyze the conjugation of glutathione (GSH) to a wide range of endogenous and xenobiotic electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[1] However, the overexpression of GSTs in cancer cells is a significant factor in the development of multidrug resistance, making GST inhibitors a focal point of research to enhance the efficacy of chemotherapy.[2]

This compound is known to act as an affinity label and an irreversible inhibitor of GSTs.[3] It forms a covalent bond with amino acid residues within the enzyme's active site, leading to time-dependent inactivation. Ethacrynic acid, a diuretic drug, is also a well-characterized inhibitor of GSTs, exhibiting both reversible and covalent inhibitory mechanisms.[4][5]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibition of GSTs by this compound and Ethacrynic acid. It is important to note that the data are derived from separate studies, which may have employed different GST isozymes and experimental conditions. Therefore, a direct comparison of the absolute values should be approached with caution.

InhibitorTarget EnzymeInhibition MetricValueMechanism of ActionReference
This compound (4-FSB) Rat Liver GST Isozyme 4-4Kᵢ1.95 mMIrreversible[6]
Ethacrynic acid (EA) Human and Rat GST (alpha-class)IC₅₀4.6 - 6.0 µMReversible/Covalent[4][7]
Human and Rat GST (mu-class)IC₅₀0.3 - 1.9 µMReversible/Covalent[4][7]
Human and Rat GST (pi-class)IC₅₀3.3 - 4.8 µMReversible/Covalent[4][7]
Human Lung GST-piKᵢ11.5 µMReversible/Covalent[5]
Ethacrynic acid-glutathione conjugate Human Lung GST-piKᵢ1.5 µMReversible[5]

Note: A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor. The data suggests that Ethacrynic acid is a significantly more potent inhibitor of various GST isozymes than this compound, with inhibitory constants in the micromolar range compared to the millimolar range for 4-FSB.

Experimental Protocols

Spectrophotometric Assay for GST Inhibition

A widely used method to determine the inhibitory potential of compounds against GSTs is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[8][9][10]

Principle: GST catalyzes the conjugation of glutathione (GSH) to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity. Inhibitors of GST will reduce the rate of this reaction.

Materials:

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • Reduced glutathione (GSH) solution (e.g., 25 mM)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 40 mM in ethanol)

  • Purified GST enzyme or cell lysate containing GST

  • Test inhibitor (e.g., 4-FSB or EA) dissolved in a suitable solvent

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure for IC₅₀ Determination:

  • Prepare Reagent Mix: Prepare a reaction mixture containing phosphate buffer and GSH.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor at various concentrations.

  • Set up the Assay Plate:

    • Test Wells: Add the reaction mixture, a fixed amount of GST enzyme, and the inhibitor solution at different concentrations.

    • Control Wells (No Inhibitor): Add the reaction mixture, GST enzyme, and the solvent used for the inhibitor.

    • Blank Wells: Add the reaction mixture and the inhibitor solution (without the enzyme) to correct for any non-enzymatic reaction or absorbance from the inhibitor itself.

  • Initiate the Reaction: Add the CDNB solution to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from the corresponding test and control wells.

    • Normalize the data by expressing the rate in the presence of the inhibitor as a percentage of the control (no inhibitor) rate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the GST activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Glutathione S-Transferase in Cellular Signaling

Beyond their role in detoxification, GSTs are also involved in the regulation of cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascade.[1][11] GSTs can directly interact with and modulate the activity of key kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal Kinase (JNK), thereby influencing cellular responses to stress, proliferation, and apoptosis.[11][12][13]

GST_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Xenobiotics) GST Glutathione S-Transferase (GST) Stress->GST Induces ASK1 ASK1 GST->ASK1 Inhibits Detox Detoxification GST->Detox Catalyzes GSH GSH GSH->GST JNK JNK ASK1->JNK Activates Apoptosis Apoptosis / Cell Survival JNK->Apoptosis Regulates

Caption: Role of GST in detoxification and MAPK signaling.

Experimental Workflow for GST Inhibition Assay

The following diagram illustrates the key steps involved in a typical experimental workflow for assessing the inhibitory activity of a compound against GST.

GST_Inhibition_Workflow prep 1. Reagent Preparation (Buffer, GSH, CDNB, Enzyme, Inhibitor) plate 2. Assay Plate Setup (Test, Control, Blank Wells) prep->plate incubate 3. Pre-incubation (optional) (Enzyme and Inhibitor) plate->incubate start 4. Reaction Initiation (Addition of CDNB) incubate->start measure 5. Kinetic Measurement (Absorbance at 340 nm) start->measure analyze 6. Data Analysis (Calculate Reaction Rates) measure->analyze ic50 7. IC50 Determination (Dose-Response Curve) analyze->ic50

Caption: Workflow for a GST inhibition assay.

Conclusion

Based on the currently available data, Ethacrynic acid demonstrates significantly higher potency as an inhibitor of various Glutathione S-Transferase isozymes compared to this compound. The irreversible nature of 4-FSB's inhibition is a notable characteristic that may warrant further investigation for specific applications where prolonged target engagement is desired. However, for general GST inhibition, particularly in the context of overcoming drug resistance in cancer, Ethacrynic acid and its analogues appear to be more promising lead compounds. Further head-to-head comparative studies under standardized conditions are necessary to definitively elucidate the relative efficacy of these two inhibitors. The provided experimental protocol and pathway diagrams serve as a foundational resource for researchers pursuing further studies in this area.

References

Safety Operating Guide

Proper Disposal of 4-(Fluorosulfonyl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-(Fluorosulfonyl)benzoic acid

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This compound is a sulfonyl halide derivative and should be handled as a corrosive and water-reactive substance. Adherence to the following procedures is imperative for researchers, scientists, and drug development professionals. Never dispose of this compound or its residues directly down the drain.[1][2][3]

All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a chemical-resistant lab coat, safety goggles, and gloves.[1][4][5]

Disposal Procedures

The disposal strategy for this compound depends on the quantity of the waste. Small, residual amounts from cleaning glassware can be neutralized before collection, while bulk quantities must be disposed of as hazardous waste without prior neutralization.[1]

Table 1: Disposal Parameters for this compound

Parameter Guideline Notes
Waste Type Halogenated Organic WasteDo not mix with non-halogenated waste to avoid increased disposal costs.[1]
Small Quantities (Residual) Neutralization followed by collection as Aqueous Hazardous Waste.See Experimental Protocol below for neutralization steps.[1]
Bulk Quantities Direct collection as Halogenated Organic Waste.Do not attempt to neutralize bulk amounts.[1]
Spill Residue Absorb with inert material (sand, vermiculite), then collect as hazardous waste.[4][6]See Spill Management section for details.
Container Labeling Clearly label with the full chemical name and hazard symbols.Use a compatible, tightly sealed container.[1]
Regulatory Compliance Consult your institution's Environmental Health and Safety (EHS) office and local regulations.[7]

Experimental Protocol: Neutralization of Residual this compound

This procedure is suitable only for small, residual quantities of this compound, for instance, from rinsing glassware.

Materials:

  • Large beaker

  • Stir plate and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution or other suitable base (e.g., sodium hydroxide).[1][8]

  • pH indicator strips

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a cold, stirred basic solution (e.g., saturated sodium bicarbonate) in an ice bath.[1]

  • Slow Addition: Carefully and slowly add the residual solution containing this compound to the basic solution in a dropwise manner.[1] Caution: This reaction is exothermic and may produce gas. The rate of addition must be controlled to prevent excessive foaming and temperature increase.[1]

  • Reaction Completion: Once the addition is complete, continue stirring the mixture for at least 30-60 minutes to ensure the reaction is complete.[1]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[1]

  • Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution.[1]

Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]

  • Waste Segregation: Collect the material in a designated "Halogenated Organic Waste" container.[1]

  • Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.[1]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal according to local, regional, and national regulations.[7]

Spill Management

In the event of a small spill, follow these steps:

  • Evacuate: Clear all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the fume hood is operational to manage vapors.[1]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand or vermiculite.[4][6]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]

Disposal Workflow

G start Start: Disposal of This compound Waste decision_quantity Bulk or Residual Quantity? start->decision_quantity process_neutralize Neutralize with cold, stirred basic solution (e.g., NaHCO3) in a fume hood. decision_quantity->process_neutralize  Residual   container_halogenated Collect in 'Halogenated Organic Waste' container. Do NOT neutralize. decision_quantity->container_halogenated  Bulk   process_verify_ph Verify pH is neutral to slightly basic (7-9). process_neutralize->process_verify_ph container_aqueous Collect in 'Aqueous Hazardous Waste' container. process_verify_ph->container_aqueous process_label Seal and clearly label container with full chemical name. container_aqueous->process_label container_halogenated->process_label process_contact_ehs Arrange for disposal through Institutional EHS Office. process_label->process_contact_ehs end End of Process process_contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.